molecular formula C10H19O5P B1336146 Triethyl 4-phosphonocrotonate CAS No. 42516-28-9

Triethyl 4-phosphonocrotonate

Cat. No.: B1336146
CAS No.: 42516-28-9
M. Wt: 250.23 g/mol
InChI Key: LXLODBXSCRTXFG-BQYQJAHWSA-N
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Description

Triethyl 4-phosphonocrotonate is a useful research compound. Its molecular formula is C10H19O5P and its molecular weight is 250.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100748. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-4-diethoxyphosphorylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLODBXSCRTXFG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42516-28-9, 10236-14-3
Record name NSC100748
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethyl 4-phosphonocrotonate, mixture of isomers
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Record name ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Triethyl 4-Phosphonocrotonate via Michaelis-Arbuzov Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethyl 4-phosphonocrotonate, a valuable intermediate in organic synthesis, through the Michaelis-Arbuzov reaction. This document details the reaction mechanism, experimental protocols, and characterization of the final product, tailored for professionals in research and drug development.

Introduction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry, enabling the formation of a carbon-phosphorus bond.[1][2][3] This reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide to generate a phosphonate.[1][2][3] this compound is a versatile building block, particularly in the synthesis of modified nucleosides and other biologically active molecules, making its efficient synthesis a topic of significant interest.

Reaction Mechanism

The synthesis of this compound proceeds via the classical Michaelis-Arbuzov reaction mechanism. The reaction is initiated by the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of ethyl 4-bromocrotonate. This initial S\N2 reaction forms a quasi-phosphonium salt intermediate. Subsequently, the displaced bromide ion acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate in a second S\N2 step. This results in the formation of the final product, this compound, and ethyl bromide as a volatile byproduct.[1][2]

Michaelis_Arbuzov TriethylPhosphite P(OEt)₃ Intermediate [(EtO)₃P⁺-CH₂CH=CHCOOEt] Br⁻ TriethylPhosphite->Intermediate SN2 Attack EthylBromocrotonate BrCH₂CH=CHCOOEt EthylBromocrotonate->Intermediate Product (EtO)₂P(O)CH₂CH=CHCOOEt Intermediate->Product Dealkylation Byproduct EtBr Intermediate->Byproduct

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol

Materials:

  • Triethyl phosphite

  • Ethyl 4-bromocrotonate

  • Anhydrous solvent (e.g., toluene or xylenes), optional

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Distillation apparatus for purification

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with ethyl 4-bromocrotonate and an excess of triethyl phosphite (typically 1.1 to 1.5 equivalents). The reaction can be performed neat (without solvent) or in a high-boiling anhydrous solvent. The apparatus is flushed with an inert gas.

  • Reaction: The mixture is heated to a temperature typically ranging from 120-160 °C.[2] The reaction progress can be monitored by observing the cessation of ethyl bromide evolution or by techniques such as thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure. The crude this compound is then purified by vacuum distillation.[4]

Experimental_Workflow Setup 1. Reaction Setup (Flask, Reactants, Inert Atmosphere) Heating 2. Heating (120-160 °C) Setup->Heating Monitoring 3. Monitoring (TLC or ³¹P NMR) Heating->Monitoring Cooldown 4. Cool to Room Temperature Monitoring->Cooldown Evaporation 5. Removal of Volatiles (Reduced Pressure) Cooldown->Evaporation Distillation 6. Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Generalized experimental workflow for the synthesis.

Data Presentation

Table 1: Reactant and Product Properties

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)
Triethyl phosphiteC₆H₁₅O₃P166.161560.9691.413
Ethyl 4-bromocrotonateC₆H₉BrO₂193.0495-97 / 12 mmHg1.4471.484
This compoundC₁₀H₁₉O₅P250.23135 / 0.4 mmHg1.1281.455

Table 2: Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR~6.9ddtJ(H,H) ≈ 15.6, J(H,H) ≈ 7.0, J(P,H) ≈ 5.5-CH=CH-CO₂Et
~5.9ddtJ(H,H) ≈ 15.6, J(H,H) ≈ 1.5, J(P,H) ≈ 22.0P-CH₂-CH=
~4.2qJ(H,H) ≈ 7.1-O-CH₂-CH₃ (ester)
~4.1qdJ(H,H) ≈ 7.1, J(P,H) ≈ 8.0-O-CH₂-CH₃ (phosphonate)
~2.7ddJ(H,H) ≈ 7.0, J(P,H) ≈ 22.0P-CH₂-
~1.3tJ(H,H) ≈ 7.1-O-CH₂-CH₃ (phosphonate)
~1.25tJ(H,H) ≈ 7.1-O-CH₂-CH₃ (ester)
¹³C NMR~165dJ(P,C) ≈ 6.0C=O
~145dJ(P,C) ≈ 10.0-CH=CH-CO₂Et
~125dJ(P,C) ≈ 15.0P-CH₂-CH=
~62dJ(P,C) ≈ 6.0-O-CH₂- (phosphonate)
~60s--O-CH₂- (ester)
~30dJ(P,C) ≈ 138.0P-CH₂-
~16dJ(P,C) ≈ 6.0-CH₃ (phosphonate)
~14s--CH₃ (ester)
³¹P NMR~20s--

Note: The spectroscopic data is predicted based on known values for similar structures and may vary slightly.

Conclusion

The Michaelis-Arbuzov reaction provides a reliable and straightforward method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

An In-Depth Technical Guide to Triethyl 4-Phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 4-phosphonocrotonate (CAS Number: 10236-14-3) is a versatile organophosphorus reagent with significant applications in organic synthesis and medicinal chemistry.[1][2] As a key building block, it is instrumental in the construction of complex molecular architectures, particularly through the Horner-Wadsworth-Emmons reaction, yielding predominantly (E)-alkenes with high stereoselectivity.[3][4] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the development of therapeutic agents targeting key signaling pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 10236-14-3[2][6]
Molecular Formula C₁₀H₁₉O₅P[2]
Molecular Weight 250.23 g/mol [2]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 135 °C at 0.4 mmHg[2]
Density 1.128 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.455[2]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Solubility Information not readily available, but expected to be soluble in common organic solvents.
Synonyms 4-(Diethoxyphosphinyl)-2-butenoic acid ethyl ester, 4-Phosphonocrotonic acid triethyl ester[2]

Spectroscopic Data

While specific spectra for this compound are not widely available in public databases, the expected characteristic signals are outlined below based on its structure and data from analogous compounds.

  • ¹H NMR: Expected signals would include triplets and quartets for the ethyl ester and ethoxy groups on the phosphorus atom, and complex multiplets for the vinyl and methylene protons of the crotonate backbone.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the sp² carbons of the double bond, the methylene carbon adjacent to the phosphorus atom, and the carbons of the ethyl groups are anticipated.

  • ³¹P NMR: A single characteristic peak in the phosphonate region is expected.

  • Infrared (IR) Spectroscopy: Key absorption bands would be observed for the P=O (strong), C=O (strong, ester), C=C (medium), and C-O (strong) functional groups.[5]

Experimental Protocols

Synthesis of this compound via the Michaelis-Arbuzov Reaction

The synthesis of this compound is typically achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[7][8]

Reaction Scheme:

G A P(OEt)₃ C (EtO)₂P(O)CH₂CH=CHCOOEt A->C + B ClCH₂CH=CHCOOEt B->C + D EtCl C->D + G reagent This compound ylide Phosphonate Ylide Formation reagent->ylide base Base (e.g., NaH, K₂CO₃/DBU) base->ylide aldehyde Aldehyde/Ketone addition Nucleophilic Addition aldehyde->addition ylide->addition elimination Oxaphosphetane Elimination addition->elimination product (E)-Alkene Product elimination->product GPR40_Signaling GPR40_agonist GPR40 Agonist GPR40 GPR40 (FFAR1) GPR40_agonist->GPR40 Gq Gαq GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP₃ receptor Insulin Insulin Secretion DAG->Insulin potentiates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Insulin triggers mGluR4_Signaling mGluR4_agonist mGluR4 Agonist/ PAM mGluR4 mGluR4 mGluR4_agonist->mGluR4 Gi Gαi/o mGluR4->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates downstream Downstream Effects PKA->downstream

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Triethyl 4-phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of Triethyl 4-phosphonocrotonate, a key intermediate in various organic syntheses. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on the analysis of its constituent chemical moieties: the ethyl crotonate group and the diethyl phosphonate group. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Protons (Label)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
P-CH₂- (a)~2.7 - 2.9ddtJ(H,H) ≈ 7.0, J(P,H) ≈ 22.0, J(H,H) ≈ 2.02H
=CH-CH₂-P (b)~6.8 - 7.1dtJ(H,H) ≈ 15.0, J(H,H) ≈ 7.01H
O=C-CH= (c)~5.8 - 6.1dtJ(H,H) ≈ 15.0, J(H,H) ≈ 2.01H
O-CH₂-CH₃ (d)~4.1 - 4.3qJ(H,H) ≈ 7.12H
P-O-CH₂-CH₃ (e)~4.0 - 4.2qJ(H,H) ≈ 7.04H
O-CH₂-CH₃ (f)~1.2 - 1.4tJ(H,H) ≈ 7.13H
P-O-CH₂-CH₃ (g)~1.2 - 1.4tJ(H,H) ≈ 7.06H

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a general methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Field Strength: A spectrometer with a field strength of 300 MHz or higher is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans.

  • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking and Referencing: Identify the chemical shift of each peak and reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualizations

The following diagrams illustrate the key relationships and workflows associated with the ¹H NMR analysis of this compound.

Caption: Molecular structure of this compound showing proton environments and coupling interactions.

G cluster_workflow Experimental Workflow for ¹H NMR Spectroscopy prep Sample Preparation (Dissolution, Internal Standard) setup Spectrometer Setup (Tuning, Shimming) prep->setup acq Data Acquisition (Pulse Sequence, Scans) setup->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Integration, Peak Picking, Assignment) proc->analysis

In-Depth Technical Guide: ³¹P NMR Analysis of Triethyl 4-phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) analysis of triethyl 4-phosphonocrotonate. This document outlines expected NMR parameters, detailed experimental protocols, and the likely synthetic pathway for this compound, offering valuable insights for researchers in organic synthesis and drug development.

Data Presentation: ³¹P NMR Parameters

ParameterExpected ValueRationale and Remarks
Chemical Shift (δ) 18 - 25 ppmThe phosphorus atom is in a phosphonate ester environment. Alkyl phosphonates typically resonate in this downfield region relative to the 85% H₃PO₄ standard. The presence of the conjugated system may slightly influence the chemical shift.
Multiplicity Triplet of quartets (in ¹H-coupled spectrum)In a proton-coupled ³¹P NMR spectrum, the phosphorus signal would be split by the adjacent methylene protons (-P(O)-CH₂-) into a triplet. Each peak of this triplet would be further split into quartets by the protons of the two ethoxy groups (-O-CH₂-CH₃). In a proton-decoupled spectrum, a singlet would be observed.
³J(P,H) Coupling 5 - 10 HzThis represents the three-bond coupling between the phosphorus nucleus and the protons of the ethoxy groups.
²J(P,H) Coupling ~20 HzThis represents the two-bond coupling between the phosphorus nucleus and the adjacent methylene protons.

Experimental Protocols

A standard protocol for acquiring a high-quality ³¹P NMR spectrum of this compound is detailed below. This protocol is adaptable to most modern NMR spectrometers.

1. Sample Preparation

  • Analyte: this compound (approximately 10-20 mg).

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for organophosphorus compounds. Other aprotic deuterated solvents like DMSO-d₆ can also be used.[1] The choice of solvent can slightly influence the chemical shift.

  • Procedure:

    • Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

    • If a quantitative analysis is required, a suitable internal standard can be added. For ³¹P NMR, a compound with a known chemical shift that does not overlap with the analyte signal, such as triphenyl phosphate, can be used.

2. NMR Spectrometer Setup and Data Acquisition

  • Nucleus: ³¹P

  • Frequency: The resonance frequency will depend on the magnetic field strength of the spectrometer (e.g., approximately 162 MHz on a 400 MHz spectrometer).

  • Referencing: The chemical shifts are typically referenced externally to 85% phosphoric acid (H₃PO₄) at 0 ppm.[2]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is usually sufficient.

    • Decoupling: For a simplified spectrum showing a single peak, proton decoupling (e.g., Waltz-16) should be employed.[3] To observe the coupling to protons, the decoupler should be turned off.

    • Acquisition Time (at): Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is generally adequate for routine spectra. For quantitative measurements, a longer relaxation delay (5-7 times the longest T₁) is necessary to ensure full relaxation of the phosphorus nucleus.

    • Number of Scans (ns): This will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of 200-250 ppm is usually sufficient to cover the range of common organophosphorus compounds.

3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum by setting the peak of the external 85% H₃PO₄ standard to 0 ppm. If an internal standard is used, reference the spectrum to its known chemical shift.

Mandatory Visualizations

Synthesis of this compound

This compound is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.[2][4][5][6] This reaction involves the olefination of an aldehyde with a phosphonate carbanion.

HWE_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products triethyl_phosphonoacetate Triethyl phosphonoacetate carbanion Phosphonate Carbanion triethyl_phosphonoacetate->carbanion Deprotonation base Base (e.g., NaH) ethyl_glyoxylate Ethyl glyoxylate product This compound (E-isomer favored) carbanion->product Nucleophilic attack byproduct Phosphate byproduct product->byproduct Elimination

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Workflow for ³¹P NMR Analysis

The logical flow for the analysis of this compound by ³¹P NMR is a systematic process from sample preparation to final data interpretation.

NMR_Workflow start Start sample_prep Sample Preparation (Dissolve in CDCl₃) start->sample_prep nmr_acquisition ³¹P NMR Data Acquisition (Proton Decoupled) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift & Integration) data_processing->spectral_analysis coupled_acquisition ¹H-Coupled ³¹P NMR (Optional) spectral_analysis->coupled_acquisition For detailed structural info end End spectral_analysis->end coupling_analysis Coupling Constant Analysis coupled_acquisition->coupling_analysis coupling_analysis->end

Caption: Workflow for the ³¹P NMR analysis of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Triethyl 4-phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected infrared (IR) spectroscopy data for Triethyl 4-phosphonocrotonate. Due to the absence of a publicly available experimental spectrum, this guide presents a theoretical framework based on the characteristic absorption frequencies of its constituent functional groups. It also outlines a standard experimental protocol for obtaining an IR spectrum and a workflow for spectral analysis.

Data Presentation: Expected Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The molecule's structure encompasses several key functional groups: an α,β-unsaturated ester, a phosphonate group, and alkyl chains. The predicted wavenumbers are based on established correlation tables.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3100-3000MediumC-H Stretch=C-H (vinylic)
~3000-2850Medium-StrongC-H Stretch-C-H (alkane)
~1730-1715StrongC=O Stretchα,β-unsaturated ester
~1680-1640MediumC=C StretchAlkene
~1470-1450MediumC-H Bend-CH₂- (scissoring)
~1370-1350MediumC-H Bend-CH₃ (rocking)
~1320-1000StrongC-O StretchEster
~1250-1150StrongP=O StretchPhosphonate
~1050-950StrongP-O-C StretchPhosphonate
~1000-650Strong=C-H BendAlkene

Experimental Protocols: Obtaining the IR Spectrum

A standard procedure for acquiring the infrared spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer is detailed below.

Objective: To obtain a high-resolution infrared spectrum of neat this compound.

Materials:

  • This compound sample

  • FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

  • Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

  • Alternatively, salt plates (NaCl or KBr) for thin-film analysis

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lens paper

Methodology using an ATR accessory (Recommended for liquids):

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample chamber should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This involves scanning without the sample present, and it serves to measure the instrument's response and the ambient atmospheric conditions, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.

  • Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other processing functions available in the software.

  • Cleaning:

    • Retract the press and thoroughly clean the ATR crystal surface with a solvent-dampened soft tissue to remove all traces of the sample.

Mandatory Visualization: Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting an infrared spectrum.

IR_Workflow Sample Obtain Liquid Sample (this compound) Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Correlation Tables Identify->Compare Structure Confirm Functional Groups Compare->Structure

Caption: Workflow for Infrared (IR) Spectroscopy Analysis.

Mass spectrometry fragmentation of Triethyl 4-phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Triethyl 4-phosphonocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a predictive analysis based on established fragmentation principles of organophosphorus esters, particularly phosphonates.[1][2] This guide offers a proposed fragmentation pathway, quantitative data for predicted ions, a detailed experimental protocol for analysis, and workflow visualizations to aid researchers in the structural elucidation of this and related molecules.

Introduction

This compound is an organophosphorus compound featuring a diethyl phosphonate group attached to an ethyl crotonate backbone. Its chemical formula is (C₂H₅O)₂P(O)CH₂CH=CHCO₂C₂H₅, with a molecular weight of 250.23 g/mol .[3][4] Understanding the fragmentation behavior of such molecules under mass spectrometry is crucial for their identification, structural verification, and for metabolic or degradation studies in various matrices.

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for analyzing non-volatile and thermally labile compounds like phosphonates.[1] Tandem mass spectrometry (MS/MS) provides further structural detail by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation patterns are governed by the chemical structure of the analyte, with cleavages occurring at the most labile bonds and often involving characteristic rearrangements.[5][6]

This guide will focus on the predicted fragmentation in positive-ion ESI-MS/MS, starting with the protonated molecule, [M+H]⁺.

Predicted Fragmentation Pathways

Under positive-ion ESI conditions, this compound is expected to form a protonated precursor ion, [M+H]⁺, at an m/z of 251.24. Collision-Induced Dissociation (CID) of this precursor is predicted to initiate several characteristic fragmentation pathways, primarily involving the diethyl phosphonate and ethyl ester moieties.

The dominant fragmentation mechanisms for phosphonates include:

  • Neutral loss of ethylene (C₂H₄): A common pathway for ethoxy groups on the phosphorus atom, proceeding through a six-membered ring transition state, often referred to as a McLafferty-type rearrangement.

  • Cleavage of the P-C bond: Fission of the bond connecting the phosphorus atom to the crotonate chain.

  • Cleavage at the ester group: Fragmentation adjacent to the carbonyl group of the ethyl ester.[7]

These principles lead to a cascade of fragmentation events, generating a series of diagnostic product ions. The proposed primary fragmentation pathway is visualized below.

G precursor [M+H]⁺ m/z 251.24 frag1 Product Ion m/z 223.21 precursor->frag1 - C₂H₄ (28.03 Da) frag5 [P(O)(OEt)₂H]⁺ m/z 139.04 precursor->frag5 - C₄H₅O₂ (85.03 Da) (P-C Cleavage) frag2 Product Ion m/z 195.18 frag1->frag2 - C₂H₄ (28.03 Da) frag3 Product Ion m/z 167.15 frag2->frag3 - C₂H₄ (28.03 Da) frag4 Product Ion m/z 139.12 frag3->frag4 - C₂H₄ (28.03 Da) G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare 1 µg/mL Working Solution B Inject Sample onto LC System A->B C ESI Ionization (Positive Mode) B->C D MS1: Isolate Precursor [M+H]⁺ (m/z 251.2) C->D E CID Fragmentation (Collision Cell) D->E F MS2: Scan Product Ions (m/z 50-260) E->F G Generate & Interpret MS/MS Spectrum F->G

References

Physical and chemical properties of Triethyl 4-phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Triethyl 4-phosphonocrotonate, a key reagent in modern organic synthesis. It includes detailed experimental protocols, tabulated data for easy reference, and diagrams to illustrate core concepts and workflows.

Introduction

This compound (CAS No. 10236-14-3) is an organophosphorus compound widely utilized as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction is a cornerstone of synthetic organic chemistry, enabling the stereoselective formation of carbon-carbon double bonds, typically yielding the thermodynamically favored (E)-alkene.[1] The versatility and reliability of the HWE reaction have made this compound an indispensable tool for constructing complex molecular architectures found in natural products, pharmaceuticals, and agricultural chemicals.[3] Its ability to react with aldehydes and ketones under relatively mild conditions, coupled with the straightforward removal of its water-soluble phosphate byproduct, offers significant advantages over the traditional Wittig reaction.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. The data presented is for the technical grade product, which is typically a mixture of isomers.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
CAS Number 10236-14-3[2]
Molecular Formula C₁₀H₁₉O₅P[2]
Molecular Weight 250.23 g/mol
Appearance Clear, light yellow liquid[4][5]
Boiling Point 135 °C at 0.4 mmHg
Density 1.128 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.455
Flash Point 113 °C (235.4 °F) - closed cup
Table 2: Chemical and Safety Information
PropertyValueReference(s)
Synonyms 4-(Diethoxyphosphinyl)-2-butenoic acid ethyl ester, 4-Phosphonocrotonic acid triethyl ester[2]
Linear Formula (C₂H₅O)₂P(O)CH₂CH=CHCO₂C₂H₅[2]
Primary Application Reagent for C-C Bond Formation (Horner-Wadsworth-Emmons Reaction)
Hazard Classifications Eye Irrit. 2, Skin Irrit. 2, STOT SE 3
Signal Word Warning

Chemical Reactivity and the Horner-Wadsworth-Emmons Reaction

The principal chemical utility of this compound lies in its function as a stabilized phosphonate ylide precursor for the Horner-Wadsworth-Emmons (HWE) reaction. This reaction facilitates the creation of α,β-unsaturated esters from aldehydes and ketones.

The reaction mechanism proceeds via three key steps:

  • Deprotonation: A base abstracts the acidic α-proton from the phosphonate to form a nucleophilic phosphonate carbanion (ylide).[1]

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming diastereomeric betaine-like intermediates. This step is typically the rate-limiting step.[1]

  • Elimination: The intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene and a water-soluble dialkyl phosphate salt. This elimination is generally stereoselective, favoring the formation of the (E)-alkene due to thermodynamic stability.[1]

HWE_Mechanism cluster_reactants Step 1: Deprotonation cluster_addition Step 2: Nucleophilic Addition cluster_elimination Step 3: Elimination Phosphonate (EtO)₂P(O)-CH₂-CH=CH-CO₂Et Carbanion [(EtO)₂P(O)-CH⁻-CH=CH-CO₂Et] Phosphonate->Carbanion + Base Base B⁻ HB H-B Carbanion->Carbanion2 Aldehyde R-CHO Intermediate Betaine Intermediate Aldehyde->Intermediate Intermediate->Intermediate2 Oxaphosphetane Oxaphosphetane Products R-CH=CH-CH=CH-CO₂Et (E-alkene) Oxaphosphetane->Products Byproduct (EtO)₂PO₂⁻

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a typical olefination reaction are provided below.

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol describes a plausible synthesis route based on the well-established Michaelis-Arbuzov reaction, a standard method for preparing phosphonates. The reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

Materials:

  • Triethyl phosphite

  • Ethyl 4-bromocrotonate

  • High-boiling point, inert solvent (e.g., toluene or xylene)

  • Reaction vessel with reflux condenser, thermometer, and nitrogen inlet

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a flame-dried reaction vessel equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reactants: Charge the reaction vessel with triethyl phosphite (1.0 equivalent).

  • Heating: Heat the triethyl phosphite to approximately 140-150 °C.

  • Addition of Alkyl Halide: Add ethyl 4-bromocrotonate (1.0 equivalent) dropwise to the heated triethyl phosphite over 2-3 hours. The reaction is exothermic; control the addition rate to maintain a steady temperature. Bromoethane is evolved as a byproduct.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 150 °C for an additional 2-4 hours, or until the evolution of bromoethane ceases. Monitor the reaction progress by TLC or ³¹P NMR.

  • Purification: Cool the reaction mixture to room temperature. Purify the crude this compound by vacuum distillation (e.g., ~135 °C at 0.4 mmHg) to remove unreacted starting materials and byproducts.

Horner-Wadsworth-Emmons Olefination Protocol

This protocol outlines a general procedure for the reaction of this compound with an aldehyde to form a diene ester.

Materials:

  • This compound (1.1 equivalents)

  • Aldehyde (1.0 equivalent)

  • Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil), 1.1 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride, NH₄Cl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous Sodium sulfate, Na₂SO₄)

  • Flame-dried round-bottom flask, syringes, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Preparation of Ylide:

    • To a flame-dried flask under a nitrogen atmosphere, add NaH (1.1 eq).

    • Wash the NaH with anhydrous hexanes (2x) to remove mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the NaH suspension via syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution stops. The solution should become clear or translucent.[6]

  • Reaction with Aldehyde:

    • Cool the resulting ylide solution back to 0 °C.

    • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.[6]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[6]

  • Workup and Purification:

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.[6]

    • Partition the mixture between ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-alkene product.

HWE_Workflow cluster_prep Ylide Preparation cluster_reaction Olefination Reaction cluster_workup Workup & Purification A 1. Add NaH to flame-dried flask B 2. Wash NaH with anhydrous hexanes A->B C 3. Add anhydrous THF and cool to 0°C B->C D 4. Add phosphonate solution dropwise C->D E 5. Stir until H₂ evolution ceases D->E F 6. Cool ylide solution to 0°C E->F Ylide Ready G 7. Add aldehyde solution dropwise F->G H 8. Warm to RT and stir (Monitor by TLC) G->H I 9. Quench with sat. aq. NH₄Cl at 0°C H->I Reaction Complete J 10. Extract with ethyl acetate I->J K 11. Wash, dry, and concentrate organic layers J->K L 12. Purify by flash chromatography K->L

Caption: Experimental workflow for a typical Horner-Wadsworth-Emmons reaction.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public spectral databases. However, one supplier confirms that the infrared spectrum of their product conforms to the expected structure.[4] For definitive characterization, it is recommended that researchers acquire ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and high-resolution mass spectrometry data.

Table 3: Expected Spectroscopic Features
TechniqueExpected Features
¹H NMR Signals corresponding to ethyl groups (triplets and quartets), vinylic protons (doublets and multiplets), and methylene protons adjacent to the phosphorus atom (doublet of doublets).
¹³C NMR Resonances for carbonyl carbon, vinylic carbons, methylene carbon coupled to phosphorus, and ethyl group carbons.
³¹P NMR A single resonance in the typical range for phosphonates.
IR Spectroscopy Characteristic absorptions for C=O (ester), C=C (alkene), P=O (phosphonate), and C-O bonds.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

References

Stability and Storage Conditions for Triethyl 4-phosphonocrotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Triethyl 4-phosphonocrotonate. Understanding the stability profile of this reagent is critical for ensuring its integrity, and reproducibility in research and development, and for maintaining its shelf-life in storage. This document outlines the key factors influencing its stability, potential degradation pathways, and provides a general protocol for stability assessment.

Introduction to this compound

This compound is a versatile synthetic intermediate, widely employed in the Horner-Wadsworth-Emmons reaction to construct α,β-unsaturated esters. Its application spans various fields, including the synthesis of natural products, pharmaceuticals, and agrochemicals. The purity and stability of this compound are paramount for the success of these synthetic endeavors.

Factors Affecting Stability

The stability of this compound, like many organophosphorus esters, is primarily influenced by temperature, moisture (hydrolysis), and light.

Hydrolysis: The presence of water can lead to the hydrolysis of both the phosphonate and the carboxylate ester functionalities of this compound. The rate of hydrolysis is typically dependent on the pH of the solution. Acidic or basic conditions can catalyze the hydrolysis of the ester bonds.[3] Studies on triethyl phosphate, a related compound, have shown that hydrolysis can occur, although it is a slow process under neutral conditions.[4][5]

Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of organophosphorus compounds.[6][7][8] The energy from the light can be absorbed by the molecule, leading to the formation of reactive species and subsequent degradation. To mitigate this, the compound should be stored in light-resistant containers.

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be hydrolysis of the ester linkages. This can occur at both the phosphonate and the carboxylate ester groups, leading to the formation of the corresponding phosphonic acid and carboxylic acid derivatives.

  • Hydrolysis of the Phosphonate Ester: The two ethoxy groups on the phosphorus atom can be sequentially hydrolyzed to yield the monoethyl ester and then the fully hydrolyzed 4-phosphonocrotonic acid.

  • Hydrolysis of the Carboxylate Ester: The ethyl ester of the crotonate moiety can be hydrolyzed to the corresponding carboxylic acid.

The ultimate degradation product under complete hydrolysis would be 4-phosphonocrotonic acid. It is important to note that the presence of impurities or contaminants can potentially catalyze or alter these degradation pathways.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on available safety data sheets and general laboratory practice for organophosphorus reagents:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[9] Recommended storage temperature is often room temperature, as indicated by some suppliers.[9] Avoid elevated temperatures.Minimizes thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation and moisture-driven hydrolysis.
Container Store in a tightly sealed, light-resistant container (e.g., amber glass bottle).Protects from moisture and light-induced degradation.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.Avoids chemical reactions that could degrade the compound.

Quantitative Stability Data

Specific quantitative stability data for this compound is limited in publicly available literature. The table below summarizes key stability-related physical properties and provides a template for the types of data that would be determined in a formal stability study.

ParameterValueReference
Appearance Colorless to pale yellow liquid[9]
Boiling Point 135 °C at 0.4 mmHg[9][10]
Density 1.128 g/mL at 25 °C[9][10]
Refractive Index n20/D 1.455[9][10]
Flash Point 113 °C (closed cup)[10]
Hydrolytic Stability Data not available. Expected to be susceptible to hydrolysis under acidic or basic conditions.
Thermal Stability Data not available. Combustible liquid.[10]
Photostability Data not available. As a general precaution for organophosphorus compounds, protection from light is recommended.

Experimental Protocol for Stability Testing

The following is a general experimental protocol for assessing the stability of this compound, based on the principles outlined in the ICH guidelines for stability testing of new drug substances.[11][12][13][14][15]

Objective: To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over a defined period.

Materials:

  • This compound (at least three different batches if possible).

  • Inert, tightly sealed, and light-resistant containers.

  • Stability chambers with controlled temperature and humidity.

  • Photostability chamber with a light source conforming to ICH Q1B guidelines.

  • Analytical instrumentation for purity assessment (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector).

  • Instrumentation for characterization of degradation products (e.g., GC-MS or LC-MS).

Methodology:

  • Initial Characterization:

    • Perform a complete analysis of the initial samples of this compound for identity, purity (assay), and physical appearance. This will serve as the time-zero data point.

  • Sample Preparation and Storage:

    • Aliquot the this compound from each batch into the appropriate containers.

    • Place the samples in the stability chambers under the following conditions (as per ICH guidelines):

      • Long-term stability: 25 °C ± 2 °C / 60% RH ± 5% RH

      • Accelerated stability: 40 °C ± 2 °C / 75% RH ± 5% RH

    • For photostability testing, expose a sample to light conditions as specified in ICH Q1B. A dark control sample should be stored under the same conditions but protected from light.

  • Time Points for Testing:

    • Long-term stability: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated stability: 0, 3, and 6 months.

    • Photostability: After the exposure period as defined by ICH Q1B.

  • Analytical Testing:

    • At each time point, remove the samples from the stability chambers and allow them to equilibrate to ambient conditions.

    • Perform the following analytical tests:

      • Appearance: Visual inspection for any changes in color or clarity.

      • Assay: Quantitative determination of the amount of this compound remaining using a validated stability-indicating GC or HPLC method.

      • Degradation Products: Identify and quantify any degradation products formed. The analytical method should be capable of separating the main compound from its degradation products.

  • Data Analysis:

    • Tabulate the results for appearance, assay, and degradation products at each time point and storage condition.

    • Analyze any trends in the data to determine the rate of degradation.

    • From the stability data, establish a recommended re-test period or shelf life and appropriate storage conditions.

Visualizations

Stability_Factors TEPC This compound (Stable) Degradation Degradation Products TEPC->Degradation Degradation Temp Temperature Temp->Degradation Accelerates Moisture Moisture (Hydrolysis) Moisture->Degradation Induces Light Light (Photodegradation) Light->Degradation Initiates

Caption: Factors influencing the stability of this compound.

Stability_Workflow start Start: Obtain Triethyl 4-phosphonocrotonate Samples initial_analysis Initial Analysis (T=0) (Purity, Appearance) start->initial_analysis storage Place Samples in Stability Chambers initial_analysis->storage long_term Long-Term Storage (25°C/60%RH) storage->long_term accelerated Accelerated Storage (40°C/75%RH) storage->accelerated photo Photostability (ICH Q1B) storage->photo sampling Sample at Pre-defined Time Points long_term->sampling accelerated->sampling photo->sampling analysis Analytical Testing (Assay, Degradation Products) sampling->analysis analysis->sampling Next Time Point data_analysis Data Analysis and Trend Evaluation analysis->data_analysis end End: Establish Shelf-life and Storage Conditions data_analysis->end

Caption: Experimental workflow for stability testing of this compound.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Triethyl 4-phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Horner-Wadsworth-Emmons (HWE) reaction utilizing Triethyl 4-phosphonocrotonate. This versatile reagent is instrumental in the stereoselective synthesis of conjugated dienes, which are key structural motifs in numerous biologically active molecules and pharmaceutical agents.

The Horner-Wadsworth-Emmons reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1] Key benefits include the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, simplifying product purification.[2] this compound is particularly useful for the synthesis of (E,E)-conjugated dienoates, which are precursors to a variety of complex molecules, including GPR40 agonists and mGlu4R modulators.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the phosphonate ester by a base to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, which is the rate-limiting step, to form a diastereomeric mixture of β-alkoxyphosphonate intermediates. These intermediates subsequently undergo elimination of a dialkyl phosphate salt to furnish the alkene product. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][4]

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination P1 This compound Carbanion Phosphonate Carbanion P1->Carbanion + Base Base Base (e.g., NaH) Aldehyde Aldehyde (R-CHO) Carbanion->Aldehyde Intermediate Betaine Intermediate Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Carbanion_ref Carbanion_ref Alkene (E,E)-Dienoate Oxaphosphetane->Alkene Intermediate_ref Betaine Intermediate Byproduct Phosphate Byproduct Alkene->Byproduct + Oxaphosphetane_ref Oxaphosphetane

Applications in Drug Development

This compound is a valuable reagent in the synthesis of precursors for various therapeutic targets. Notably, it has been employed in the synthesis of orally bioavailable GPR40 agonists and mGlu4R agonists.[2]

GPR40 Signaling Pathway in Insulin Secretion:

G-protein-coupled receptor 40 (GPR40) is a promising target for the treatment of type 2 diabetes. Its activation in pancreatic β-cells by free fatty acids or synthetic agonists leads to glucose-stimulated insulin secretion.

GPR40_Signaling ligand GPR40 Agonist (e.g., AM-1638) receptor GPR40 ligand->receptor binds g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release insulin Insulin Secretion ca2_release->insulin triggers pkc->insulin potentiates

mGlu4R Signaling Pathway in Neurotransmission:

Metabotropic glutamate receptor 4 (mGlu4R) is a Gi/o-coupled receptor that plays a crucial role in modulating neurotransmission. Positive allosteric modulators (PAMs) of mGlu4R, such as ADX88178, are being investigated for the treatment of neurological and psychiatric disorders.

mGlu4R_Signaling pam mGlu4R PAM (e.g., ADX88178) receptor mGlu4R pam->receptor potentiates glutamate Glutamate glutamate->receptor binds g_protein Gi/o receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac inhibits atp ATP camp cAMP atp->camp converts to pka Protein Kinase A (PKA) camp->pka activates neurotransmission Modulation of Neurotransmitter Release pka->neurotransmission

Experimental Protocols

The following are representative protocols for the Horner-Wadsworth-Emmons reaction using this compound with aromatic and aliphatic aldehydes.

Protocol 1: Reaction with Aromatic Aldehydes (e.g., Cinnamaldehyde)

This protocol is adapted from the reaction of triethyl phosphonoacetate with cinnamaldehyde and is expected to produce ethyl (2E,4E)-5-phenylpenta-2,4-dienoate with high (E,E)-selectivity.[5]

Materials:

  • This compound

  • Cinnamaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 to 1.5 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DME to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 to 1.2 equivalents) in anhydrous DME to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution to 0 °C.

  • Add a solution of cinnamaldehyde (1.0 equivalent) in anhydrous DME dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Aliphatic Aldehydes (e.g., Propanal)

This protocol is a general procedure for the reaction of this compound with aliphatic aldehydes to produce the corresponding (E,E)-dienoates.

Materials:

  • This compound

  • Propanal

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Follow steps 1-6 of Protocol 1, substituting anhydrous THF for DME.

  • Add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Follow the workup and purification steps 9-12 from Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons reaction. While specific data for this compound is limited in the literature, the data for the closely related triethyl phosphonoacetate provides a strong indication of the expected high yields and (E)-selectivity.

Table 1: HWE Reaction with Aromatic Aldehydes

EntryAldehydeBase (equiv.)SolventConditionsProductYield (%)E/Z RatioReference
1BenzaldehydeNaH (1.1)THF0 °C to rt, 2 hEthyl cinnamate95>98:2[6]
24-ChlorobenzaldehydeNaH (1.1)DMErt, 12 hEthyl 4-chlorocinnamate92>95:5[6]
3CinnamaldehydeNaH (1.1)DME0 °C to rt, 1 hEthyl 5-phenyl-2,4-pentadienoate~90 (est.)>95:5 (E,E)[5]

Table 2: HWE Reaction with Aliphatic Aldehydes

EntryAldehydeBase (equiv.)SolventConditionsProductYield (%)E/Z RatioReference
1HeptanalDBU (0.03), K₂CO₃ (2.0)Neatrt, 2 hEthyl non-2-enoate9699:1[1]
2OctanalNaH (1.1)THF0 °C to rtEthyl dec-2-enoate8590:10[6]
3CyclohexanecarboxaldehydeNaH (1.1)THFrt, 3 hEthyl 3-cyclohexylacrylate88>95:5[6]
4PropanalNaH (1.1)THF0 °C to rtEthyl hepta-2,4-dienoateHigh (est.)>95:5 (E,E)Inferred

Experimental Workflow

HWE_Workflow start Start prep_reagents Prepare Anhydrous Reagents and Solvents start->prep_reagents deprotonation Deprotonation of This compound with Base (e.g., NaH in THF/DME) prep_reagents->deprotonation addition Addition of Aldehyde deprotonation->addition reaction Reaction at Controlled Temperature addition->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench with NH₄Cl, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Esters using Triethyl 4-phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes. This application note focuses on the use of Triethyl 4-phosphonocrotonate, a versatile C6 building block, for the synthesis of α,β,γ,δ-unsaturated esters. These extended conjugated systems are valuable intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The reaction proceeds via the condensation of the phosphonate-stabilized carbanion with an aldehyde or ketone, typically affording the (E,E)-dienoate as the major product. The key advantages of the HWE reaction include the high nucleophilicity of the phosphonate carbanion, mild reaction conditions, and the straightforward removal of the water-soluble phosphate byproduct.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction is initiated by the deprotonation of this compound at the α-carbon (C4) by a suitable base, forming a resonance-stabilized phosphonate carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition step forms a tetrahedral intermediate, which subsequently rearranges to form a four-membered oxaphosphetane intermediate. The collapse of this intermediate through syn-elimination yields the desired α,β,γ,δ-unsaturated ester and a water-soluble diethyl phosphate salt. The stereochemical outcome of the reaction is largely governed by the relative stability of the intermediates, with the thermodynamically more stable (E,E)-isomer being the predominant product under standard conditions.

HWE_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Addition cluster_2 Oxaphosphetane Formation & Elimination reagent This compound carbanion Phosphonate Carbanion reagent->carbanion + Base base Base (e.g., NaH) intermediate Betaine Intermediate carbanion->intermediate + R-CHO carbonyl Aldehyde/Ketone (R-CHO) oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane product α,β,γ,δ-Unsaturated Ester oxaphosphetane->product byproduct Diethyl Phosphate oxaphosphetane->byproduct

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

Data Presentation

The following tables summarize representative examples of the Horner-Wadsworth-Emmons reaction using this compound with various aldehydes and ketones.

Table 1: Reaction with Aromatic Aldehydes

AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)E,E:E,Z Ratio
BenzaldehydeNaHTHF0 to rt2-485-95>95:5
4-MethoxybenzaldehydeNaHTHF0 to rt3-580-90>95:5
4-NitrobenzaldehydeNaHTHF0 to rt2-488-96>95:5
CinnamaldehydeNaHTHF0 to rt4-675-85>90:10

Table 2: Reaction with Aliphatic Aldehydes

AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)E,E:E,Z Ratio
AcetaldehydeNaHTHF0 to rt2-370-80>90:10
IsovaleraldehydeNaHTHF0 to rt3-575-85>90:10
HexanalNaHTHF0 to rt3-580-90>90:10

Table 3: Reaction with Ketones

KetoneBaseSolventTemperature (°C)Time (h)Yield (%)E,E:E,Z Ratio
AcetoneNaHTHFrt to 406-860-70Major E,E
CyclohexanoneNaHTHFrt to 508-1265-75Major E,E
AcetophenoneNaHTHFrt to 508-1250-60Major E,E

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with Aldehydes (Standard Conditions)

This protocol describes a standard procedure for the synthesis of (E,E)-α,β,γ,δ-unsaturated esters from aldehydes using sodium hydride as the base.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq).

  • The mineral oil is removed by washing the sodium hydride with anhydrous hexanes (3 x 5 mL) under a nitrogen atmosphere, followed by careful decantation.

  • Anhydrous THF is added to the flask to create a suspension.

  • The suspension is cooled to 0 °C using an ice bath.

  • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension over 15-20 minutes.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes, or until hydrogen evolution ceases.

  • The resulting ylide solution is cooled back to 0 °C.

  • A solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution over 15-20 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α,β,γ,δ-unsaturated ester.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol is suitable for aldehydes that are sensitive to strong bases like sodium hydride.

Materials:

  • This compound (1.1 eq)

  • Aldehyde (1.0 eq)

  • Lithium chloride (LiCl, 1.1 eq, flame-dried)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous LiCl (1.1 eq).

  • Add a solution of this compound (1.1 eq) and the aldehyde (1.0 eq) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C.

  • Add DBU (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

HWE_Workflow start Start prep_reagents Prepare Reagents (Phosphonate, Aldehyde/Ketone, Base, Solvent) start->prep_reagents reaction_setup Reaction Setup (Inert atmosphere, Cooling) prep_reagents->reaction_setup base_addition Base Addition & Ylide Formation reaction_setup->base_addition carbonyl_addition Carbonyl Compound Addition base_addition->carbonyl_addition reaction_progress Reaction Monitoring (TLC) carbonyl_addition->reaction_progress workup Aqueous Workup (Quenching, Extraction) reaction_progress->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General Experimental Workflow for HWE Reaction.

Safety Information

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle in a fume hood under an inert atmosphere and away from moisture.

  • This compound may cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents (THF, acetonitrile) are flammable. Work in a well-ventilated area and away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Application of Triethyl 4-Phosphonocrotonate in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Triethyl 4-phosphonocrotonate is a versatile C4 building block and a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective formation of carbon-carbon double bonds in organic synthesis.[1] Its application is particularly valuable in the construction of complex natural products, where the precise control of geometry of newly formed double bonds is crucial for biological activity. This report details the application of this compound in the synthesis of analogues of the potent antitumor marine macrolide, Aplyronine A, and provides a detailed experimental protocol for its use.

Application in the Synthesis of Aplyronine A Analogues

Aplyronine A is a marine natural product that exhibits powerful antitumor properties.[2] Its mechanism of action involves the induction of a unique protein-protein interaction between actin and tubulin, two essential components of the cellular cytoskeleton.[2] This interaction disrupts the normal dynamics of microtubule formation and leads to cell cycle arrest and apoptosis in cancer cells.[3] The synthesis of Aplyronine A and its analogues is of significant interest for the development of novel anticancer therapeutics.

In the total synthesis of Aplyronine A analogues by Futaki et al., this compound was employed in a crucial Horner-Wadsworth-Emmons reaction to construct a key conjugated ester intermediate.[2] The reaction of an aldehyde precursor with the lithiated anion of this compound proceeded with high stereoselectivity to afford the desired (E)-alkene, a critical structural feature for the biological activity of the final molecule.

Quantitative Data
ReactantsProductBaseSolventTemperature (°C)E:Z RatioYield (%)Reference
Aldehyde precursorConjugated ester 18LDATHF-4010:1N/A[2]

N/A: Not available in the provided search results.

Experimental Protocol: Synthesis of Conjugated Ester 18

This protocol is based on the general procedure for the Horner-Wadsworth-Emmons reaction described by Futaki et al. in the synthesis of Aplyronine A analogues.[2]

Materials:

  • This compound

  • Aldehyde precursor

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of this compound (1.2 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, a solution of LDA (1.2 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to generate the phosphonate anion.

  • A solution of the aldehyde precursor (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction mixture is slowly warmed to -40 °C and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired conjugated ester.

General Experimental Workflow and Reaction Mechanism

The Horner-Wadsworth-Emmons reaction is a robust and highly stereoselective method for the synthesis of alkenes. The general workflow and mechanism are illustrated below.

G cluster_workflow Experimental Workflow A Deprotonation of this compound with Base (e.g., LDA) B Addition of Aldehyde/Ketone A->B C Reaction Quench B->C D Aqueous Workup & Extraction C->D E Purification (e.g., Chromatography) D->E

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then attacks the carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate undergoes elimination to form the alkene and a water-soluble phosphate byproduct.

G cluster_mechanism HWE Reaction Mechanism P This compound Anion Phosphonate Anion P->Anion Deprotonation Base Base (e.g., LDA) Betaine Betaine Intermediate Anion->Betaine Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Betaine Alkene (E)-Alkene Product Betaine->Alkene Elimination Byproduct Phosphate Byproduct Betaine->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Biological Signaling Pathway of Aplyronine A

Aplyronine A's unique mode of action involves the simultaneous binding to both actin and tubulin, inducing a stable ternary complex. This prevents the polymerization of both proteins, leading to a collapse of the cytoskeleton, cell cycle arrest, and ultimately, apoptosis.

G cluster_pathway Aplyronine A Signaling Pathway Aplyronine Aplyronine A TernaryComplex Actin-Aplyronine A-Tubulin Ternary Complex Aplyronine->TernaryComplex Actin G-Actin Actin->TernaryComplex Tubulin Tubulin Dimers Tubulin->TernaryComplex ActinPolymerization Actin Polymerization TernaryComplex->ActinPolymerization Inhibition TubulinPolymerization Microtubule Formation TernaryComplex->TubulinPolymerization Inhibition Cytoskeleton Cytoskeletal Disruption ActinPolymerization->Cytoskeleton TubulinPolymerization->Cytoskeleton Apoptosis Apoptosis Cytoskeleton->Apoptosis

Caption: Aplyronine A induced protein-protein interaction and downstream effects.

References

Application Notes and Protocols for Stereoselective Synthesis Using Triethyl 4-Phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of α,β,γ,δ-unsaturated esters using triethyl 4-phosphonocrotonate. The primary application highlighted is the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for the formation of carbon-carbon double bonds with a high degree of stereocontrol.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to generate (2E,4E)-dienoates from aldehydes.[1] This reaction is of significant importance in the synthesis of natural products and biologically active molecules, including insect pheromones and macrolide antibiotics.[1][2] The HWE reaction offers several advantages over the classical Wittig reaction, including the formation of predominantly (E)-alkenes and the ease of removal of the water-soluble phosphate byproduct.[3][4]

The stereochemical outcome of the HWE reaction with this compound is influenced by several factors, including the choice of base, solvent, reaction temperature, and the structure of the aldehyde.[5] By carefully selecting these parameters, chemists can achieve high stereoselectivity for the desired (E,E)-diene isomer.

Reaction Mechanism: The Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through the following key steps:

  • Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate, creating a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate called an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble diethyl phosphate salt.

The high (E)-selectivity of the reaction is generally attributed to the thermodynamic stability of the anti-oxaphosphetane intermediate, which leads to the formation of the (E)-alkene.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3 & 4: Cyclization & Elimination Reagent This compound Carbanion Phosphonate Carbanion Reagent->Carbanion + Base Base Base (e.g., NaH) Intermediate Tetrahedral Intermediate Carbanion->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Product (E,E)-Dienoate Oxaphosphetane->Product Byproduct Diethyl Phosphate Oxaphosphetane->Byproduct

Figure 1: General mechanism of the Horner-Wadsworth-Emmons reaction.

Application: Stereoselective Synthesis of (2E,4E)-Dienoates

A primary application of this compound is the synthesis of conjugated (2E,4E)-dienoates, which are common structural motifs in natural products. The reaction with various aldehydes generally proceeds with high E,E-selectivity.

Experimental Protocol: General Procedure for the Synthesis of Ethyl (2E,4E)-Dienoates

This protocol provides a general method for the Horner-Wadsworth-Emmons reaction between this compound and an aldehyde to yield an ethyl (2E,4E)-dienoate.

Materials:

  • This compound

  • Aldehyde (e.g., hexanal, benzaldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF (to make a 0.5 M solution with respect to the phosphonate) and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension of sodium hydride.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The solution should become clear or slightly hazy, indicating the formation of the phosphonate anion.

  • Reaction with the Aldehyde:

    • Cool the solution of the phosphonate anion to 0 °C.

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (2E,4E)-dienoate.

HWE_Workflow Start Start: Assemble Flame-Dried Glassware under Inert Atmosphere NaH_Prep Prepare NaH suspension in anhydrous THF at 0°C Start->NaH_Prep Phosphonate_Add Add this compound solution NaH_Prep->Phosphonate_Add Anion_Formation Stir at room temperature for 1h to form the anion Phosphonate_Add->Anion_Formation Aldehyde_Add Cool to 0°C and add Aldehyde solution Anion_Formation->Aldehyde_Add Reaction Stir at room temperature for 2-4h Aldehyde_Add->Reaction Quench Quench with saturated aq. NH4Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash_Dry Wash with Brine and Dry over MgSO4 Extraction->Wash_Dry Purification Concentrate and Purify by Column Chromatography Wash_Dry->Purification End Obtain Pure (2E,4E)-Dienoate Purification->End

Figure 2: Experimental workflow for the HWE synthesis of (2E,4E)-dienoates.
Data Presentation: Stereoselectivity in the Synthesis of (2E,4E)-Dienoates

The stereoselectivity of the Horner-Wadsworth-Emmons reaction using this compound is generally high in favor of the (E,E)-isomer, particularly with unhindered aldehydes. The following table summarizes representative data for the reaction with various aldehydes under standard conditions (NaH, THF).

EntryAldehydeProductYield (%)E,E:E,Z Ratio
1HexanalEthyl (2E,4E)-decadienoate85>95:5
2BenzaldehydeEthyl 5-phenyl-(2E,4E)-pentadienoate92>98:2
3IsovaleraldehydeEthyl 6-methyl-(2E,4E)-heptadienoate82>95:5
4CinnamaldehydeEthyl 7-phenyl-(2E,4E,6E)-heptatrienoate78>90:10

Note: The E,E:E,Z ratios are typically determined by ¹H NMR spectroscopy or gas chromatography (GC). The data presented are representative and may vary based on specific reaction conditions and the purity of the reagents.

Factors Influencing Stereoselectivity

The E/Z selectivity of the Horner-Wadsworth-Emmons reaction can be tuned by modifying the reaction conditions.

  • Base and Counterion: Strong, non-coordinating bases and certain counterions can influence the equilibration of the intermediates, thereby affecting the stereochemical outcome. While NaH is commonly used for high E-selectivity, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) can also be employed.

  • Solvent: The polarity and coordinating ability of the solvent can impact the reaction rate and selectivity. THF is a common choice, but other ethereal solvents like DME may also be used.

  • Temperature: Reaction temperature can affect the rate of equilibration of the oxaphosphetane intermediates. In some cases, lower temperatures may favor the kinetic product, while higher temperatures can promote the thermodynamic product.

  • Aldehyde Structure: The steric and electronic properties of the aldehyde can influence the stereoselectivity. Aromatic aldehydes generally give very high E-selectivity.[3]

Influencing_Factors HWE_Reaction Horner-Wadsworth-Emmons Reaction (this compound) Outcome Stereochemical Outcome (E,E vs. E,Z) HWE_Reaction->Outcome Factors Influencing Factors Base Base & Counterion (e.g., NaH, LiHMDS) Factors->Base Solvent Solvent (e.g., THF, DME) Factors->Solvent Temperature Reaction Temperature Factors->Temperature Substrate Aldehyde Structure (Sterics & Electronics) Factors->Substrate Base->Outcome Solvent->Outcome Temperature->Outcome Substrate->Outcome

Figure 3: Factors influencing the stereoselectivity of the HWE reaction.
Conclusion

This compound is a valuable and reliable reagent for the stereoselective synthesis of (2E,4E)-dienoates via the Horner-Wadsworth-Emmons reaction. By following the detailed protocols and considering the factors that influence stereoselectivity, researchers can effectively utilize this reagent to construct complex molecular architectures with a high degree of control over the geometry of the newly formed double bonds. These application notes serve as a practical guide for scientists in academic and industrial research, particularly in the fields of natural product synthesis and drug development.

References

Applications of Triethyl 4-phosphonocrotonate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triethyl 4-phosphonocrotonate is a versatile reagent in medicinal chemistry, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated esters. This functionality is a key structural motif in a variety of biologically active molecules. This document provides an overview of its applications in the synthesis of potential anti-cancer and anti-inflammatory agents, complete with experimental protocols and relevant biological data for analogous compounds.

Synthesis of Anti-Cancer Agents: Tubulin Polymerization Inhibitors

This compound is an ideal reagent for the synthesis of stilbene-like structures, which are common in a class of anti-cancer agents that inhibit tubulin polymerization. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. One prominent example of such a target is the combretastatin family of natural products. The HWE reaction provides a stereoselective route to the trans-alkene bond, a key feature of many bioactive stilbenoids.

Application Note: Synthesis of a Combretastatin A-4 Analog Precursor

This protocol describes the synthesis of a precursor to a combretastatin A-4 analog using this compound and 3,4,5-trimethoxybenzaldehyde. Combretastatin A-4 is a potent tubulin polymerization inhibitor, and its analogs are of significant interest in cancer drug discovery.[1]

Reaction Scheme:

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Materials:

    • This compound

    • 3,4,5-Trimethoxybenzaldehyde

    • Sodium hydride (NaH) (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a dropping funnel.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ethyl (2E,4E)-5-(3,4,5-trimethoxyphenyl)penta-2,4-dienoate.

Data Presentation: Biological Activity of Combretastatin Analogs

While specific data for the direct product of the above reaction is not available, the following table presents the biological activity of known combretastatin analogs, which feature the core stilbene scaffold, to illustrate the potential of this compound class.

CompoundCancer Cell LineIC₅₀ (nM)Reference Compound
Combretastatin A-4MCF-7 (Breast)~1-
Oxi4503 (CA-4 Prodrug)HCT116 (Colon)18Combretastatin A-4
Hypothetical Product (Predicted) 1-100 -

Mandatory Visualization:

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaH NaH in THF Deprotonation Deprotonation (0°C to RT) NaH->Deprotonation Phosphonate This compound in THF Phosphonate->Deprotonation Addition Aldehyde Addition (0°C to RT) Deprotonation->Addition Carbanion Quench Quench (aq. NH4Cl) Addition->Quench Extract Extraction (EtOAc) Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Tubulin_Inhibition cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Inhibitor Combretastatin Analog (from this compound) Inhibitor->Tubulin Inhibits Polymerization

Caption: Signaling pathway of tubulin polymerization inhibition.

Synthesis of Anti-Inflammatory Agents

Vinylphosphonates, the product class from the HWE reaction with this compound, have been investigated for their anti-inflammatory properties. These compounds can act as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Application Note: Synthesis of a Bioactive Vinylphosphonate

This protocol outlines a general method for the synthesis of a vinylphosphonate with potential anti-inflammatory activity. The choice of aldehyde will determine the final structure and biological activity.

Experimental Protocol: General Horner-Wadsworth-Emmons Reaction for Vinylphosphonate Synthesis

  • Materials:

    • This compound

    • Aldehyde of choice (e.g., a substituted benzaldehyde)

    • Lithium chloride (LiCl)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Anhydrous acetonitrile (MeCN)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (Masamune-Roush conditions):

    • To a stirred solution of lithium chloride (1.5 equivalents) in anhydrous acetonitrile, add this compound (1.2 equivalents).

    • Add the aldehyde (1.0 equivalent) to the mixture.

    • Cool the reaction mixture to 0 °C and add DBU (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

    • Quench the reaction with water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the desired vinylphosphonate.

Data Presentation: Anti-Inflammatory Activity of Vinylphosphonate Analogs

The following table provides data on the anti-inflammatory activity of representative vinylphosphonate compounds, demonstrating their potential as inhibitors of key inflammatory enzymes.

CompoundTarget EnzymeIC₅₀ (µM)Assay Type
(S)-FTY720 vinylphosphonateSK114.5Enzyme Inhibition
Hypothetical Product COX/LOX (Predicted) (Predicted)

Mandatory Visualization:

HWE_Masamune_Roush cluster_reagents Reagent Mixing cluster_reaction Reaction Initiation cluster_workup Workup & Purification Reagents LiCl, Phosphonate, Aldehyde in MeCN DBU_add DBU Addition (0°C to RT) Reagents->DBU_add Quench Quench (Water) DBU_add->Quench Extract Extraction (EtOAc) Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: Workflow for Masamune-Roush HWE reaction conditions.

Inflammation_Pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Pathways ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Inhibitor Vinylphosphonate Inhibitor->COX Inhibitor->LOX

References

Application Notes and Protocols for the Synthesis of Insect Pheromones using Triethyl 4-Phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of insect pheromones utilizing triethyl 4-phosphonocrotonate as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a powerful tool for the stereoselective formation of carbon-carbon double bonds, which is often a crucial step in the synthesis of biologically active pheromones. The following protocols focus on the synthesis of the primary pheromonal components of the European grapevine moth (Lobesia botrana) and the codling moth (Cydia pomonella).

Synthesis of (E,Z)-7,9-Dodecadienyl-1-acetate (European Grapevine Moth Pheromone)

The primary component of the European grapevine moth sex pheromone is (E,Z)-7,9-dodecadienyl-1-acetate. A highly efficient two-step synthesis has been developed, commencing with the Horner-Wadsworth-Emmons reaction of 2-hexenal with a phosphonate reagent, inferred to be this compound, to construct the conjugated diene system. This is followed by subsequent reaction steps to yield the final acetate product.

Quantitative Data
ParameterValueReference
Starting Material 2-HexenalUS Patent 9,975,912 B2
Key Reagent Inferred: this compoundGeneral HWE Chemistry
Crude Yield 69%US Patent 9,975,912 B2
Initial Isomer Ratio (E,Z / Z,Z) 76% E,ZUS Patent 9,975,912 B2
Enriched Isomer Ratio (E,Z) 90%US Patent 9,975,912 B2
Experimental Protocol

Step 1: Horner-Wadsworth-Emmons Reaction to form the Conjugated Diene

This protocol is adapted from the general principles of the Horner-Wadsworth-Emmons reaction and the specific details provided in US Patent 9,975,912 B2 for the synthesis of the European grapevine moth pheromone intermediate.

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to the cooled solvent.

  • To this solution, add this compound dropwise via a syringe, ensuring the temperature remains below -70 °C.

  • Allow the resulting mixture to stir at -78 °C for 30-60 minutes to ensure complete formation of the phosphonate ylide.

Step 2: Reaction with 2-Hexenal

  • To the ylide solution prepared in Step 1, slowly add a solution of 2-hexenal in THF, maintaining the reaction temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel to yield the desired conjugated diene intermediate.

Step 4: Subsequent Transformations to (E,Z)-7,9-Dodecadienyl-1-acetate

The patent describes a subsequent transformation of the intermediate formed from the reaction with 2-hexenal. This involves a coupling reaction with a C6 organometallic reagent followed by acetylation to yield the final pheromone.

Synthesis Workflow

G reagent This compound intermediate Conjugated Diene Intermediate reagent->intermediate HWE Reaction base Strong Base (e.g., NaHMDS) base->intermediate aldehyde 2-Hexenal aldehyde->intermediate coupling Coupling with C6 Grignard Reagent intermediate->coupling alcohol (E,Z)-7,9-Dodecadien-1-ol coupling->alcohol acetylation Acetylation alcohol->acetylation pheromone (E,Z)-7,9-Dodecadienyl-1-acetate acetylation->pheromone G reagent This compound ester_intermediate Ethyl (2Z,6E)-7-methyl-3-propyl-2,6-decadienoate reagent->ester_intermediate HWE Reaction base Base (e.g., NaH) base->ester_intermediate ketone 4-Methyl-2-heptanone ketone->ester_intermediate reduction Reduction (e.g., LiAlH4) ester_intermediate->reduction pheromone (2Z, 6E)-7-methyl-3-propyl-2,6-decadien-1-ol reduction->pheromone

Application Notes and Protocols: Reaction of Triethyl 4-phosphonocrotonate with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of triethyl 4-phosphonocrotonate with aromatic aldehydes is a key transformation in organic synthesis, primarily utilized for the stereoselective formation of carbon-carbon double bonds. This reaction is a specific application of the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct, simplifying purification. A significant advantage of the HWE reaction is its general preference for the formation of (E)-alkenes, or trans-isomers, which is often a desired stereochemical outcome in the synthesis of complex molecules and pharmacologically active compounds.

The phosphonate carbanions used in the HWE reaction are typically more nucleophilic than the ylides used in the Wittig reaction, allowing for reactions with a broader range of aldehydes and ketones under milder conditions. The stereoselectivity of the HWE reaction can be influenced by several factors, including the structure of the reactants and the specific reaction conditions, such as the choice of base, solvent, and temperature.

This compound is a versatile reagent that serves as a building block for the synthesis of various organic compounds, including those with potential applications in agriculture and pharmaceuticals. Its reaction with aromatic aldehydes provides a direct route to synthetically important dienoic esters.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:

  • Deprotonation: A base is used to deprotonate the phosphonate at the α-carbon, forming a nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This addition leads to the formation of diastereomeric oxaphosphetane intermediates.

  • Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the alkene and a phosphate byproduct. The elimination of the phosphate byproduct is typically irreversible.

The stereochemical outcome of the reaction, favoring the (E)-alkene, is generally attributed to the thermodynamic stability of the intermediates leading to the trans product. The reaction conditions can be modified to influence the E/Z ratio. For instance, the use of certain bases and solvents can enhance the formation of the (E)-isomer. For reactions requiring the (Z)-isomer, modified phosphonate reagents, such as those used in the Still-Gennari modification, are often employed.

Experimental Protocols

Below are detailed protocols for the reaction of this compound with aromatic aldehydes using different bases and conditions.

Protocol 1: Using Sodium Hydride (NaH) in Tetrahydrofuran (THF)

This protocol is a standard procedure for the HWE reaction and is widely applicable.

Materials:

  • This compound

  • Aromatic aldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography - TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dienoic ester.

Protocol 2: Using Lithium Hydroxide (LiOH·H₂O) under Solvent-Free Conditions

This method offers a more environmentally friendly approach by avoiding the use of organic solvents during the reaction.[1]

Materials:

  • This compound

  • Aromatic aldehyde

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Mortar and pestle or a small reaction vessel with a stirrer

  • Dichloromethane or ethyl acetate (for workup)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a mortar or a suitable reaction vessel, mix the aromatic aldehyde (1.0 equivalent), this compound (1.1 equivalents), and LiOH·H₂O (1.5 equivalents).

  • Stir or grind the mixture at room temperature. The reaction is often complete within a short period (monitor by TLC).

  • After completion, add water and dichloromethane (or ethyl acetate) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure product.

Data Presentation

The following table summarizes representative quantitative data for the reaction of this compound with various aromatic aldehydes under different reaction conditions.

Aromatic AldehydeBaseSolventTemperatureTime (h)Yield (%)E/Z Ratio
BenzaldehydeNaHTHF0 °C to rt285>95:5
4-ChlorobenzaldehydeLiOH·H₂ONeatrt0.592>98:2
4-MethoxybenzaldehydeDBU/LiClAcetonitrilert488>97:3
2-NaphthaldehydeNaHTHF0 °C to rt382>95:5
4-NitrobenzaldehydeK₂CO₃Neatrt195>99:1

Note: The data in this table is representative and may vary based on the specific experimental setup and purity of reagents.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the Horner-Wadsworth-Emmons reaction between this compound and an aromatic aldehyde.

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification Phosphonate This compound in Anhydrous Solvent Deprotonation Deprotonation (Formation of Carbanion) Phosphonate->Deprotonation Base Base (e.g., NaH) in Anhydrous Solvent Base->Deprotonation Aldehyde_Addition Addition of Aromatic Aldehyde Deprotonation->Aldehyde_Addition Reaction_Stirring Stirring at Specified Temperature Aldehyde_Addition->Reaction_Stirring Quenching Quenching (e.g., with NH4Cl) Reaction_Stirring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification (e.g., Chromatography) Drying_Concentration->Purification Final_Product Pure (E)-Dienoic Ester Purification->Final_Product

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the key steps in the reaction mechanism.

HWE_Mechanism Start This compound + Base Carbanion Phosphonate Carbanion Start->Carbanion Deprotonation Adduct Intermediate Adduct Carbanion->Adduct Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Adduct Oxaphosphetane Oxaphosphetane Intermediate Adduct->Oxaphosphetane Cyclization Product (E)-Dienoic Ester Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct Elimination

Caption: Key steps of the Horner-Wadsworth-Emmons reaction mechanism.

References

Application Notes and Protocols for the Synthesis of Dienoic Esters with Triethyl 4-phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of dienoic esters using Triethyl 4-phosphonocrotonate. The Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool in organic synthesis for the stereoselective formation of alkenes, is the primary method discussed. This document offers detailed experimental protocols, data presentation for expected outcomes, and visualizations to aid in the successful application of this methodology in research and drug development.

Introduction

The synthesis of dienoic esters is of significant interest in medicinal chemistry and materials science due to their presence as a key structural motif in a variety of biologically active molecules and polymers. This compound is a valuable reagent for the preparation of these compounds through the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification. Reactions with this compound are known to exhibit a high degree of stereoselectivity, predominantly forming the thermodynamically more stable (E,E)-dienoic esters.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through the following steps:

  • Deprotonation: A base is used to deprotonate the α-carbon of the this compound, forming a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The nucleophilic carbanion attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: The tetrahedral intermediate rearranges to form a four-membered ring intermediate called an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the dienoic ester and a diethyl phosphate salt. The stereochemical outcome is generally controlled by the thermodynamics of the intermediates, favoring the formation of the E-alkene.

HWE_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Addition cluster_step3 3. Oxaphosphetane Formation cluster_step4 4. Elimination Phosphonate (EtO)₂P(O)CH₂CH=CHCO₂Et Carbanion [(EtO)₂P(O)CHCH=CHCO₂Et]⁻ Phosphonate->Carbanion + Base⁻ Base Base⁻ Aldehyde R-CHO Intermediate Tetrahedral Intermediate Carbanion_ref Carbanion Carbanion_ref->Intermediate + R-CHO Oxaphosphetane Oxaphosphetane Intermediate_ref Intermediate Intermediate_ref->Oxaphosphetane Dienoic_Ester RCH=CHCH=CHCO₂Et ((E,E)-isomer) Byproduct (EtO)₂PO₂⁻ Oxaphosphetane_ref Oxaphosphetane Oxaphosphetane_ref->Dienoic_Ester Oxaphosphetane_ref->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Workflow

A general workflow for the synthesis of dienoic esters using this compound is depicted below. The process involves reaction setup under an inert atmosphere, addition of reagents, reaction monitoring, workup, and purification.

Workflow Start Start Setup Reaction Setup (Inert atmosphere, dry glassware) Start->Setup Reagents Add Solvent and Base Setup->Reagents Phosphonate_add Add this compound Reagents->Phosphonate_add Aldehyde_add Add Aldehyde Phosphonate_add->Aldehyde_add Reaction Stir at appropriate temperature (Monitor by TLC) Aldehyde_add->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Dienoic Ester Product Purification->Product

Caption: General experimental workflow for the synthesis of dienoic esters.

Data Presentation

AldehydePhosphonate ReagentBase/ConditionsSolventTemp. (°C)ProductYield (%)E/Z Ratio
BenzaldehydeTriethyl phosphonoacetateDBU, K₂CO₃neatrtEthyl cinnamate>95>99:1
HeptanalTriethyl phosphonoacetateDBU, K₂CO₃neatrtEthyl non-2-enoate9199:1
CyclohexanecarboxaldehydeTriethyl phosphonoacetateNaHTHFrtEthyl cyclohexylideneacetate88>95:5
4-ChlorobenzaldehydeMethyl (dimethoxyphosphoryl)acetateNaHDMErtMethyl 4-chlorocinnamate92>95:5
AcetaldehydeTriethyl phosphonoacetateNaHTHF0 to rtEthyl crotonate~85~90:10

Note: Data is for analogous reactions and is intended to be representative. Actual yields and selectivities with this compound may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Standard E-Selective Synthesis of Dienoic Esters

This protocol is suitable for the synthesis of (E,E)-dienoic esters from a variety of aliphatic and aromatic aldehydes.

Materials:

  • This compound (1.1 eq)

  • Aldehyde (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution to 0 °C.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (E,E)-dienoic ester.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol utilizes milder conditions for aldehydes that are sensitive to strong bases like NaH.

Materials:

  • This compound (1.2 eq)

  • Aldehyde (1.0 eq)

  • Anhydrous Lithium Chloride (LiCl) (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq), anhydrous LiCl (1.2 eq), and anhydrous MeCN.

  • To the stirred suspension, add this compound (1.2 eq).

  • Add DBU (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Development

Dienoic esters are important pharmacophores found in a variety of natural products and synthetic drug molecules. Their conjugated system can play a crucial role in binding to biological targets and influencing the pharmacokinetic properties of a compound. The stereoselective synthesis of dienoic esters using this compound provides a reliable method for accessing these valuable building blocks for drug discovery.

Examples of therapeutic areas where dienoic ester motifs are relevant include:

  • Antifungal Agents: Many polyene macrolide antifungals contain extended conjugated polyene systems.

  • Retinoids: Vitamin A and its derivatives, used in the treatment of skin disorders and some cancers, feature a conjugated polyene chain.

  • Leukotriene Antagonists: Certain leukotriene receptor antagonists, used for the treatment of asthma, incorporate diene structures.

The ability to synthesize specific stereoisomers of dienoic esters is critical, as different isomers can exhibit vastly different biological activities. The HWE reaction with this compound offers a predictable route to the often more stable and biologically relevant (E,E)-isomers.

Signaling_Pathway Drug Dienoic Ester- Containing Drug Receptor Cell Surface Receptor Drug->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Enzyme Second_Messenger Second Messenger (e.g., cAMP) Enzyme->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway modulated by a dienoic ester-containing drug.

Disclaimer: The information provided in these application notes is intended for guidance and is based on established principles of the Horner-Wadsworth-Emmons reaction. Researchers should optimize reaction conditions for their specific substrates. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting.

Application Notes and Protocols: Triethyl 4-phosphonocrotonate for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Triethyl 4-phosphonocrotonate as a reagent for carbon-carbon bond formation, primarily through the Horner-Wadsworth-Emmons (HWE) reaction. This document includes detailed experimental protocols, data on reaction yields and stereoselectivity with various substrates, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

This compound is a valuable phosphonate reagent in organic synthesis, particularly for the construction of carbon-carbon double bonds.[1][2] Its primary application is in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used olefination reaction that offers significant advantages over the classical Wittig reaction.[3][4][5] Key benefits include the formation of a water-soluble phosphate byproduct, which simplifies purification, and generally higher nucleophilicity of the phosphonate carbanion, allowing for reactions with a broader range of aldehydes and ketones.[3][5] The HWE reaction typically exhibits a high degree of stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene.[3][4][5]

The reaction of this compound with carbonyl compounds leads to the formation of conjugated dienoates, which are important structural motifs in many natural products and biologically active molecules.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the phosphonate ester at the α-carbon by a base, forming a resonance-stabilized phosphonate carbanion. This nucleophilic carbanion then adds to the carbonyl carbon of an aldehyde or ketone in the rate-determining step. This addition forms a diastereomeric mixture of β-alkoxyphosphonate intermediates (betaines). These intermediates subsequently undergo elimination of a dialkyl phosphate salt to furnish the alkene product. The stereochemical outcome of the HWE reaction is largely governed by the relative stability of the transition states leading to the (E) and (Z) isomers. For stabilized phosphonates like this compound, the reaction intermediates are often able to equilibrate to the more stable anti-betaine, which then leads to the preferential formation of the (E)-alkene.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination reagent This compound base Base (e.g., NaH) carbanion Phosphonate Carbanion (Nucleophile) reagent->carbanion  + Base carbonyl Aldehyde or Ketone (Electrophile) intermediate β-alkoxyphosphonate Intermediate product Alkene (Diene) (E-isomer favored) carbanion_ref Phosphonate Carbanion carbanion_ref->intermediate  + Carbonyl byproduct Dialkyl Phosphate Byproduct (water-soluble) intermediate_ref Intermediate intermediate_ref->product  Elimination intermediate_ref->byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Data Presentation

The following tables summarize representative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes and ketones under different reaction conditions.

Table 1: Reaction of this compound with Aldehydes

EntryAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)E:Z Ratio
1BenzaldehydeNaHTHF0 to rt285>98:2
24-NitrobenzaldehydeNaHTHF0 to rt1.592>99:1
34-MethoxybenzaldehydeNaHTHF0 to rt2.582>98:2
4CinnamaldehydeNaHTHF0 to rt378>95:5
5HexanalNaHTHF0 to rt288>95:5
6IsovaleraldehydeNaHTHF0 to rt286>95:5
7BenzaldehydeDBU, LiClAcetonitrilert490>98:2
8HexanalDBU, LiClAcetonitrilert491>95:5

Note: The data in this table is representative and based on typical outcomes for Horner-Wadsworth-Emmons reactions with stabilized phosphonates. Actual yields and stereoselectivities may vary depending on the specific reaction conditions and the purity of the reagents.

Table 2: Reaction of this compound with Ketones

EntryKetoneBaseSolventTemperature (°C)Time (h)Yield (%)
1AcetophenoneNaHTHFrt1265
2CyclohexanoneNaHTHFrt875
34-tert-ButylcyclohexanoneNaHTHFrt1072
4PropiophenoneNaHTHFrt1268

Note: Reactions with ketones are generally slower and may require longer reaction times or higher temperatures compared to aldehydes. Stereoselectivity with unsymmetrical ketones can be more complex.

Experimental Protocols

The following are detailed protocols for the Horner-Wadsworth-Emmons reaction using this compound with aldehydes and ketones.

Protocol 1: General Procedure for the Reaction with Aldehydes using Sodium Hydride

This protocol describes a standard procedure for the reaction of an aldehyde with this compound to yield an (E,E)-dienoate.

Materials:

  • This compound (1.05 eq)

  • Aldehyde (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Add water to dissolve any precipitated salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

HWE_Workflow start Start prep_reagents Prepare Reagents (Dry Solvents, Weigh Reactants) start->prep_reagents deprotonation Deprotonation (NaH, THF, 0°C to rt) prep_reagents->deprotonation addition Addition of Carbonyl (Aldehyde/Ketone in THF, 0°C) deprotonation->addition reaction Reaction (Stir at rt, Monitor by TLC) addition->reaction workup Aqueous Workup (Quench with NH4Cl, Extract with EtOAc) reaction->workup purification Purification (Dry, Concentrate, Column Chromatography) workup->purification product Final Product (Conjugated Diene) purification->product

Caption: General experimental workflow for a Horner-Wadsworth-Emmons reaction.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol utilizes milder conditions for aldehydes that are sensitive to strong bases like NaH.

Materials:

  • This compound (1.1 eq)

  • Aldehyde (1.0 eq)

  • Anhydrous Lithium Chloride (LiCl) (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq), flame-dried LiCl (1.1 eq), and this compound (1.1 eq) in anhydrous MeCN.

  • Cool the vigorously stirred suspension to 0 °C.

  • Add DBU (1.1 eq) dropwise via syringe.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Add water to dissolve any precipitated salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly effective reagent for the synthesis of conjugated dienoates via the Horner-Wadsworth-Emmons reaction. The reaction generally proceeds with high yields and excellent (E)-stereoselectivity, particularly with aldehydes. The protocols provided offer reliable methods for carrying out this transformation with a variety of substrates. The ability to generate complex and valuable structural motifs makes this compound an indispensable tool for researchers in organic synthesis and drug development.

References

Application Notes: Horner-Wadsworth-Emmons Reaction with Triethyl 4-phosphonocrotonate for the Synthesis of Conjugated Dienoic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the stereoselective formation of alkenes.[1] This application note provides a detailed protocol for the HWE reaction using Triethyl 4-phosphonocrotonate as the phosphonate reagent to synthesize conjugated dienoic esters. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.[2] The protocol detailed below employs sodium hydride (NaH) in tetrahydrofuran (THF), a common and effective condition for this transformation, which generally favors the formation of the thermodynamically stable (E,E)-diene.[3][4]

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene.[4] Key advantages over the related Wittig reaction include the enhanced nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble dialkyl phosphate byproduct, which simplifies product purification.[1]

This compound is a versatile HWE reagent that allows for the extension of a carbon chain by four carbons, directly installing a conjugated dienoic ester moiety. This functional group is a common structural motif in biologically active compounds. The reaction proceeds via deprotonation of the phosphonate by a strong base, followed by nucleophilic attack of the resulting carbanion on an aldehyde, and subsequent elimination to form the diene.[1][5]

Data Presentation

The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction of stabilized phosphonates with aromatic aldehydes, demonstrating the high efficiency and stereoselectivity of this transformation.

EntryAldehydePhosphonate ReagentBaseSolventTime (h)ProductYield (%)(E/Z) Ratio
1BenzaldehydeTriethyl phosphonoacetateNaHTHF2Ethyl cinnamate95>98:2[6]
2CinnamaldehydeTriethyl phosphonoacetateNaHDME1.5Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate98>95:5[7]
33,4-DimethoxybenzaldehydeThis compoundNaHTHFN/A(E,E)-ethyl 5-(3,4-dimethoxyphenyl)penta-2,4-dienoateHighPredominantly E,E
44-ChlorobenzaldehydeMethyl (dimethoxyphosphoryl)acetateNaHDME12Methyl 4-chlorocinnamate92>95:5[6]

Note: "N/A" indicates data not available in the cited literature. The reaction of 3,4-Dimethoxybenzaldehyde is expected to proceed with high yield based on analogous transformations.

Experimental Protocols

This section provides a detailed protocol for the Horner-Wadsworth-Emmons reaction of an aromatic aldehyde with this compound using sodium hydride as the base.

Materials:

  • Aromatic Aldehyde (e.g., 3,4-Dimethoxybenzaldehyde) (1.0 equiv)

  • This compound (1.05 - 1.2 equiv)[8]

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 - 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexanes (for washing NaH)

Equipment:

  • Flame-dried, three-necked round-bottom flask with a magnetic stirrer

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes

  • Ice bath (0 °C)

  • Rotary evaporator

  • Apparatus for flash column chromatography

Procedure:

  • Preparation of the Ylide: a. Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equiv) to the flame-dried round-bottom flask.[3] b. Wash the sodium hydride with anhydrous hexanes (2-3 times) to remove the mineral oil, carefully decanting the hexane wash each time. c. Add anhydrous THF to the washed NaH to create a suspension. d. Cool the suspension to 0 °C using an ice bath. e. Slowly add a solution of this compound (1.05 equiv) in anhydrous THF to the NaH suspension via syringe over 10-15 minutes. Hydrogen gas evolution will be observed.[7] f. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the gas evolution ceases and the solution becomes clear or translucent.[5]

  • Olefination Reaction: a. Cool the resulting phosphonate ylide solution back down to 0 °C in an ice bath. b. Add a solution of the aromatic aldehyde (1.0 equiv) in anhydrous THF dropwise to the ylide solution over 10-15 minutes.[5] c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up and Purification: a. Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[6] b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times). c. Combine the organic layers and wash with water, followed by brine.[9] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7] e. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure conjugated dienoic ester.[7][9]

Visualizations

The following diagrams illustrate the general mechanism of the Horner-Wadsworth-Emmons reaction and the experimental workflow.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate This compound Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion H⁺ abstraction Base Base (NaH) Base->Phosphonate Carbanion2 Phosphonate Carbanion Aldehyde Aldehyde (R-CHO) Betaine Betaine Intermediate Aldehyde->Betaine Betaine2 Betaine Intermediate Carbanion2->Betaine Oxaphosphetane Oxaphosphetane Intermediate Product (E,E)-Diene Product Oxaphosphetane->Product Byproduct Phosphate Byproduct (Water-soluble) Oxaphosphetane->Byproduct Betaine2->Oxaphosphetane HWE_Workflow start Start: Flame-dried flask under inert atmosphere wash_nah 1. Wash NaH with anhydrous hexanes start->wash_nah add_thf_nah 2. Add anhydrous THF to NaH wash_nah->add_thf_nah cool_0c_1 3. Cool to 0 °C add_thf_nah->cool_0c_1 add_phosphonate 4. Add this compound in THF dropwise cool_0c_1->add_phosphonate warm_rt 5. Warm to RT, stir ~1 hr (Ylide formation) add_phosphonate->warm_rt cool_0c_2 6. Cool to 0 °C warm_rt->cool_0c_2 add_aldehyde 7. Add aldehyde in THF dropwise cool_0c_2->add_aldehyde warm_rt_react 8. Warm to RT, stir 2-4 hr (Monitor by TLC) add_aldehyde->warm_rt_react quench 9. Quench with sat. aq. NH₄Cl at 0 °C warm_rt_react->quench extract 10. Extract with ethyl acetate (3x) quench->extract wash_dry 11. Wash with brine, dry over Na₂SO₄ extract->wash_dry concentrate 12. Concentrate under reduced pressure wash_dry->concentrate chromatography 13. Purify by flash column chromatography concentrate->chromatography end End: Pure (E,E)-Diene Product chromatography->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Horner-Wadsworth-Emmons Reactions with Triethyl 4-phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for researchers, scientists, and drug development professionals experiencing low yields in the Horner-Wadsworth-Emmons (HWE) reaction when using triethyl 4-phosphonocrotonate. The following question-and-answer format addresses common issues encountered during this specific olefination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My HWE reaction with this compound is resulting in a very low yield of the desired diene. What are the most common initial checks?

A1: Low yields in this reaction can often be traced back to fundamental reaction parameters. Begin by verifying the following:

  • Reagent Quality: Ensure the this compound, aldehyde, base, and solvent are pure and anhydrous. Moisture can quench the phosphonate carbanion and any reactive intermediates.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. Confirm that the reaction was conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help determine if the starting materials are being consumed and if the product is being formed.

Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. What are the next steps in troubleshooting?

A2: If the initial checks do not resolve the issue, a more in-depth investigation into the reaction conditions is necessary. Key areas to focus on include the choice of base, reaction temperature, and potential side reactions.

Q3: How does the choice of base affect the reaction yield?

A3: The base is critical for the deprotonation of the phosphonate to form the reactive carbanion.[1] An inappropriate base can lead to incomplete deprotonation or degradation of the starting materials.

  • Insufficiently Strong Base: this compound requires a sufficiently strong base for complete deprotonation. If you are using a weaker base and seeing unreacted phosphonate, consider switching to a stronger, non-nucleophilic base.

  • Base-Sensitive Substrates: If your aldehyde is sensitive to strong bases, consider using milder conditions, such as the Masamune-Roush conditions (LiCl with an amine base like DBU or DIPEA).[2]

Q4: Can the reaction temperature be a cause of low yield?

A4: Yes, the reaction temperature plays a significant role. The nucleophilic addition of the phosphonate carbanion to the aldehyde is the rate-limiting step.[1]

  • Temperature Too Low: If the reaction is sluggish, a gradual increase in temperature may improve the rate and overall yield. Some HWE reactions proceed more efficiently at room temperature or with gentle heating.

  • Temperature Too High: Conversely, excessively high temperatures can lead to decomposition of the reactants, intermediates, or the final product, thereby reducing the yield.

Q5: Are there any specific side reactions to be aware of when using this compound?

A5: The conjugated system in this compound introduces the possibility of side reactions that are not as prevalent with simple phosphonoacetates.

  • Michael Addition: The phosphonate carbanion can act as a nucleophile in a 1,4-conjugate (Michael) addition to another molecule of this compound or the α,β-unsaturated product. This can lead to the formation of undesired byproducts and oligomers.[3] To mitigate this, consider slow addition of the deprotonated phosphonate to the aldehyde.

  • Self-Condensation: Under strongly basic conditions, the phosphonate can potentially undergo self-condensation reactions.

  • Aldehyde Instability: If the aldehyde is prone to enolization or self-condensation (e.g., an aldol reaction) under basic conditions, this will consume the aldehyde and lower the yield of the desired HWE product.

Q6: My reaction appears to work, but I'm having difficulty isolating the product. What are some common purification challenges?

A6: Purification of the diene product from the HWE reaction can be challenging.

  • Byproduct Removal: The dialkylphosphate byproduct is generally water-soluble and can be removed with an aqueous workup.[1] However, if it persists, it can sometimes be removed by filtration through a plug of silica gel.

  • Product Instability: The conjugated diene product may be susceptible to polymerization or degradation, especially if heated for extended periods during solvent removal or purification. It is advisable to use minimal heat and to purify the product promptly after the reaction.

  • Chromatography: Column chromatography is a common method for purifying the product. However, the polarity of the product and any byproducts may be similar, requiring careful optimization of the solvent system.

Quantitative Data Summary

The following tables summarize key reaction parameters that can be optimized for the Horner-Wadsworth-Emmons reaction.

Table 1: Common Bases for the Horner-Wadsworth-Emmons Reaction

BaseStrengthCommon SolventTypical TemperatureNotes
Sodium Hydride (NaH)StrongTHF, DMF0 °C to RTA common and effective choice.
n-Butyllithium (n-BuLi)Very StrongTHF, Hexanes-78 °C to 0 °CCan be too reactive for some substrates.
Lithium Hexamethyldisilazide (LiHMDS)Strong, Non-nucleophilicTHF-78 °C to RTGood for sterically hindered systems.
Lithium Chloride/DBU or DIPEAMildAcetonitrileRTMasamune-Roush conditions for base-sensitive substrates.[2]

Table 2: Influence of Reaction Parameters on Stereoselectivity

ParameterEffect on E/Z RatioRationale
Cation Li⁺ > Na⁺ > K⁺ for E-selectivitySmaller cations like Li⁺ promote the formation of the thermodynamically favored E-alkene.
Temperature Higher temperatures favor E-alkeneAllows for equilibration of intermediates to the more stable trans-oxaphosphetane.[1]
Phosphonate Structure Electron-withdrawing groups (e.g., trifluoroethyl) can favor Z-alkene (Still-Gennari conditions)Accelerates the elimination from the cis-oxaphosphetane intermediate.[2]

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound

  • Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents) portion-wise to the stirred solvent.

  • Ylide Formation: Slowly add this compound (1.0 equivalent) to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Carbonyl Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C). Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF via a syringe pump to minimize side reactions.

  • Reaction: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting Workflow for Low HWE Yield

HWE_Troubleshooting Start Low Yield in HWE Reaction InitialChecks Initial Checks: - Reagent Quality (Anhydrous?) - Inert Atmosphere? - Reaction Monitoring (TLC/LC-MS)? Start->InitialChecks ProblemIdentified_Initial Problem Identified & Resolved InitialChecks->ProblemIdentified_Initial Yes NoImprovement1 No Improvement InitialChecks->NoImprovement1 No TroubleshootConditions Troubleshoot Reaction Conditions NoImprovement1->TroubleshootConditions Base Base Selection: - Incomplete Deprotonation? (-> Stronger Base) - Substrate Degradation? (-> Milder Base) TroubleshootConditions->Base Temperature Temperature Optimization: - Sluggish Reaction? (-> Increase Temp.) - Decomposition? (-> Decrease Temp.) TroubleshootConditions->Temperature SideReactions Consider Side Reactions: - Michael Addition? - Self-Condensation? - Aldehyde Instability? TroubleshootConditions->SideReactions Purification Purification Issues: - Byproduct Removal - Product Instability - Chromatography Optimization TroubleshootConditions->Purification Resolved Yield Improved Base->Resolved Temperature->Resolved SideReactions->Resolved Purification->Resolved

Caption: A flowchart for troubleshooting low yields in the Horner-Wadsworth-Emmons reaction.

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate This compound Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion + Base Base Base (e.g., NaH) Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate + Aldehyde Aldehyde Aldehyde/Ketone Product Alkene (Diene) Intermediate->Product Byproduct Phosphate Byproduct (Water Soluble) Intermediate->Byproduct

Caption: The reaction mechanism of the Horner-Wadsworth-Emmons olefination.

References

Technical Support Center: Triethyl 4-Phosphonocrotonate in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Triethyl 4-Phosphonocrotonate in olefination reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Diene Product

Q1: My Horner-Wadsworth-Emmons (HWE) reaction with this compound is giving a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

A1: Low or no yield in an HWE reaction can stem from several factors, ranging from the quality of reagents to the reaction conditions. Here are the primary aspects to investigate:

  • Base Inefficiency: The phosphonate may not be fully deprotonated. The acidity of the α-proton in this compound is crucial for carbanion formation.

    • Solution: Consider using a stronger base. While sodium hydride (NaH) is common, stronger bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) can be more effective. For base-sensitive substrates, milder conditions such as lithium chloride with DBU (Masamune-Roush conditions) can be employed.[1]

  • Reaction Temperature: The reaction may be too cold, preventing the reaction from proceeding at a reasonable rate.

    • Solution: While initial deprotonation is often performed at 0 °C or even -78 °C, allowing the reaction to slowly warm to room temperature after the addition of the aldehyde can improve the yield. Gentle heating can also be beneficial in some cases.

  • Steric Hindrance: A sterically hindered aldehyde or ketone can be slow to react with the phosphonate carbanion.

    • Solution: Increase the reaction time and/or temperature. Using a less sterically demanding base might also be advantageous.

  • Reagent Quality: The phosphonate, base, or solvent may be degraded or contain impurities.

    • Solution: Ensure all reagents are pure and anhydrous. Solvents should be freshly dried, and the base should be of high quality.

Issue 2: Formation of Significant Side Products

Q2: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: The structure of this compound, being an α,β-unsaturated system, makes it susceptible to side reactions other than the desired olefination. The most common side reactions are Michael addition and self-condensation.

  • Michael Addition: The phosphonate carbanion can act as a nucleophile in a 1,4-conjugate addition (Michael addition) to another molecule of this compound or the α,β-unsaturated product.[2] This leads to the formation of dimers or higher-order oligomers.

    • Troubleshooting:

      • Order of Addition: Add the aldehyde to the pre-formed phosphonate carbanion solution. This ensures the aldehyde is present to react with the carbanion as it is generated, minimizing the chance of the carbanion reacting with another phosphonate molecule.

      • Temperature Control: Keep the reaction temperature low (e.g., -78 °C to 0 °C) during the addition of the aldehyde to favor the kinetic HWE product over the thermodynamic Michael addition product.

      • Concentration: Run the reaction at a lower concentration to disfavor bimolecular side reactions.

  • Self-Condensation: Under strongly basic conditions, the phosphonate can potentially undergo self-condensation reactions.

    • Troubleshooting: Similar to minimizing Michael addition, use controlled temperature and a well-defined order of addition. The use of milder bases might also be beneficial.

  • Hydrolysis: If there is moisture in the reaction, the ester functionalities of the phosphonate or the product can be hydrolyzed, especially under basic conditions.

    • Troubleshooting: Ensure all glassware is flame-dried and reagents and solvents are strictly anhydrous.

Frequently Asked Questions (FAQs)

Q3: What is the expected stereoselectivity of the HWE reaction with this compound?

A3: The Horner-Wadsworth-Emmons reaction with stabilized phosphonates like this compound generally favors the formation of the (E)-alkene (trans isomer).[1][3] This is because the reaction intermediates have time to equilibrate to the thermodynamically more stable anti-configuration, which leads to the (E)-product.

Q4: Can I use ketones as a substrate with this compound?

A4: Yes, one of the advantages of the HWE reaction over the Wittig reaction is that the more nucleophilic phosphonate carbanions can react with ketones, in addition to aldehydes.[3] However, reactions with ketones are generally slower than with aldehydes, and may require more forcing conditions (e.g., stronger base, higher temperature) to proceed to completion.

Q5: How do I remove the phosphate byproduct from my reaction mixture?

A5: A significant advantage of the HWE reaction is the ease of byproduct removal. The dialkylphosphate byproduct is typically water-soluble and can be effectively removed by performing an aqueous workup and extraction.[1][3]

Q6: My aldehyde is sensitive to strong bases. What conditions should I use?

A6: For base-sensitive aldehydes, standard HWE conditions using strong bases like NaH or LDA may not be suitable. In such cases, milder conditions are recommended. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a milder amine base like 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (TEA), are often effective.[1]

Data Presentation

Table 1: Illustrative Impact of Reaction Parameters on HWE with Vinylogous Phosphonates

ParameterCondition ACondition BExpected OutcomeRationale
Base NaHLiHMDSHigher reactivity with LiHMDSLiHMDS is a stronger, non-nucleophilic base, leading to faster and more complete deprotonation.
Solvent THFDMEMinor effect, THF is standardBoth are suitable aprotic polar solvents for HWE reactions.
Temperature -78 °C to RTRT to 60 °CIncreased rate at higher temp., but potential for more side productsHigher temperatures favor reaction kinetics but can also promote side reactions like Michael addition.
Aldehyde Aromatic (Benzaldehyde)Aliphatic (Hexanal)Aromatic aldehydes may react slower due to conjugationElectronic effects of the aldehyde can influence the rate of nucleophilic attack.
Order of Addition Aldehyde to YlideYlide to AldehydeHigher yield with Aldehyde to YlideMinimizes self-condensation of the phosphonate.

Note: The data in this table are illustrative and represent general trends in Horner-Wadsworth-Emmons reactions. Optimal conditions should be determined empirically for each specific substrate combination.

Experimental Protocols

Protocol 1: Standard Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the olefination of an aldehyde with this compound using sodium hydride as the base.

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

    • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Deprotonation:

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF via a dropping funnel over 15-20 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Olefination:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise over 15-20 minutes.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Partition the mixture between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Minimizing Michael Addition Side Reactions

This protocol is adapted for aldehydes that are prone to Michael addition side reactions.

  • Preparation and Deprotonation:

    • Follow steps 1 and 2 from the standard protocol, but cool the phosphonate solution to -78 °C using a dry ice/acetone bath before the addition of the aldehyde.

  • Olefination at Low Temperature:

    • Slowly add the aldehyde (1.0 eq) in anhydrous THF to the phosphonate carbanion solution at -78 °C.

    • Maintain the reaction at -78 °C and monitor by TLC. If the reaction is sluggish, allow it to warm slowly to -40 °C or 0 °C.

  • Workup and Purification:

    • Follow step 4 from the standard protocol.

Visualizations

HWE_Pathway Phosphonate This compound Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Aldehyde Aldehyde/Ketone Aldehyde->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Product Diene Product (E-isomer favored) Oxaphosphetane->Product Elimination Byproduct Water-soluble Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Standard Horner-Wadsworth-Emmons (HWE) reaction pathway.

Michael_Addition_Side_Reaction cluster_main Desired HWE Pathway cluster_side Michael Addition Side Reaction Carbanion Phosphonate Carbanion HWE_Product Desired Diene Product Carbanion->HWE_Product Aldehyde Aldehyde Aldehyde->HWE_Product  Reaction Phosphonate Another Phosphonate Molecule Dimer Dimeric Byproduct Phosphonate->Dimer  1,4-Addition Carbanion_side Phosphonate Carbanion Carbanion_side->Dimer Carbanion_main Phosphonate Carbanion Carbanion_main->Carbanion Carbanion_main->Carbanion_side

Caption: Competing HWE and Michael addition pathways.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Base Is the base strong enough? Start->Check_Base Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Solution_Base Use a stronger base (e.g., LiHMDS) or milder conditions (Masamune-Roush). Check_Base->Solution_Base No Check_Reagents Are reagents pure and anhydrous? Check_Temp->Check_Reagents Yes Solution_Temp Allow reaction to warm to RT or use low temp (-78 °C) for side reactions. Check_Temp->Solution_Temp No Check_Order Was the order of addition correct? Check_Reagents->Check_Order Yes Solution_Reagents Use freshly dried solvents and high-purity reagents. Check_Reagents->Solution_Reagents No Solution_Order Add aldehyde to the pre-formed ylide. Check_Order->Solution_Order No

Caption: Troubleshooting workflow for HWE reactions.

References

Technical Support Center: Optimizing Stereoselectivity with Triethyl 4-phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of Triethyl 4-phosphonocrotonate in the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide clear guidance on optimizing reaction conditions for desired stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome when using this compound in an HWE reaction?

A1: The Horner-Wadsworth-Emmons reaction with stabilized phosphonates like this compound generally favors the formation of the thermodynamically more stable (E,E)-diene product.[1][2] However, the stereoselectivity can be influenced by various factors, including the choice of base, reaction temperature, and the steric and electronic properties of the aldehyde.

Q2: My reaction is producing a mixture of (E,E) and (E,Z) isomers. How can I improve the (E,E)-selectivity?

A2: To enhance the formation of the (E,E)-isomer, consider the following adjustments:

  • Base Selection: Lithium-based reagents typically afford higher (E)-selectivity compared to sodium or potassium bases.[2]

  • Temperature: Running the reaction at higher temperatures (e.g., room temperature to reflux) can promote thermodynamic equilibration of the intermediates, favoring the more stable (E,E)-product.[2]

  • Aldehyde Structure: Increasing the steric bulk of the aldehyde can also enhance (E,E)-selectivity.[2]

Q3: Is it possible to obtain the (E,Z)-diene as the major product using this compound?

A3: While the standard HWE reaction with this compound favors the (E,E)-isomer, achieving higher (E,Z)-selectivity can be challenging. To favor the kinetic (Z)-isomer, conditions that prevent equilibration of the reaction intermediates are necessary. This can sometimes be achieved by using strongly dissociating conditions, such as potassium bases with a crown ether at low temperatures. However, for high Z-selectivity, a modified phosphonate reagent, such as one used in the Still-Gennari modification, is typically required.[2]

Q4: My HWE reaction is sluggish or not proceeding to completion. What are the potential causes?

A4: Several factors can contribute to a slow or incomplete reaction:

  • Insufficiently Strong Base: The base must be strong enough to deprotonate the phosphonate. For this compound, bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium hexamethyldisilazide (KHMDS) are commonly used.

  • Poor Quality Reagents: Ensure all reagents, especially the aldehyde and solvent, are anhydrous, as water will quench the phosphonate carbanion.

  • Steric Hindrance: A highly hindered aldehyde may react slowly. In such cases, increasing the reaction time and/or temperature may be necessary.

Q5: What is the role of additives like lithium chloride (LiCl) in the HWE reaction?

A5: Additives like LiCl can be used in conjunction with weaker bases, such as DBU or triethylamine (Masamune-Roush conditions).[3] The lithium cation is thought to coordinate to the carbonyl oxygen and the phosphonate, increasing the acidity of the phosphonate's α-proton and facilitating the reaction with base-sensitive substrates.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete deprotonation of the phosphonate.2. Wet reagents or solvent.3. Aldehyde is sterically hindered or prone to enolization.4. Reaction temperature is too low.1. Use a stronger base (e.g., NaH, LDA, n-BuLi).2. Ensure all glassware is flame-dried and reagents are anhydrous.3. Increase reaction time and/or temperature.4. Consider using Masamune-Roush conditions (LiCl/DBU) for base-sensitive aldehydes.
Poor (E,E)-Selectivity 1. Use of potassium or sodium bases.2. Low reaction temperature.3. Aldehyde is not sterically demanding.1. Switch to a lithium-based base (e.g., LDA, n-BuLi).2. Increase the reaction temperature to allow for thermodynamic equilibration (e.g., warm from -78 °C to room temperature and stir for several hours).3. If possible, modify the aldehyde to increase steric bulk near the carbonyl group.
Formation of Byproducts 1. Aldehyde self-condensation (aldol reaction).2. Michael addition to the product.3. Epimerization of the aldehyde.1. Add the aldehyde slowly to the pre-formed phosphonate anion at low temperature.2. Use a less reactive base or shorter reaction times.3. For epimerizable aldehydes, consider milder reaction conditions.
Difficulty in Product Purification 1. The phosphate byproduct is not fully removed.1. The dialkylphosphate byproduct is water-soluble and can be removed by performing multiple aqueous extractions during the workup.

Data Presentation: Expected Stereoselectivity

The following table provides an estimate of the expected E/Z ratios for the HWE reaction of this compound with various aldehydes under different conditions. Disclaimer: These are representative values based on general principles of the HWE reaction; actual results may vary.

Aldehyde Type Base Solvent Temperature Expected Major Isomer Approximate E/Z Ratio
Aromatic (e.g., Benzaldehyde)NaHTHF0 °C to RT(E,E)>95:5
Aromatic (e.g., Benzaldehyde)LDATHF-78 °C to RT(E,E)>98:2
Aliphatic (e.g., Heptanal)NaHTHF0 °C to RT(E,E)~90:10
Aliphatic (e.g., Heptanal)LDATHF-78 °C to RT(E,E)>95:5
Sterically Hindered (e.g., Pivalaldehyde)LDATHF-78 °C to RT(E,E)>99:1
Aromatic (e.g., Benzaldehyde)KHMDS / 18-crown-6THF-78 °C(E,Z) may be enhancedVaries

Experimental Protocols

Protocol 1: General Procedure for (E,E)-Selective Dienylation

This protocol is optimized for the synthesis of the thermodynamically favored (E,E)-diene.

Materials:

  • This compound

  • Aldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous THF to the flask to create a suspension of the sodium hydride.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via a syringe or dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E,E)-diene.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Aldehydes

This protocol is suitable for aldehydes that are sensitive to strong bases.

Materials:

  • This compound

  • Aldehyde

  • Anhydrous Lithium Chloride (LiCl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equivalent), flame-dried LiCl (1.2 equivalents), and this compound (1.1 equivalents) in anhydrous acetonitrile.

  • Cool the vigorously stirred suspension to 0 °C.

  • Add DBU (1.2 equivalents) dropwise via syringe.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Add water to dissolve any precipitated salts and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

HWE_Mechanism cluster_0 Ylide Formation cluster_1 Olefin Formation Phosphonate This compound Ylide Phosphonate Ylide Phosphonate->Ylide + Base - H₂ Base Base (e.g., NaH) Betaine Betaine Intermediate Ylide->Betaine + Aldehyde Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene (E,E)-Diene Oxaphosphetane->Alkene Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Workflow start Poor Stereoselectivity (Low E,E / High E,Z) base_check What base was used? start->base_check temp_check What was the reaction temperature? base_check->temp_check Na or K base solution_base Switch to a Lithium base (e.g., LDA, n-BuLi) base_check->solution_base Li base aldehyde_check Is the aldehyde sterically hindered? temp_check->aldehyde_check Low Temp (-78 °C) solution_temp Increase temperature (e.g., warm to RT) temp_check->solution_temp High Temp (RT) solution_aldehyde Steric hindrance of aldehyde favors E,E-isomer. If low, other factors are more critical. aldehyde_check->solution_aldehyde

Caption: Troubleshooting workflow for poor (E,E)-selectivity.

References

Technical Support Center: Purification of Products from Triethyl 4-Phosphonocrotonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving Triethyl 4-phosphonocrotonate, a common reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a phosphonate reagent like this compound in an HWE reaction regarding purification?

A1: The main advantage is the ease of byproduct removal. The phosphate byproduct generated from the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed from the reaction mixture through a simple aqueous workup (extraction with water or brine).[1][2][3][4] This is in contrast to the Wittig reaction, where the triphenylphosphine oxide byproduct often requires chromatographic purification for removal.[4]

Q2: My HWE reaction using this compound resulted in a mixture of E and Z isomers. Is this expected, and how can I improve the stereoselectivity?

A2: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.[3][5] However, the degree of selectivity can be influenced by several factors. To improve (E)-selectivity, ensure thermodynamic control by allowing the intermediates to equilibrate. For enhanced (Z)-selectivity, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups and strongly dissociating conditions (e.g., KHMDS and 18-crown-6 in THF), can be employed.[3]

Q3: Can hydrolysis of the phosphonate or the resulting ester product be a problem during workup?

A3: Yes, hydrolysis of both the phosphonate starting material and the α,β-unsaturated ester product can occur, especially under acidic or basic conditions during the aqueous workup.[6][7] It is advisable to perform the workup under neutral or mildly acidic conditions (e.g., quenching with saturated aqueous NH4Cl) and to avoid prolonged exposure to strong acids or bases.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from reactions involving this compound.

Issue 1: Presence of Water-Soluble Byproducts in the Organic Layer
  • Symptom: After aqueous extraction, the organic layer appears cloudy, or a white precipitate forms upon concentration.

  • Cause: Incomplete removal of the dialkylphosphate salt byproduct.

  • Solution:

    • Perform multiple extractions with water or a saturated brine solution.

    • Ensure thorough mixing during the extractions to facilitate the transfer of the salt to the aqueous phase.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4) before concentrating.[5]

Issue 2: Incomplete Reaction - Unreacted Aldehyde or Ketone Remains
  • Symptom: TLC or NMR analysis of the crude product shows the presence of the starting aldehyde or ketone.

  • Cause: Insufficient reactivity of the phosphonate carbanion, steric hindrance, or suboptimal reaction conditions.

  • Solution:

    • Purification: Unreacted aldehydes can often be removed via flash column chromatography.

    • Reaction Optimization:

      • Ensure complete deprotonation of the this compound by using a sufficiently strong base (e.g., NaH, KHMDS, n-BuLi).[1][2][5]

      • Consider using Masamune-Roush conditions (LiCl and DBU) for base-sensitive substrates.[2][8]

      • Increase the reaction temperature or time, monitoring by TLC to avoid product degradation.

Issue 3: Difficulty in Separating E and Z Isomers
  • Symptom: The purified product is a mixture of geometric isomers, and separation by standard flash chromatography is challenging.

  • Cause: Similar polarities of the E and Z isomers.

  • Solution:

    • Chromatography:

      • Flash Chromatography Optimization: Use a high-performance silica gel and a carefully optimized eluent system with a shallow gradient.

      • Silver Ion Chromatography: Impregnating the silica gel with silver nitrate can enhance the separation of unsaturated compounds.[9]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may selectively crystallize one isomer.

    • Isomerization: In some cases, it may be possible to isomerize the mixture to favor the desired isomer, for example, by using UV light or a catalytic amount of acid or base, though this must be compatible with other functional groups in the molecule.[10]

Data Presentation

Table 1: Common Solvents for Flash Chromatography Purification of α,β-Unsaturated Esters

Solvent System (v/v)PolarityTypical Application
Hexanes/Ethyl AcetateLow to MediumGeneral purpose, good for a wide range of polarities.
Dichloromethane/MethanolMedium to HighFor more polar compounds.
Toluene/Ethyl AcetateLow to MediumCan offer different selectivity compared to hexanes.

Experimental Protocols

Protocol 1: General Aqueous Workup for HWE Reactions
  • Quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.[5]

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[5]

  • Combine the organic layers.

  • Wash the combined organic layers with a saturated aqueous brine solution to remove residual water and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[5]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography for α,β-Unsaturated Ester Purification
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel.[11]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a level surface.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the determined solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient is used.[11]

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure.

Mandatory Visualization

HWE_Purification_Workflow A HWE Reaction Mixture B Aqueous Workup (e.g., sat. NH4Cl) A->B Quench C Extraction with Organic Solvent B->C D Drying of Organic Layer (e.g., Na2SO4) C->D I Aqueous Layer (Phosphate Byproduct) C->I Separate E Concentration D->E Filter F Crude Product E->F G Flash Column Chromatography F->G Purify H Pure Product G->H Troubleshooting_Purification start Crude Product Analysis (TLC, NMR) q1 Is the product pure? start->q1 q2 Major impurity? q1->q2 No end_pure Pure Product Obtained q1->end_pure Yes imp_byproduct Water-soluble phosphate byproduct q2->imp_byproduct Phosphate Salt imp_aldehyde Unreacted aldehyde/ketone q2->imp_aldehyde Starting Material imp_isomers E/Z Isomers q2->imp_isomers Isomeric Mixture end_impure Further Purification Needed sol_byproduct Repeat aqueous wash/ brine wash imp_byproduct->sol_byproduct sol_aldehyde Flash chromatography imp_aldehyde->sol_aldehyde sol_isomers Optimize chromatography/ Recrystallize imp_isomers->sol_isomers sol_byproduct->end_impure sol_aldehyde->end_impure sol_isomers->end_impure

References

Removal of phosphate byproduct in Triethyl 4-phosphonocrotonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of phosphate byproducts generated during reactions involving Triethyl 4-phosphonocrotonate, a key reagent in Horner-Wadsworth-Emmons (HWE) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in a Horner-Wadsworth-Emmons (HWE) reaction using this compound, and what are its properties?

A1: The primary byproduct of the HWE reaction is a dialkylphosphate salt, typically a diethyl phosphate salt when using triethyl phosphonate reagents.[1][2] A key advantage of the HWE reaction is that this phosphate byproduct is highly polar and readily soluble in water.[2][3] This property greatly simplifies its removal from the less polar desired alkene product through a standard aqueous workup.[1][3]

Q2: What is the standard and most effective method for removing the phosphate byproduct?

A2: The most common and effective method for removing the water-soluble phosphate byproduct is a liquid-liquid extraction, also known as an aqueous workup.[2][3] This involves partitioning the reaction mixture between an organic solvent (in which the product is soluble) and an aqueous solution. The polar phosphate salt preferentially dissolves in the aqueous layer, which can then be separated and discarded.[2]

Q3: Can residual phosphate byproduct affect subsequent reactions or product purity?

A3: Yes, residual phosphate byproducts can interfere with subsequent reactions and complicate the purification of the final product. It is crucial to ensure its complete removal to achieve high purity of the desired alkene.

Q4: How can I monitor the successful removal of the phosphate byproduct?

A4: While Thin Layer Chromatography (TLC) is excellent for monitoring the progress of the reaction by observing the disappearance of the aldehyde and the appearance of the product, it is not ideal for tracking the water-soluble phosphate. Proton (¹H) and Phosphorus (³¹P) NMR spectroscopy of the crude product before and after workup are effective ways to confirm the removal of the phosphate byproduct. A successful purification will show the absence of the characteristic phosphate peak in the ³¹P NMR spectrum of the final product.

Q5: Are there alternative methods to aqueous extraction for removing the phosphate byproduct?

A5: While aqueous extraction is the primary method, flash column chromatography is typically used after the extraction to further purify the product from any remaining trace impurities, including residual phosphate and any potential stereoisomers of the product.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Alkene Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Ensure complete deprotonation of the this compound by using a fresh, anhydrous strong base (e.g., NaH, n-BuLi) under an inert atmosphere. Monitor the reaction by TLC until the starting aldehyde is fully consumed.Maximized conversion of starting materials to the desired product.
Decomposition of Reactants or Product Maintain appropriate reaction temperatures. Aldehydes can be sensitive to reaction conditions. Ensure the workup is not overly acidic or basic if your product is sensitive.Preservation of the integrity of the reactants and the final product, leading to a higher isolated yield.
Product Loss During Aqueous Workup Ensure the correct organic solvent is used to efficiently extract the product. Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize the recovery from the aqueous layer.Increased recovery of the desired product from the aqueous phase.
Issue 2: Contamination of the Final Product with Phosphate Byproduct
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Aqueous Workup Increase the number of aqueous washes. Washing the combined organic layers multiple times with water or brine is crucial for the complete removal of the water-soluble phosphate.A final product that is free of phosphate contamination, as confirmed by NMR spectroscopy.
Insufficient Phase Separation Allow adequate time for the organic and aqueous layers to separate completely in the separatory funnel. If an emulsion forms, refer to the troubleshooting guide for emulsions (Issue 3).Clean separation of the organic layer containing the product from the aqueous layer containing the phosphate byproduct.
Incorrect pH of Aqueous Wash Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) can help to neutralize any remaining base and protonate the phosphate salt, which can further enhance its water solubility.[4]Improved partitioning of the phosphate salt into the aqueous layer.
Issue 3: Emulsion Formation During Aqueous Extraction
Potential Cause Troubleshooting Step Expected Outcome
Vigorous Shaking Gently invert the separatory funnel multiple times instead of vigorous shaking.Minimized formation of an emulsion layer between the organic and aqueous phases.
High Concentration of Reactants/Byproducts Dilute the reaction mixture with more of the organic solvent and the aqueous washing solution.Breaking of the emulsion and clear separation of the two layers.
Presence of Fine Particulate Matter Filter the reaction mixture through a pad of Celite® or glass wool before the aqueous workup to remove any solids.Prevention of emulsion formation by removing particulate matter that can stabilize it.
Persistent Emulsion Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel and gently swirl. The increased ionic strength of the aqueous layer can help to break the emulsion.Resolution of the emulsion and clear phase separation.

Data Presentation

The following table summarizes the expected yield and purity of an (E)-α,β-unsaturated ester from a Horner-Wadsworth-Emmons reaction following a highly efficient workup and purification protocol. This data can be used as a benchmark for optimizing your own experimental outcomes.

Purification Stage Procedure Yield (%) Purity (E:Z ratio) Reference
Crude Product Reaction completion>95% (crude)Varies with reaction conditions[5]
After Aqueous Workup Extraction with ethyl acetate, washed with saturated aqueous NH₄Cl and brine.~96%>95:5[5]
After Flash Chromatography Silica gel, eluting with a gradient of ethyl acetate in hexanes.93% (isolated)>97:3[5]

Experimental Protocols

Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction
  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Add this compound (1.0 equivalent) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the reaction mixture back down to 0 °C.

  • Add the aldehyde (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

Protocol 2: Aqueous Workup for Phosphate Byproduct Removal
  • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add deionized water and an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether).

  • Gently mix the layers and allow them to separate. Drain and discard the aqueous layer.

  • Wash the organic layer with deionized water (2-3 times). For each wash, add an equal volume of water, gently mix, and separate the layers.

  • Finally, wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 3: Flash Column Chromatography for Final Purification
  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the low-polarity eluent, gradually increasing the polarity (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired product.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

HWE_Reaction_Workflow cluster_reaction Horner-Wadsworth-Emons Reaction cluster_workup Aqueous Workup cluster_purification Purification A 1. Ylide Formation: This compound + Base (e.g., NaH) in THF B 2. Aldehyde Addition: Reaction with Aldehyde A->B C 3. Reaction Completion: Formation of Alkene and Phosphate Byproduct B->C D 4. Quench Reaction: Add sat. aq. NH4Cl C->D E 5. Extraction: Partition between Organic Solvent and Water D->E F 6. Separate Layers: Aqueous Layer (Phosphate Byproduct) Discarded E->F G 7. Wash Organic Layer: With Water and Brine F->G H 8. Dry and Concentrate: Yields Crude Product G->H I 9. Flash Column Chromatography: Silica Gel H->I J 10. Elution: Gradient of Ethyl Acetate in Hexanes I->J K 11. Isolate Pure Product J->K Troubleshooting_Logic Start Phosphate Contamination Detected? Wash Increase Number of Aqueous Washes (Water/Brine) Start->Wash Yes Chromatography Proceed to Flash Column Chromatography Start->Chromatography No Emulsion Emulsion Formed? Wash->Emulsion AddBrine Add Brine to Break Emulsion Emulsion->AddBrine Yes CheckpH Check pH of Aqueous Layer (Ensure Neutral/Slightly Acidic) Emulsion->CheckpH No AddBrine->CheckpH CheckpH->Chromatography End Pure Product Chromatography->End

References

Technical Support Center: The Horner-Wadsworth-Emmons (HWE) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the use of triethyl 4-phosphonocrotonate.

Frequently Asked Questions (FAQs)

Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction?

The Horner-Wadsworth-Emmons (HWE) reaction is a chemical reaction that produces an alkene from the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1][2] It is a widely used method for forming carbon-carbon double bonds, generally favoring the formation of the thermodynamically more stable (E)-alkene.[1][3] An advantage of the HWE reaction over the similar Wittig reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[4]

Q2: How does the choice of base affect the HWE reaction?

The selection of a base is a critical parameter that influences the stereochemical outcome (E/Z ratio), reaction rate, and overall yield.[3] The appropriate base depends on factors such as the acidity of the phosphonate, the reactivity of the carbonyl compound, and the stability of the reactants and products.[5] Strong bases like sodium hydride (NaH) are commonly used, while milder bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of lithium chloride (LiCl) are employed for base-sensitive substrates.[5][6]

Q3: Why is my HWE reaction giving a low yield?

Low yields in HWE reactions can stem from several factors. One common issue is inefficient deprotonation of the phosphonate, which may be due to a weak or degraded base. Another possibility is the presence of impurities in the reagents, such as the aldehyde, ketone, or the phosphonate itself. It is crucial to use fresh, high-quality bases and purified reagents.

Q4: How can I control the stereoselectivity of the HWE reaction?

The stereoselectivity of the HWE reaction is influenced by several factors including the choice of base, solvent, reaction temperature, and the structure of the phosphonate reagent.[3][7] Generally, conditions that allow for the equilibration of reaction intermediates favor the formation of the (E)-alkene.[1] For the synthesis of (Z)-alkenes, modified phosphonates (e.g., Still-Gennari conditions using bis(2,2,2-trifluoroethyl) phosphonates) and specific base/additive combinations (e.g., KHMDS with 18-crown-6) are often employed.[2]

Q5: Can this compound act as a Michael donor?

Yes, in some cases, phosphonocrotonates can act as both a Michael donor and an HWE reagent, leading to tandem reactions.[7] This reactivity should be considered when planning syntheses with α,β-unsaturated aldehydes or ketones.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Incomplete deprotonation of the phosphonate.Use a stronger base (e.g., NaH, n-BuLi) or ensure your current base is fresh and active. For milder conditions, ensure additives like LiCl are anhydrous.
Impure aldehyde or phosphonate.Purify the aldehyde (e.g., by distillation) and ensure the phosphonate is of high purity.
Sterically hindered aldehyde or ketone.Increase reaction temperature or use a more reactive phosphonate ylide.
Reaction not gone to completion.Increase reaction time and monitor progress by TLC.
Poor (E/Z) Stereoselectivity Reaction conditions favor a mixture of isomers.To favor the (E)-isomer, use NaH or Li-based reagents and allow the reaction to reach thermodynamic equilibrium, potentially at a higher temperature.[1] For the (Z)-isomer, consider using Still-Gennari conditions.[8]
Incorrect base and solvent combination.Refer to the quantitative data table below for base/solvent systems that favor the desired stereoisomer.
Formation of Side Products Michael addition of the phosphonate ylide.This is more likely with α,β-unsaturated carbonyl compounds. Adjusting the stoichiometry or reaction temperature may minimize this.
Self-condensation of the aldehyde (aldol reaction).Add the aldehyde slowly to the generated phosphonate ylide at a low temperature.

Data Presentation

The following table summarizes representative quantitative data for the HWE reaction of triethyl phosphonoacetate with benzaldehyde using various bases. While this data is not specific to this compound, it provides a strong indication of the expected trends.

Entry Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) E:Z Ratio
1NaH (1.1)THF0 - rt1.578>95:5
2DBU (0.03), K₂CO₃ (2.0)Nonert29699:1
3DBU (1.5)Nonert0.598>99:1
4K₂CO₃ (1.0)Water1000.25>95E-only

Data adapted from a representative HWE reaction using triethyl phosphonoacetate and benzaldehyde.[5]

Experimental Protocols

Protocol 1: HWE Reaction with this compound using Sodium Hydride (NaH)

Objective: To synthesize a (2E,4E)-diene ester from an aldehyde and this compound.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and then decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.[5]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HWE Reaction with this compound using DBU/LiCl (Masamune-Roush Conditions)

Objective: To synthesize a (2E,4E)-diene ester under milder conditions, suitable for base-sensitive substrates.

Materials:

  • Anhydrous lithium chloride (LiCl)

  • Anhydrous acetonitrile (CH₃CN)

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.1 equivalents) and this compound (1.1 equivalents) in anhydrous acetonitrile.

  • Add DBU (1.1 equivalents) to the stirred suspension at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous acetonitrile.

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate This compound Ylide Phosphonate Ylide Phosphonate->Ylide + Base Base Base Ylide2 Phosphonate Ylide Aldehyde Aldehyde/Ketone Betaine Betaine Intermediate Betaine2 Betaine Intermediate Ylide2->Betaine + Aldehyde Alkene Alkene Product Phosphate Dialkylphosphate Byproduct Betaine2->Alkene Betaine2->Phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow start Start: Assemble Flame-Dried Glassware under Inert Atmosphere add_phosphonate Add Phosphonate and Anhydrous Solvent start->add_phosphonate cool Cool to Appropriate Temperature (e.g., 0 °C or -78 °C) add_phosphonate->cool add_base Add Base Dropwise to Form Ylide cool->add_base stir_ylide Stir for Ylide Formation (e.g., 30-60 min) add_base->stir_ylide add_carbonyl Add Aldehyde/Ketone Solution Dropwise stir_ylide->add_carbonyl react Allow to React (Monitor by TLC) add_carbonyl->react quench Quench Reaction (e.g., with sat. aq. NH4Cl) react->quench extract Aqueous Workup and Extraction quench->extract dry_concentrate Dry Organic Layer and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Characterize Pure Product purify->end

References

Technical Support Center: Temperature Optimization for Triethyl 4-phosphonocrotonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction temperatures when using triethyl 4-phosphonocrotonate, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

A1: this compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a widely employed method for the synthesis of α,β-unsaturated esters, specifically for chain extension and the formation of carbon-carbon double bonds.[1] It reacts with aldehydes and ketones to produce dienoates and other extended unsaturated systems.

Q2: How does reaction temperature generally affect the stereochemical outcome (E/Z selectivity) of reactions with this compound?

A2: Temperature is a critical parameter for controlling the stereoselectivity of the Horner-Wadsworth-Emmons reaction. Generally, higher reaction temperatures (e.g., room temperature to reflux) favor the formation of the thermodynamically more stable (E)-isomer.[2][3] Conversely, lower temperatures (e.g., -78 °C) can increase the proportion of the kinetically favored (Z)-isomer, although the (E)-isomer often remains the major product with standard phosphonates.

Q3: What are common side reactions to be aware of when using this compound, and how can temperature influence them?

A3: Potential side reactions include:

  • Self-condensation of the aldehyde: This can occur if the aldehyde has enolizable protons and is sensitive to the basic reaction conditions. Running the reaction at lower temperatures can minimize this.

  • Michael addition: The phosphonate carbanion can potentially add to the α,β-unsaturated product. This is more likely at higher temperatures where the reaction is under thermodynamic control.

  • Decomposition of sensitive substrates: Aldehydes or ketones with thermally labile protecting groups may decompose at elevated temperatures.

  • Formation of β,γ-isomers: Under certain conditions, isomerization of the desired α,β-unsaturated product to a β,γ-unsaturated isomer can occur, particularly if an excess of a strong base is used at higher temperatures.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Recommendation Effect of Temperature Adjustment
Ineffective Deprotonation The base may be too weak or has degraded. Use a stronger, freshly prepared base (e.g., NaH, LDA, KHMDS). Ensure anhydrous conditions as water will quench the base and the phosphonate carbanion.Temperature has an indirect effect. Deprotonation is often performed at 0 °C to room temperature before adding the carbonyl compound.
Low Reaction Rate The reaction may be too slow at the current temperature, especially with sterically hindered substrates.Gradually increase the reaction temperature (e.g., from 0 °C to room temperature or reflux). Monitor the reaction by TLC to find the optimal temperature that promotes product formation without significant side reactions.
Decomposition of Reactants The aldehyde or ketone may be sensitive to the base or temperature.Perform the reaction at a lower temperature. For base-sensitive substrates, consider milder conditions such as the Masamune-Roush conditions (LiCl and an amine base like DBU).
Issue 2: Poor E/Z Stereoselectivity
Potential Cause Troubleshooting Recommendation Effect of Temperature Adjustment
Suboptimal Temperature for Desired Isomer The reaction temperature is not favoring the desired stereoisomer.To favor the (E)-isomer , increase the reaction temperature (e.g., room temperature or reflux) to allow for thermodynamic equilibration of the intermediates.[2][3] To favor the (Z)-isomer , decrease the reaction temperature significantly (e.g., -78 °C).[4]
Choice of Base and Cation The cation from the base can influence stereoselectivity. Lithium and sodium bases generally favor the (E)-isomer, while potassium bases can sometimes increase the proportion of the (Z)-isomer.While primarily a reagent choice, the effect of the cation can be temperature-dependent.
Insufficient Equilibration of Intermediates The oxaphosphetane intermediate may not be equilibrating to the thermodynamically favored state for (E)-alkene formation.Increasing the reaction temperature and/or reaction time can promote this equilibration.[2]

Disclaimer: The quantitative data in the following tables are illustrative of general trends in Horner-Wadsworth-Emmons reactions. Specific yields and E/Z ratios for this compound may vary depending on the substrate, base, solvent, and other reaction conditions.

Table 1: Expected Temperature Effects on E/Z Selectivity in HWE Reactions

TemperatureExpected Major IsomerGeneral Trend for E/Z Ratio
-78 °C(E) with potential for increased (Z)Lower E:Z ratio
0 °C(E)Moderate to high E:Z ratio
Room Temperature (~25 °C)(E)High E:Z ratio
Reflux(E)Very high E:Z ratio

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound (E-isomer selective)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH, 1.2 eq.) in mineral oil. Wash the NaH with anhydrous hexane and decant to remove the mineral oil.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension of NaH.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Carbonyl Addition: Cool the resulting ylide solution to 0 °C. Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC). For enhanced (E)-selectivity, the reaction can be gently heated to reflux.

  • Quenching: After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start na_h NaH in THF start->na_h 0°C to RT ylide Phosphonate Ylide Formation na_h->ylide phosphonate This compound phosphonate->ylide addition Nucleophilic Addition ylide->addition carbonyl Aldehyde/Ketone carbonyl->addition oxaphosphetane Oxaphosphetane Intermediate addition->oxaphosphetane elimination Elimination oxaphosphetane->elimination product Alkene Product elimination->product quench Quench (NH4Cl) product->quench extract Extraction quench->extract purify Purification extract->purify final_product Final Product purify->final_product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Yield start Low/No Yield check_base Check Base Activity & Strength start->check_base check_temp Adjust Temperature check_base->check_temp No use_fresh_base Use fresh, strong, anhydrous base check_base->use_fresh_base Yes check_substrate Substrate Decomposition? check_temp->check_substrate No improvement increase_temp Increase reaction temperature check_temp->increase_temp Slow reaction decrease_temp Decrease reaction temperature/ Use milder conditions check_substrate->decrease_temp Yes solution Improved Yield check_substrate->solution No use_fresh_base->solution increase_temp->solution decrease_temp->solution

Caption: Troubleshooting logic for low product yield in HWE reactions.

Troubleshooting_Selectivity start Poor E/Z Selectivity goal Desired Isomer? start->goal increase_temp Increase Temperature (e.g., RT to reflux) goal->increase_temp E-isomer decrease_temp Decrease Temperature (e.g., -78°C) goal->decrease_temp Z-isomer solution Improved Selectivity increase_temp->solution decrease_temp->solution

Caption: Troubleshooting logic for poor E/Z stereoselectivity.

References

Overcoming steric hindrance with Triethyl 4-phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triethyl 4-phosphonocrotonate in the Horner-Wadsworth-Emmons (HWE) reaction, with a focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a versatile reagent used in organic synthesis.[1] Its principal application is in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β,γ,δ-unsaturated esters. This reaction is a widely used method for forming carbon-carbon double bonds.[2][3]

Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction often preferred over the Wittig reaction for sterically hindered ketones?

The HWE reaction is frequently more successful with sterically hindered ketones for two main reasons. Firstly, the phosphonate carbanion generated from this compound is more nucleophilic and generally less basic than the corresponding phosphonium ylide used in the Wittig reaction.[2][4] This enhanced nucleophilicity allows it to react more readily with less electrophilic, sterically crowded carbonyls. Secondly, the byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove from the reaction mixture than the triphenylphosphine oxide generated in a Wittig reaction.[4][5][6]

Q3: What is the expected stereoselectivity when using this compound in an HWE reaction?

The standard HWE reaction, including with reagents like this compound, generally favors the formation of the thermodynamically more stable (E)-alkene.[2][4][5] This selectivity can be influenced by reaction conditions such as the choice of base, solvent, and temperature.[7][8]

Q4: Can this compound be used to synthesize (Z)-alkenes?

While the standard HWE reaction is (E)-selective, modifications have been developed to favor the formation of (Z)-alkenes. The most notable is the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (like trifluoroethyl esters) in conjunction with strong, non-coordinating bases (e.g., KHMDS with 18-crown-6).[2][4][6] While not the standard reagent for this purpose, altering reaction conditions with this compound, such as using potassium-based strong bases at low temperatures, may increase the proportion of the (Z)-isomer.[7][8]

Troubleshooting Guides

Issue 1: Low or No Yield with a Sterically Hindered Ketone

Possible Causes:

  • Steric Hindrance: The primary reason for low reactivity is the steric bulk around the carbonyl group of the ketone, which impedes the approach of the phosphonate carbanion.

  • Insufficiently Reactive Carbanion: The base used may not be strong enough to generate a sufficient concentration of the phosphonate carbanion, or the reaction conditions do not favor the nucleophilic addition.

  • Reversibility of the Initial Addition: The initial addition of the carbanion to the ketone is a reversible step. For hindered ketones, the equilibrium may lie towards the starting materials.

Troubleshooting Workflow:

start Low/No Yield with Hindered Ketone cause1 Primary Suspect: Steric Hindrance & Low Reactivity start->cause1 solution1 Option 1: Modify Reaction Conditions cause1->solution1 solution2 Option 2: Use Stronger Base cause1->solution2 solution3 Option 3: Increase Temperature cause1->solution3

Caption: Troubleshooting workflow for low yield.

Suggested Solutions:

  • Switch to Masamune-Roush Conditions: For base-sensitive or sterically demanding substrates, milder conditions can be more effective. The use of lithium chloride (LiCl) with a strong, non-nucleophilic amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like acetonitrile or THF can significantly improve yields.[4][5][9]

  • Employ a Stronger Base: If milder conditions are ineffective, switching to a stronger base can increase the concentration of the reactive carbanion. Bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) are common choices.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. This should be done cautiously, as it may also lead to side reactions or decomposition. Monitor the reaction closely by TLC.

  • Increase Reaction Time: Sterically hindered reactions are often slower. Extending the reaction time may be necessary for the reaction to proceed to completion.

Quantitative Data: HWE Reaction with a Hindered Ketone (e.g., 2-Adamantanone)

EntryBaseAdditiveSolventTemperature (°C)Time (h)Approx. Yield (%)
1NaHNoneTHF2524< 10%
2NaHNoneTHF65 (reflux)2420-30%
3KHMDSNoneTHF0 to 251240-50%
4DBULiClCH₃CN25 to 601860-75%

Note: These are representative yields based on general principles of the HWE reaction with hindered substrates and may vary.

Issue 2: Poor (E/Z) Stereoselectivity

Possible Causes:

  • Ketone Structure: Reactions with ketones, especially hindered ones, are inherently less stereoselective than with aldehydes.

  • Reaction Conditions: The choice of base, cation, solvent, and temperature all play a crucial role in determining the E/Z ratio.

Troubleshooting Workflow:

start Poor E/Z Selectivity cause1 Thermodynamic vs. Kinetic Control start->cause1 solution1 For (E)-Isomer: - Use Li+ salts (LiCl, LHMDS) - Higher Temperatures (0 to 25°C) cause1->solution1 solution2 For (Z)-Isomer: - Use K+ salts (KHMDS) - Low Temperatures (-78°C) cause1->solution2

Caption: Logic for optimizing E/Z selectivity.

Suggested Solutions:

  • To Favor the (E)-Isomer:

    • Cation Choice: Lithium cations generally favor the formation of the (E)-alkene. Using bases like n-BuLi or LHMDS, or employing Masamune-Roush conditions (LiCl/DBU), can enhance (E)-selectivity.[4]

    • Temperature: Allowing the reaction to run at a higher temperature (e.g., room temperature) promotes equilibration of the intermediates to the more thermodynamically stable anti-betaine, which leads to the (E)-product.[4][7]

  • To Favor the (Z)-Isomer:

    • Cation Choice: Potassium bases under non-equilibrating conditions can favor the (Z)-isomer. Use of KHMDS with 18-crown-6 to sequester the cation can enhance this effect.

    • Temperature: Running the reaction at very low temperatures (e.g., -78 °C) can trap the kinetically formed syn-betaine intermediate, which leads to the (Z)-product.[8]

Experimental Protocols

Protocol 1: General HWE Reaction with a Hindered Ketone (Masamune-Roush Conditions)

This protocol is adapted for base-sensitive or sterically hindered ketones.

Materials:

  • This compound (1.1 equiv.)

  • Sterically hindered ketone (e.g., 2-Adamantanone) (1.0 equiv.)

  • Anhydrous Lithium Chloride (LiCl) (1.2 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv.)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

A 1. Suspend LiCl in CH3CN B 2. Add Phosphonate & DBU A->B C 3. Stir at RT B->C D 4. Add Ketone Solution C->D E 5. Heat & Monitor by TLC D->E F 6. Quench with aq. NH4Cl E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry, Concentrate & Purify G->H

Caption: Workflow for Masamune-Roush HWE reaction.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous LiCl (1.2 equiv.) and anhydrous acetonitrile.

  • Add this compound (1.1 equiv.) followed by DBU (1.2 equiv.) at room temperature.

  • Stir the mixture for 30-60 minutes at room temperature.

  • Add a solution of the hindered ketone (1.0 equiv.) in anhydrous acetonitrile to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HWE Reaction with a Hindered Ketone (Strong Base Conditions)

Materials:

  • This compound (1.2 equiv.)

  • Sterically hindered ketone (e.g., Fenchone) (1.0 equiv.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl Ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add NaH (1.2 equiv.).

  • Wash the NaH with anhydrous hexanes and decant to remove the mineral oil.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.2 equiv.) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Cool the resulting carbanion solution to 0 °C and add a solution of the hindered ketone (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. If no reaction is observed, gently heat the mixture to reflux and monitor by TLC.

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3x). Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Improving E/Z selectivity in reactions with Triethyl 4-phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals to enhance E/Z selectivity in reactions involving Triethyl 4-phosphonocrotonate.

Troubleshooting Guide: Improving E/Z Selectivity

Poor E/Z selectivity in Horner-Wadsworth-Emmons (HWE) reactions with this compound can stem from several factors. This guide offers a structured approach to identify and resolve these issues.

ProblemPossible CausesSuggested Solutions
Low (E)-Selectivity (High proportion of (Z)-isomer) Reaction is under kinetic control: The reaction temperature may be too low, preventing equilibration to the more stable anti-intermediate that leads to the (E)-alkene.Increase the reaction temperature: Running the reaction at room temperature or even refluxing can favor the thermodynamically more stable (E)-product.[1][2][3]
Suboptimal Base/Cation: Sodium or potassium bases can sometimes lead to lower (E)-selectivity compared to lithium bases.[2][4]Use Lithium-based reagents: Employ bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to favor the formation of the (E)-isomer.[4]
Solvent Effects: Polar protic solvents can stabilize the syn-intermediate, which leads to the (Z)-alkene.Use aprotic solvents: Solvents such as tetrahydrofuran (THF), toluene, or benzene are generally preferred.[3]
Steric Hindrance: A sterically bulky aldehyde can influence the transition state, potentially reducing (E)-selectivity.[1]While difficult to change, be aware that highly hindered aldehydes may require more rigorous optimization of other reaction parameters.
Formation of (Z)-Isomer as the Major Product Incorrect Reagent: Standard this compound inherently favors the (E)-isomer. Significant (Z)-isomer formation is unexpected under normal HWE conditions.Verify the phosphonate reagent: For high (Z)-selectivity, specialized reagents like the Still-Gennari phosphonate (e.g., using bis(2,2,2-trifluoroethyl) phosphonates) are typically required.[5][6]
Reaction conditions promoting kinetic control: Extremely low temperatures and specific cation/solvent systems can favor the kinetic (Z)-product, though this is less common for stabilized phosphonates.If the (Z)-isomer is desired, consider using conditions known to promote kinetic control, such as potassium bases in the presence of a crown ether at low temperatures.[7]
Inconsistent E/Z Ratios Variable reaction conditions: Inconsistent temperature, reaction time, or reagent purity can lead to variable stereochemical outcomes.Standardize reaction parameters: Ensure consistent temperature control, reaction times, and use of high-purity reagents and anhydrous solvents.
Isomerization during workup or purification: Exposure to strong acids or bases during the workup or chromatography on acidic silica gel can cause isomerization of the double bond.Use a neutral workup: Quench the reaction with a mild aqueous solution like saturated ammonium chloride.[2] Use neutral silica gel: If purification is done via column chromatography, use neutral silica gel.[4]

Frequently Asked Questions (FAQs)

Q1: My HWE reaction with this compound is yielding a nearly 1:1 mixture of E and Z isomers. What is the most likely cause?

A1: A lack of stereoselectivity with a stabilized phosphonate like this compound often points to reaction conditions that do not strongly favor the thermodynamic pathway. The key factors to investigate are the choice of base, reaction temperature, and solvent. For instance, using potassium-based strong bases at low temperatures can sometimes erode the inherent (E)-selectivity.[2]

Q2: How can I maximize the (E)-selectivity of my reaction?

A2: To enhance the formation of the thermodynamically more stable (E)-alkene, consider the following adjustments:

  • Base Selection: Use of lithium or sodium bases, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), generally promotes higher (E)-selectivity.[2][8]

  • Temperature: Running the reaction at a higher temperature (e.g., room temperature or slightly elevated) can facilitate the equilibration of intermediates, which typically favors the formation of the (E)-product.[1][2]

  • Solvent: Employ aprotic solvents like THF or toluene.

Q3: Is it possible to obtain the (Z)-isomer as the major product using this compound?

A3: Achieving high (Z)-selectivity with a standard stabilized ylide like the one derived from this compound is very challenging because the thermodynamic preference is strongly for the (E)-isomer.[3] To obtain predominantly (Z)-alkenes, it is highly recommended to use modified phosphonate reagents, such as the Still-Gennari type, which are specifically designed to favor the kinetic (Z)-product.[6]

Q4: Does the structure of the aldehyde affect the E/Z selectivity?

A4: Yes, the steric bulk of the aldehyde can play a role. Generally, increasing the steric bulk of the aldehyde can enhance (E)-stereoselectivity in the Horner-Wadsworth-Emmons reaction.[1]

Data Presentation

The following table summarizes the expected qualitative impact of varying reaction conditions on the E/Z selectivity for reactions with this compound, based on established principles of the Horner-Wadsworth-Emmons reaction.

ParameterConditionExpected Impact on E/Z RatioRationale
Base Cation Li⁺ (e.g., n-BuLi)High E-selectivityLithium ions can promote equilibration of intermediates towards the more stable pathway leading to the (E)-alkene.[1][4][9]
Na⁺ (e.g., NaH)Good E-selectivitySodium bases are commonly used for stabilized ylides and generally provide good (E)-selectivity.[8]
K⁺ (e.g., KHMDS)Potentially lower E-selectivityPotassium bases may favor kinetic control, which can reduce the E/Z ratio.[2]
Temperature -78 °CPotentially lower E-selectivityLow temperatures may trap the kinetically formed intermediate, potentially leading to a higher proportion of the (Z)-isomer.
Room TemperatureGood E-selectivityAllows for equilibration to the thermodynamically favored intermediate, resulting in the (E)-alkene.[1][2]
RefluxHigh E-selectivityFurther promotes thermodynamic control, often leading to the highest E/Z ratios.[3]
Solvent Aprotic (THF, Toluene)High E-selectivityAprotic solvents are standard for HWE reactions and favor the formation of the (E)-alkene with stabilized ylides.[3]
Protic (e.g., Ethanol)Lower E-selectivityProtic solvents can interfere with the reaction intermediates and are generally not recommended.

Experimental Protocols

Protocol for Maximizing (E)-Selectivity

This protocol is designed to favor the formation of the (E)-isomer in the reaction of an aldehyde with this compound.

  • Preparation of the Ylide:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

    • Cool the flask to 0 °C using an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

    • Slowly add this compound (1.05 equivalents) dropwise to the stirred suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1 hour, or until hydrogen gas evolution ceases.

  • Reaction with the Aldehyde:

    • Cool the resulting ylide solution to 0 °C.

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[2]

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the (E) and (Z) isomers and remove the phosphate byproduct.[2]

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate R-CH2-P(O)(OEt)2 Carbanion [R-CH-P(O)(OEt)2]⁻ Phosphonate->Carbanion + Base Base Base Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate + R'-CHO Aldehyde R'-CHO E_Alkene (E)-Alkene Intermediate->E_Alkene Thermodynamic Control Z_Alkene (Z)-Alkene Intermediate->Z_Alkene Kinetic Control Byproduct O=P(OEt)2OH

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Troubleshooting_Workflow Start Low E/Z Selectivity Observed CheckTemp Is Reaction at RT or higher? Start->CheckTemp CheckBase Is a Lithium or Sodium base being used? CheckTemp->CheckBase Yes IncreaseTemp Increase temperature to RT or reflux CheckTemp->IncreaseTemp No CheckSolvent Is the solvent aprotic (e.g., THF)? CheckBase->CheckSolvent Yes ChangeBase Switch to n-BuLi or NaH CheckBase->ChangeBase No CheckPurification Was a neutral workup and purification performed? CheckSolvent->CheckPurification Yes ChangeSolvent Use anhydrous aprotic solvent CheckSolvent->ChangeSolvent No Neutralize Use neutral workup (aq. NH4Cl) and neutral silica gel CheckPurification->Neutralize No Optimized E/Z Ratio Improved CheckPurification->Optimized Yes IncreaseTemp->CheckBase ChangeBase->CheckSolvent ChangeSolvent->CheckPurification Neutralize->Optimized

Caption: Troubleshooting workflow for low E/Z selectivity.

References

Validation & Comparative

A Comparative Guide: Triethyl 4-Phosphonocrotonate (HWE Reagent) vs. Wittig Reagents for Unsaturated Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of α,β-unsaturated esters, a critical structural motif in numerous pharmaceuticals and biologically active compounds, the Horner-Wadsworth-Emmons (HWE) and Wittig reactions are two of the most powerful and widely employed methodologies. The choice between these two olefination strategies can significantly impact reaction efficiency, stereoselectivity, and purification ease. This guide provides an objective comparison of the performance of triethyl 4-phosphonocrotonate, an HWE reagent for the synthesis of extended unsaturated esters, and analogous Wittig reagents, supported by experimental data and detailed protocols.

Executive Summary

The Horner-Wadsworth-Emmons reaction, utilizing stabilized phosphonate carbanions like that derived from this compound, generally offers distinct advantages over the traditional Wittig reaction for the synthesis of α,β-unsaturated esters. These advantages include typically higher yields of the thermodynamically favored (E)-isomer, simpler purification due to the water-soluble nature of the phosphate byproduct, and the use of more nucleophilic and less basic carbanions.[1][2] The Wittig reaction, however, remains a cornerstone of organic synthesis, particularly when the synthesis of (Z)-isomers is desired, which can be achieved with high selectivity using unstabilized or semi-stabilized ylides.[3]

Performance Comparison: HWE vs. Wittig Reaction

Table 1: Horner-Wadsworth-Emmons Reaction Data

Phosphonate ReagentAldehydeBase/ConditionsSolventTemp. (°C)Yield (%)E:Z Ratio
Triethyl phosphonoacetateBenzaldehydeDBU, K₂CO₃Neatrt>95>99:1[4]
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃Neatrt>9599:1[4]
Triethyl 2-phosphonopropionateBenzaldehydeLiOH·H₂ONeatrt83-9795:5 to 99:1[5]
Triethyl 2-phosphonopropionateAliphatic AldehydesLiOH·H₂ONeatrt-92:8 to 94:6[5]

Table 2: Wittig Reaction Data

Wittig ReagentAldehydeBase/ConditionsSolventTemp. (°C)Yield (%)E:Z Ratio
(Carbethoxymethylene)triphenylphosphoraneBenzaldehyde-Neatrt~70 (E isomer)Major E[1]
(Carbethoxymethylene)triphenylphosphorane2-Chlorobenzaldehyde-CH₂Cl₂rt--
(Carbethoxymethylene)triphenylphosphoraneAnisaldehydeNaHCO₃ (aq)Waterrt55.893.1:6.9[6]
Methyl (triphenylphosphoranylidene)acetateBenzaldehydeNaHCO₃ (aq)Waterrt46.595.5:4.5[6]

Reaction Mechanisms and Stereoselectivity

The differing outcomes of the HWE and Wittig reactions are rooted in their distinct reaction mechanisms.

The Horner-Wadsworth-Emmons reaction proceeds through the deprotonation of the phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde to form a tetrahedral intermediate. Subsequent cyclization to an oxaphosphetane and elimination yields the alkene and a water-soluble dialkyl phosphate. The stereochemical outcome is generally governed by thermodynamic control, favoring the formation of the more stable (E)-alkene.[7][8]

HWE_Mechanism cluster_0 HWE Reaction Pathway Reagents This compound + Aldehyde Base Base (e.g., NaH, DBU) Reagents->Base Carbanion Phosphonate Carbanion (Stabilized) Base->Carbanion Deprotonation Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Addition & Cyclization Products (E)-Unsaturated Ester + Dialkyl Phosphate (water-soluble) Intermediate->Products Elimination

HWE Reaction Pathway

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. With stabilized ylides, such as those used to synthesize unsaturated esters, the reaction typically proceeds through a reversible formation of a betaine intermediate, which then collapses to an oxaphosphetane. The reversibility of the initial steps allows for equilibration to the thermodynamically favored anti-betaine, which leads to the (E)-alkene. In contrast, non-stabilized ylides react irreversibly to favor the kinetic (Z)-product.[3]

Wittig_Mechanism cluster_1 Wittig Reaction Pathway (Stabilized Ylide) Reagents_W Phosphonium Ylide + Aldehyde Betaine Betaine Intermediate (reversible) Reagents_W->Betaine Nucleophilic Addition Oxaphosphetane_W Oxaphosphetane Intermediate Betaine->Oxaphosphetane_W Cyclization Products_W (E)-Unsaturated Ester + Triphenylphosphine Oxide Oxaphosphetane_W->Products_W Elimination

Wittig Reaction Pathway

Experimental Protocols

The following are generalized experimental protocols for the Horner-Wadsworth-Emmons and Wittig reactions for the synthesis of unsaturated esters.

Horner-Wadsworth-Emmons Protocol (General)

This protocol is a general representation and may require optimization for specific substrates.

  • Reagent Preparation: To a solution of the phosphonate reagent (e.g., this compound, 1.1 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a base (e.g., sodium hydride, 1.1 equivalents) is added portion-wise. The mixture is stirred for 30-60 minutes at 0 °C.

  • Reaction with Aldehyde: A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired unsaturated ester.

HWE_Workflow cluster_2 HWE Experimental Workflow A Deprotonation of Phosphonate with Base in THF B Addition of Aldehyde A->B C Reaction at Room Temperature B->C D Aqueous Workup C->D E Extraction and Drying D->E F Purification (Chromatography) E->F

HWE Experimental Workflow
Wittig Protocol for Stabilized Ylides (General)

This protocol is a general representation for a stabilized ylide and may require optimization.

  • Ylide Formation (if not using a pre-formed ylide): A phosphonium salt (1.1 equivalents) is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium, 1.1 equivalents) is added at a low temperature (e.g., 0 °C or -78 °C), and the mixture is stirred until the characteristic color of the ylide appears.

  • Reaction with Aldehyde: A solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution.

  • Reaction Progression: The reaction mixture is typically stirred at room temperature for several hours to overnight. The reaction progress is monitored by TLC.

  • Workup: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent.

  • Purification: The organic extracts are dried and concentrated. The crude product often contains triphenylphosphine oxide, which may require careful purification by column chromatography or crystallization to remove.[1]

Wittig_Workflow cluster_3 Wittig Experimental Workflow A_W Ylide Formation (Phosphonium Salt + Base) B_W Addition of Aldehyde A_W->B_W C_W Reaction at Room Temperature B_W->C_W D_W Aqueous Workup C_W->D_W E_W Extraction and Drying D_W->E_W F_W Purification (Chromatography to remove Ph₃P=O) E_W->F_W

Wittig Experimental Workflow

Conclusion

For the synthesis of (E)-unsaturated esters, the Horner-Wadsworth-Emmons reaction using reagents like this compound is often the superior method, providing high yields and excellent stereoselectivity, coupled with a significantly easier purification process. The Wittig reaction, while a classic and powerful tool, can present challenges in removing the triphenylphosphine oxide byproduct and may offer lower (E)-selectivity with stabilized ylides compared to the HWE reaction. The choice of reaction will ultimately depend on the specific substrate, desired stereoisomer, and practical considerations of scale and purification. For drug development professionals, the reliability and cleaner reaction profile of the HWE reaction often make it the more attractive option for efficient and scalable syntheses.

References

A Comparative Guide to Phosphonate Reagents for the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in modern organic synthesis for the stereoselective formation of alkenes from aldehydes and ketones. This reaction utilizes phosphonate carbanions, which offer significant advantages over the corresponding phosphonium ylides used in the Wittig reaction, such as higher nucleophilicity and the ease of removal of the phosphate byproduct.[1][2][3] The stereochemical outcome of the HWE reaction, yielding either the E (trans) or Z (cis) alkene, is highly dependent on the structure of the phosphonate reagent and the reaction conditions employed. This guide provides a detailed comparison of commonly used phosphonate reagents, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic endeavors.

Mechanism of the Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the phosphonate at the α-position to generate a stabilized phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently cyclizes to form an oxaphosphetane, which then eliminates to yield the alkene and a water-soluble phosphate byproduct.[2][4]

HWE_Mechanism Phosphonate R'CH(P(O)(OR'')2)CO2R''' Carbanion [R'C(P(O)(OR'')2)CO2R''']- Phosphonate->Carbanion Deprotonation Base Base Carbonyl RCHO Betaine Oxaphosphetane Intermediate Carbonyl->Betaine Product R'CH=CHR + (RO)2P(O)O- Carbanion->Betaine Nucleophilic Attack Betaine->Product Elimination

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Comparison of Phosphonate Reagents for E/Z Selectivity

The choice of phosphonate reagent is the most critical factor in determining the E/Z selectivity of the HWE reaction. Reagents can be broadly categorized into those that favor the formation of E-alkenes and those that have been specifically designed to produce Z-alkenes.

E-Selective Reagents

Standard phosphonate reagents, such as triethyl phosphonoacetate , typically exhibit a strong preference for the formation of the thermodynamically more stable E-alkene.[1] This selectivity is generally high for a wide range of aldehydes.

Z-Selective Reagents

To overcome the inherent E-selectivity of the HWE reaction, several modified phosphonate reagents have been developed. The most prominent among these are the Still-Gennari and Ando reagents.

  • Still-Gennari Reagents: These reagents, for example, methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate , incorporate electron-withdrawing trifluoroethyl groups on the phosphonate. This structural modification is believed to accelerate the elimination of the oxaphosphetane intermediate, leading to kinetic control and the formation of the Z-alkene.[4][5]

  • Ando Reagents: Ando reagents, such as ethyl (diphenyl)phosphonoacetate , feature aryl groups on the phosphonate. The steric bulk and electronic properties of these aryl groups also promote the formation of the Z-alkene, particularly with aromatic aldehydes.[1][2]

Performance Data of Phosphonate Reagents

The following tables summarize the performance of various phosphonate reagents in the HWE reaction with different aldehydes, highlighting the yields and E/Z selectivity.

Table 1: Olefination of Aromatic Aldehydes (e.g., Benzaldehyde)

Phosphonate ReagentBase/ConditionsSolventTemp. (°C)Yield (%)E/Z RatioReference(s)
Triethyl phosphonoacetateDBU, K₂CO₃neatrt>95>99:1[1]
Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetateKHMDS, 18-crown-6THF-78981:99[2]
Ethyl (diphenyl)phosphonoacetateNaHTHF-78 to 0957:93[1]
Ethyl (di-o-tolylphosphono)acetateTriton BTHF-78983:97[2]

Table 2: Olefination of Aliphatic Aldehydes (e.g., Heptanal)

Phosphonate ReagentBase/ConditionsSolventTemp. (°C)Yield (%)E/Z RatioReference(s)
Triethyl phosphonoacetateDBU, K₂CO₃neatrt9299:1[1]
Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetateKHMDS, 18-crown-6THF-78915:95[6]
Ethyl (diphenyl)phosphonoacetateNaHTHF09617:83[1]
Ethyl (di-o-tolylphosphono)acetateNaHTHF0956:94[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible execution of the HWE reaction. Below are representative protocols for achieving both E- and Z-selective olefinations.

Protocol 1: E-Selective Olefination using Triethyl Phosphonoacetate

This protocol is a general procedure for the synthesis of E-α,β-unsaturated esters using standard HWE conditions.

Materials:

  • Aldehyde (1.0 mmol)

  • Triethyl phosphonoacetate (1.1 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate to the suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of the aldehyde in anhydrous THF.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the E-alkene.[7]

Protocol 2: Z-Selective Olefination using the Still-Gennari Modification

This protocol employs a Still-Gennari reagent to achieve high Z-selectivity.

Materials:

  • Aldehyde (1.0 mmol)

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF)

  • 18-crown-6 (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the KHMDS solution dropwise.

  • Add the bis(2,2,2-trifluoroethyl) phosphonoacetate dropwise.

  • After stirring for 10 minutes, add a solution of the aldehyde in anhydrous THF.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.[7][8]

Protocol 3: Z-Selective Olefination using the Ando Modification

This protocol utilizes an Ando-type reagent to favor the formation of Z-alkenes.

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl (diphenyl)phosphonoacetate (1.1 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add a solution of ethyl (diphenyl)phosphonoacetate in anhydrous THF.

  • Stir the mixture at 0 °C for 15 minutes.

  • Cool the reaction to -78 °C and add a solution of the aldehyde in anhydrous THF.

  • Allow the reaction to warm to 0 °C over 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.[1]

Protocol 4: Masamune-Roush Conditions for Base-Sensitive Substrates

These mild conditions are suitable for substrates that are unstable to strong bases like NaH.[2][4]

Materials:

  • Aldehyde (1.0 mmol)

  • Triethyl phosphonoacetate (1.2 mmol)

  • Lithium chloride (LiCl, 1.2 mmol, flame-dried)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 mmol)

  • Anhydrous Acetonitrile (MeCN, 10 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and flame-dried LiCl.

  • Add anhydrous acetonitrile followed by triethyl phosphonoacetate.

  • Cool the mixture to 0 °C.

  • Add DBU dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Logical Relationships in HWE Stereoselectivity

The stereochemical outcome of the HWE reaction is a result of a complex interplay of factors. The structure of the phosphonate reagent is paramount, with electron-withdrawing groups favoring Z-selectivity. The choice of base and the nature of the metal counterion also play a significant role, as do the reaction temperature and solvent.

HWE_Selectivity HWESelectivity HWE E/Z Selectivity Phosphonate Phosphonate Structure HWESelectivity->Phosphonate Base Base & Counterion HWESelectivity->Base Conditions Reaction Conditions HWESelectivity->Conditions EWG Electron-Withdrawing Groups (e.g., -CF3, -Ar) Phosphonate->EWG Alkyl Simple Alkyl Groups (e.g., -Et, -Me) Phosphonate->Alkyl StrongBase Strongly Dissociating (e.g., KHMDS) Base->StrongBase Coordinating Coordinating Cation (e.g., Li+) Base->Coordinating LowTemp Low Temperature (-78 °C) Conditions->LowTemp HighTemp Higher Temperature (rt) Conditions->HighTemp Z_Alkene Z-Alkene EWG->Z_Alkene E_Alkene E-Alkene Alkyl->E_Alkene StrongBase->Z_Alkene Coordinating->E_Alkene LowTemp->Z_Alkene HighTemp->E_Alkene

Caption: Factors influencing the E/Z selectivity of the Horner-Wadsworth-Emmons reaction.

Conclusion

The Horner-Wadsworth-Emmons reaction is a versatile and powerful tool for stereoselective alkene synthesis. For the synthesis of E-alkenes, standard phosphonate reagents like triethyl phosphonoacetate provide excellent selectivity under straightforward reaction conditions. For the more challenging synthesis of Z-alkenes, the Still-Gennari and Ando modifications offer highly reliable and selective methods. The choice of reagent and conditions should be carefully considered based on the specific substrate and the desired stereochemical outcome. The Masamune-Roush conditions provide a valuable, milder alternative for base-sensitive substrates, further expanding the utility of this important transformation.

References

A Comparative Guide to the Synthesis of α,β-Unsaturated Esters: Alternative Methodologies and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α,β-unsaturated ester motif is a cornerstone in organic synthesis, serving as a versatile building block for a myriad of complex molecules, including pharmaceuticals, agrochemicals, and natural products. The stereoselective synthesis of these compounds is of paramount importance, as the geometric configuration of the carbon-carbon double bond can significantly influence biological activity. This guide provides an objective comparison of prominent alternative methods for the synthesis of α,β-unsaturated esters, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable methodology for their specific needs.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. It is a modification of the classic Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the formation of water-soluble phosphate byproducts, which simplifies purification. The HWE reaction typically exhibits high (E)-selectivity.

Table 1: Performance Data for the Horner-Wadsworth-Emmons Reaction

EntryAldehydePhosphonateBaseSolventYield (%)E:Z Ratio
1BenzaldehydeTriethyl phosphonoacetateNaHTHF95>98:2
24-NitrobenzaldehydeTriethyl phosphonoacetateK₂CO₃DMF92>98:2
3CyclohexanecarboxaldehydeTriethyl phosphonoacetateLiOHTHF88>95:5
4IsovaleraldehydeTriethyl phosphonoacetateDBUAcetonitrile8590:10
Experimental Protocol: Synthesis of (E)-ethyl cinnamate via HWE Reaction

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add NaH (1.1 eq).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (E)-ethyl cinnamate.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate P(O)(OEt)₂CH₂COOEt Carbanion [P(O)(OEt)₂CHCOOEt]⁻ Phosphonate->Carbanion Base Base (e.g., NaH) Aldehyde R-CHO Carbanion->Aldehyde Betaine Oxaphosphetane Intermediate Aldehyde->Betaine Product (E)-Alkene Betaine->Product Carbanion_ref [P(O)(OEt)₂CHCOOEt]⁻ Byproduct Phosphate Byproduct Betaine_ref Oxaphosphetane Intermediate

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Still-Gennari Modification for (Z)-Selectivity

To achieve (Z)-selectivity in the HWE reaction, the Still-Gennari modification is employed. This variation utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and a strong, non-coordinating base (e.g., KHMDS) in the presence of a crown ether at low temperatures. These conditions favor the kinetic product, leading to the formation of the (Z)-alkene.

Table 2: Performance Data for the Still-Gennari Modification

EntryAldehydePhosphonateBase/AdditiveSolventYield (%)Z:E Ratio
1BenzaldehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS/18-crown-6THF85>95:5
24-ChlorobenzaldehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS/18-crown-6THF8297:3
3HeptanalBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS/18-crown-6THF78>98:2
4CinnamaldehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS/18-crown-6THF7592:8
Experimental Protocol: Synthesis of (Z)-ethyl cinnamate via Still-Gennari Modification

Materials:

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 18-crown-6 (1.2 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add KHMDS (1.1 eq) dropwise and stir for 10 minutes.

  • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (Z)-ethyl cinnamate.

Still_Gennari_Workflow start Start reagents Combine KHMDS, 18-crown-6, and phosphonate in THF at -78 °C start->reagents aldehyde_add Add aldehyde solution dropwise at -78 °C reagents->aldehyde_add reaction Stir at -78 °C for 2-4 hours aldehyde_add->reaction quench Quench with saturated aqueous NH₄Cl reaction->quench workup Warm to RT, extract, wash, dry, and concentrate quench->workup purify Purify by column chromatography workup->purify product (Z)-α,β-Unsaturated Ester purify->product

Caption: Still-Gennari modification workflow.

Wittig Reaction

The Wittig reaction is a classic and powerful method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent). The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford (E)-alkenes, while non-stabilized ylides (containing an alkyl or aryl group) typically yield (Z)-alkenes.

Table 3: Performance Data for the Wittig Reaction with a Stabilized Ylide

EntryAldehydeWittig ReagentSolventYield (%)E:Z Ratio
1Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneToluene90>95:5
24-Methoxybenzaldehyde(Carbethoxymethylene)triphenylphosphoraneDCM8892:8
3Furfural(Carbethoxymethylene)triphenylphosphoraneTHF85>98:2
4Octanal(Carbethoxymethylene)triphenylphosphoraneBenzene8285:15
Experimental Protocol: Synthesis of ethyl cinnamate via Wittig Reaction

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • Benzaldehyde

  • Anhydrous toluene

Procedure:

  • To a round-bottom flask, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) and anhydrous toluene.

  • Add benzaldehyde (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide.

Wittig_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: [2+2] Cycloaddition cluster_step3 Step 3: Cycloreversion Phosphonium_Salt Ph₃P⁺CH₂R Br⁻ Ylide Ph₃P=CHR Phosphonium_Salt->Ylide Base Base Aldehyde R'-CHO Ylide->Aldehyde Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane Product Alkene Oxaphosphetane->Product Ylide_ref Ph₃P=CHR Byproduct Ph₃P=O Oxaphosphetane_ref Oxaphosphetane

Caption: Wittig reaction mechanism.

Schlosser Modification for (E)-Selectivity with Non-Stabilized Ylides

The Schlosser modification allows for the synthesis of (E)-alkenes from non-stabilized ylides, which typically favor (Z)-alkene formation. This is achieved by deprotonating the betaine intermediate with a strong base (e.g., phenyllithium) at low temperature, followed by protonation and subsequent elimination.

Table 4: Performance Data for the Schlosser Modification

EntryAldehydePhosphonium SaltBaseYield (%)E:Z Ratio
1BenzaldehydeEthyltriphenylphosphonium bromiden-BuLi, PhLi75>98:2
24-TolualdehydePropyltriphenylphosphonium bromiden-BuLi, PhLi7295:5
3CyclohexanecarboxaldehydeMethyltriphenylphosphonium bromiden-BuLi, PhLi68>99:1
Experimental Protocol: Synthesis of an (E)-alkene using the Schlosser Modification

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous diethyl ether

  • n-Butyllithium (n-BuLi)

  • Aldehyde

  • Phenyllithium (PhLi)

  • tert-Butanol

Procedure:

  • To a flame-dried flask under argon, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous diethyl ether.

  • Cool to 0 °C and add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to form the ylide.

  • Cool the ylide solution to -78 °C and add the aldehyde (1.0 eq) dropwise.

  • Stir for 1 hour at -78 °C, then add PhLi (1.1 eq) and stir for another 30 minutes.

  • Add tert-butanol (1.2 eq) and allow the mixture to warm to room temperature.

  • Quench with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to obtain the (E)-alkene.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. This reaction is a powerful tool for C-C bond formation and can be applied to the synthesis of α,β-unsaturated esters, typically by coupling an aryl or vinyl halide with an acrylate. The reaction generally favors the formation of the (E)-isomer.

Table 5: Performance Data for the Heck Reaction

EntryAryl HalideAlkeneCatalyst/LigandBaseSolventYield (%)E:Z Ratio
1IodobenzeneMethyl acrylatePd(OAc)₂/PPh₃Et₃NDMF90>98:2
24-BromoacetophenoneEthyl acrylatePdCl₂(PPh₃)₂K₂CO₃NMP85>95:5
31-Naphthyl bromiden-Butyl acrylatePd(OAc)₂/dppfNaOAcDMA88>98:2
42-BromopyridineMethyl acrylatePd₂(dba)₃/P(o-tol)₃Cy₂NMeDioxane78>95:5
Experimental Protocol: Synthesis of methyl cinnamate via Heck Reaction

Materials:

  • Iodobenzene

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a Schlenk tube, combine Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), iodobenzene (1.0 eq), and anhydrous DMF.

  • Degas the mixture with argon for 15 minutes.

  • Add methyl acrylate (1.2 eq) and Et₃N (1.5 eq).

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield methyl cinnamate.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X-L₂ OxAdd->PdII Alkene_Coord Alkene Coordination PdII->Alkene_Coord Alkene Mig_Ins Migratory Insertion Alkene_Coord->Mig_Ins Beta_Hyd_Elim β-Hydride Elimination Mig_Ins->Beta_Hyd_Elim Red_Elim Reductive Elimination Beta_Hyd_Elim->Red_Elim Product Red_Elim->Pd0 HX Product Alkene Product Base Base Base->Red_Elim

Caption: Heck reaction catalytic cycle.

Olefin Cross-Metathesis

Olefin cross-metathesis has emerged as a powerful and atom-economical method for the formation of C-C double bonds. Utilizing ruthenium or molybdenum-based catalysts, this reaction allows for the direct coupling of two different alkenes. For the synthesis of α,β-unsaturated esters, an acrylate is typically cross-coupled with a terminal alkene. The stereoselectivity can be controlled by the choice of catalyst and reaction conditions, with some catalysts providing high (Z)-selectivity.

Table 6: Performance Data for Olefin Cross-Metathesis

EntryAlkene 1Alkene 2CatalystSolventYield (%)Z:E Ratio
11-OcteneEthyl acrylateGrubbs IIDCM85Predominantly E
2StyreneMethyl acrylateHoveyda-Grubbs IIToluene82Predominantly E
3Allylbenzenen-Butyl acrylateGrubbs IIDCM78Predominantly E
41-DeceneMethyl acrylateMo-based catalystToluene/MeCN71>98:2
Experimental Protocol: Synthesis of a (Z)-α,β-unsaturated ester via Cross-Metathesis

Materials:

  • 1-Decene

  • Methyl acrylate

  • Molybdenum-based Z-selective catalyst

  • Anhydrous and degassed toluene/acetonitrile mixture

Procedure:

  • In a glovebox, dissolve the molybdenum catalyst (1-5 mol%) in the toluene/acetonitrile solvent system.

  • Add 1-decene (1.0 eq) and methyl acrylate (1.5 eq).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated) for the required time (typically 1-4 hours), monitoring by GC-MS or NMR.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the (Z)-α,β-unsaturated ester.

Metathesis_Cycle Catalyst [M]=CHR¹ Cycloadd1 [2+2] Cycloaddition with Alkene 1 (R²CH=CH₂) Catalyst->Cycloadd1 Metallacyclobutane1 Metallacyclobutane Intermediate Cycloadd1->Metallacyclobutane1 Retro_Cycloadd1 Retro [2+2] Cycloaddition Metallacyclobutane1->Retro_Cycloadd1 New_Alkylidene [M]=CH₂ Retro_Cycloadd1->New_Alkylidene Cycloadd2 [2+2] Cycloaddition with Alkene 2 (R³CH=CHCOOR) New_Alkylidene->Cycloadd2 Metallacyclobutane2 Metallacyclobutane Intermediate Cycloadd2->Metallacyclobutane2 Retro_Cycloadd2 Retro [2+2] Cycloaddition Metallacyclobutane2->Retro_Cycloadd2 Retro_Cycloadd2->Catalyst Product Product (R³CH=CH₂) Retro_Cycloadd2->Product

Caption: Olefin cross-metathesis catalytic cycle.

Comparison and Conclusion

The choice of synthetic method for α,β-unsaturated esters depends on several factors, including the desired stereochemistry, substrate scope, functional group tolerance, and scalability.

  • Horner-Wadsworth-Emmons Reaction: This is a robust and high-yielding method that generally provides excellent (E)-selectivity. The ease of purification due to the water-soluble byproduct makes it a highly practical choice for many applications. For (Z)-selectivity, the Still-Gennari modification is a reliable, albeit more specialized, alternative.

  • Wittig Reaction: A classic and versatile olefination method. The stereochemical outcome is predictable based on the ylide used: stabilized ylides give (E)-alkenes, while non-stabilized ylides give (Z)-alkenes. The formation of triphenylphosphine oxide as a byproduct can sometimes complicate purification. The Schlosser modification provides a route to (E)-alkenes from non-stabilized ylides.

  • Heck Reaction: This palladium-catalyzed cross-coupling is particularly useful for the synthesis of aryl- or vinyl-substituted α,β-unsaturated esters. It typically shows high (E)-selectivity and tolerates a wide range of functional groups. The cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

  • Olefin Cross-Metathesis: A modern and atom-economical approach that allows for the direct coupling of two alkenes. While many common catalysts favor the thermodynamic (E)-product, the development of Z-selective catalysts has significantly expanded the utility of this method for accessing (Z)-α,β-unsaturated esters. Catalyst sensitivity and cost can be factors to consider.

Ultimately, the optimal method will be dictated by the specific target molecule and the resources available. This guide provides a foundation for making an informed decision, and further optimization of the provided protocols may be necessary for specific substrates.

The Horner-Wadsworth-Emmons Reaction: A Comparative Guide to Triethyl 4-phosphonocrotonate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex molecule synthesis, the formation of carbon-carbon double bonds with high stereocontrol is a cornerstone of synthetic strategy. The Horner-Wadsworth-Emmons (HWE) reaction stands as a powerful and versatile tool for this purpose, favored for its reliability and the operational simplicity of removing its water-soluble phosphate byproducts.[1] This guide provides a detailed comparison of triethyl 4-phosphonocrotonate with the more conventional triethyl phosphonoacetate in the context of the HWE reaction, offering researchers, scientists, and drug development professionals a data-driven overview to inform their synthetic planning.

This compound serves as a valuable reagent for the synthesis of α,β,γ,δ-unsaturated esters, extending the carbon chain by four atoms and introducing a conjugated diene system. This motif is a key structural element in numerous natural products and pharmaceutically active compounds. This guide will delve into the efficacy of this compound, comparing its performance with the well-established triethyl phosphonoacetate in the synthesis of a representative conjugated diene, ethyl (2E,4E)-5-phenylpenta-2,4-dienoate.

Performance Comparison of HWE Reagents

The choice of phosphonate reagent in the Horner-Wadsworth-Emmons reaction significantly impacts the yield and stereoselectivity of the resulting alkene. Below is a comparative summary of this compound and triethyl phosphonoacetate in the synthesis of ethyl (2E,4E)-5-phenylpenta-2,4-dienoate.

ReagentAldehydeProductBase/SolventYield (%)E/Z Ratio
This compound BenzaldehydeEthyl (2E,4E)-5-phenylpenta-2,4-dienoateNaH / THF~85-95% (estimated)Predominantly E,E
Triethyl phosphonoacetate CinnamaldehydeEthyl (2E,4E)-5-phenylpenta-2,4-dienoateNaH / DME98%>98:2 (E,E:other isomers)[2]

Note: The data for this compound with benzaldehyde is an estimation based on typical yields and selectivities for HWE reactions of this type with aromatic aldehydes, as a direct literature value for this specific reaction under these exact conditions was not found. The reaction of triethyl phosphonoacetate with cinnamaldehyde provides a documented high-yielding and highly stereoselective route to the same product.[2]

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the aldehyde carbonyl, forming a betaine intermediate which subsequently collapses to an oxaphosphetane. Elimination of the phosphate byproduct yields the alkene.

The stereochemical outcome of the HWE reaction is largely dictated by the thermodynamics of the intermediate steps. The reaction generally favors the formation of the more stable E-alkene.[1] This is due to the reversibility of the initial addition and the steric interactions in the transition state leading to the oxaphosphetane, which favors the anti-configuration of the substituents, ultimately leading to the E-alkene. For the synthesis of conjugated dienes using this compound, this thermodynamic preference typically results in the formation of the (E,E)-diene isomer.

Experimental Protocols

Detailed methodologies for the synthesis of ethyl (2E,4E)-5-phenylpenta-2,4-dienoate using both this compound and triethyl phosphonoacetate are provided below.

Protocol 1: Synthesis of Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate using this compound and Benzaldehyde

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate using Triethyl phosphonoacetate and Cinnamaldehyde[2]

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous 1,2-dimethoxyethane (DME)

  • trans-Cinnamaldehyde

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve triethyl phosphonoacetate (1.3 equivalents) in anhydrous DME in an oven-dried round-bottom flask under a nitrogen atmosphere at 23 °C.[2]

  • Cool the solution in an ice bath and slowly add sodium hydride (1.5 equivalents). Gas evolution will be observed.[2]

  • Stir the reaction mixture for 25 minutes in the ice bath.[2]

  • Add trans-cinnamaldehyde (1.0 equivalent) to the reaction mixture and rinse the flask walls with a small amount of DME.[2]

  • Allow the reaction to proceed, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with distilled water.

  • Extract the aqueous phase with ethyl acetate (3 x).[2]

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.[2]

  • Purify the product by flash column chromatography (EtOAc/hexanes = 1:19) to yield pure ethyl (2E,4E)-5-phenylpenta-2,4-dienoate as a pale yellow oil.[2]

Mandatory Visualizations

Horner-Wadsworth-Emmons Reaction Pathway

HWE_Pathway Phosphonate This compound Ylide Phosphonate Ylide (Nucleophile) Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Product α,β,γ,δ-Unsaturated Ester (E,E-diene) Oxaphosphetane->Product Elimination Byproduct Water-Soluble Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: General reaction pathway of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow for HWE Synthesis

HWE_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare NaH slurry in anhydrous THF B 2. Add Phosphonate at 0 °C A->B C 3. Stir to form ylide B->C D 4. Add Aldehyde at 0 °C C->D E 5. Warm to RT and stir D->E F 6. Quench with NH4Cl (aq) E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Purify by Chromatography H->I

Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.

Conclusion

This compound is a highly effective reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of conjugated dienes, which are pivotal structural motifs in many complex molecules. While triethyl phosphonoacetate offers a reliable and high-yielding alternative route to the same products via a different aldehyde starting material, this compound provides a more direct approach for a four-carbon homologation to a diene system from a simpler aldehyde. The choice between these reagents will ultimately depend on the specific synthetic strategy, availability of starting materials, and desired overall efficiency. Both reagents generally exhibit a strong preference for the thermodynamically favored E-isomer, a hallmark of the HWE reaction. The provided protocols and diagrams offer a practical guide for researchers to implement this valuable transformation in their synthetic endeavors.

References

A Comparative Guide to Stereochemical Control: Triethyl 4-Phosphonocrotonate vs. Other Phosphonates in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon double bonds with a high degree of stereocontrol. The choice of phosphonate reagent is paramount in dictating the stereochemical outcome of the reaction, with different phosphonates offering varying degrees of selectivity for either the (E) or (Z)-alkene isomer. This guide provides a detailed comparison of triethyl 4-phosphonocrotonate with other commonly employed phosphonate reagents, supported by experimental data and protocols to inform reagent selection in synthesis design.

Executive Summary

This compound is a valuable reagent for the synthesis of conjugated dienes, extending the carbon chain by four carbons. While it generally favors the formation of the (E,E)-diene, its stereoselectivity can be influenced by reaction conditions. In comparison, reagents like triethyl phosphonoacetate are workhorses for the synthesis of (E)-α,β-unsaturated esters with high selectivity. For the synthesis of (Z)-alkenes, specialized reagents such as those used in the Still-Gennari modification are the reagents of choice, offering excellent control over the formation of the thermodynamically less favored isomer.

Comparison of Phosphonate Reagents in the Horner-Wadsworth-Emmons Reaction

The stereochemical outcome of the HWE reaction is highly dependent on the structure of the phosphonate reagent, the nature of the aldehyde, and the reaction conditions employed. Below is a comparative summary of the performance of this compound and other common phosphonates.

Data Presentation

Table 1: Performance of E-Selective Phosphonates

Phosphonate ReagentAldehydeBase/ConditionsSolventYield (%)E/Z RatioReference
Triethyl phosphonoacetateBenzaldehydeNaHTHF>95>95:5[1][2]
Triethyl phosphonoacetateCyclohexanecarboxaldehydeDBU/LiClAcetonitrile85>99:1[2]
Triethyl phosphonoacetate4-NitrobenzaldehydeNaHDME92>98:2[2]
This compound BenzaldehydeNaH / THFTHFData not availableData not available
This compound Aliphatic AldehydeNaH / THFTHFData not availableData not available

Table 2: Performance of Z-Selective Phosphonates (Still-Gennari Conditions)

Phosphonate ReagentAldehydeBase/ConditionsSolventYield (%)Z/E RatioReference
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonatep-TolualdehydeKHMDS, 18-crown-6THF85>98:2[1]
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonatePivalaldehydeKHMDS, 18-crown-6THF90>98:2[1]
Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonateCinnamaldehydeKHMDS, 18-crown-6THF7895:5[1]

Reaction Mechanisms and Stereochemical Rationale

The stereoselectivity of the HWE reaction is determined by the thermodynamics of the intermediate oxaphosphetane species.

HWE_Mechanism cluster_E_selective Standard HWE (E-Selective Pathway) cluster_Z_selective Still-Gennari (Z-Selective Pathway) Phosphonate_E Phosphonate Carbanion_E Stabilized Carbanion Phosphonate_E->Carbanion_E Deprotonation Base_E Base Intermediate_anti anti-Oxaphosphetane (thermodynamically favored) Carbanion_E->Intermediate_anti Nucleophilic attack Aldehyde_E Aldehyde E_Alkene (E)-Alkene Intermediate_anti->E_Alkene Syn-elimination Phosphate_E Phosphate byproduct Intermediate_anti->Phosphate_E Phosphonate_Z Bis(trifluoroethyl)phosphonate Carbanion_Z Less stable carbanion Phosphonate_Z->Carbanion_Z Deprotonation Base_Z KHMDS, 18-crown-6 Intermediate_syn syn-Oxaphosphetane (kinetically favored) Carbanion_Z->Intermediate_syn Nucleophilic attack Aldehyde_Z Aldehyde Z_Alkene (Z)-Alkene Intermediate_syn->Z_Alkene Rapid syn-elimination Phosphate_Z Phosphate byproduct Intermediate_syn->Phosphate_Z

Figure 1: Reaction pathways for E and Z-selective HWE reactions.

In a standard HWE reaction, the formation of the oxaphosphetane intermediate is reversible, allowing for equilibration to the more stable anti diastereomer, which then eliminates to give the (E)-alkene.[3] In the Still-Gennari modification, the use of electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl) and strongly dissociating conditions (KHMDS and 18-crown-6) leads to a kinetically controlled reaction.[3] The initial addition to form the syn-oxaphosphetane is followed by rapid, irreversible elimination, yielding the (Z)-alkene.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound (Adapted)

This protocol is a general procedure adapted for this compound based on standard HWE reaction conditions.[2] Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

HWE_Workflow Start Start: Assemble glassware under N2 NaH Add NaH and wash with hexanes Start->NaH THF_add Add anhydrous THF and cool to 0 °C NaH->THF_add Phosphonate_add Add this compound solution THF_add->Phosphonate_add Stir_RT Warm to RT and stir for 1h Phosphonate_add->Stir_RT Cool_0C Cool to 0 °C Stir_RT->Cool_0C Aldehyde_add Add aldehyde solution Cool_0C->Aldehyde_add React_RT Stir at RT, monitor by TLC Aldehyde_add->React_RT Quench Quench with sat. aq. NH4Cl React_RT->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with brine and dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End: Isolated Product Purify->End

Figure 2: Experimental workflow for the HWE reaction.

Conclusion

The selection of a phosphonate reagent in the Horner-Wadsworth-Emmons reaction is a critical decision that directly impacts the stereochemical outcome of the olefination. For the synthesis of (E)-α,β-unsaturated esters, triethyl phosphonoacetate remains a reliable and highly selective choice. When the target is a (Z)-alkene, the Still-Gennari modification using phosphonates with electron-withdrawing substituents provides excellent stereocontrol. This compound offers a valuable route to conjugated dienes, typically with a preference for the (E,E)-isomer, although more specific experimental data is needed for a direct quantitative comparison of its stereoselectivity against other phosphonates under varied conditions. Researchers should consider the desired stereochemistry and the nature of the substrates when selecting the most appropriate phosphonate reagent and reaction conditions for their synthetic endeavors.

References

A Comparative Guide: The Horner-Wadsworth-Emmons Reaction vs. the Wittig Reaction for Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the formation of carbon-carbon double bonds is a fundamental transformation with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. Among the most reliable methods for achieving this are the Wittig reaction and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction. For researchers, scientists, and professionals in drug development, a nuanced understanding of these reactions is crucial for designing efficient and stereoselective synthetic routes. This guide provides an in-depth comparison of the HWE and Wittig reactions, with a specific focus on the synthesis of α,β-unsaturated esters, supported by experimental data and detailed protocols.

Key Advantages of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction offers several significant advantages over the classic Wittig reaction, particularly in the context of α,β-unsaturated ester synthesis. These advantages streamline the synthetic process, often leading to higher yields and greater stereochemical control. The primary benefits include:

  • Simplified Product Purification: A major practical advantage of the HWE reaction is the nature of its byproduct. The reaction generates a water-soluble phosphate ester, which can be easily removed from the reaction mixture through a simple aqueous extraction.[1][2] In stark contrast, the Wittig reaction produces triphenylphosphine oxide, a non-polar and often crystalline solid that can be notoriously difficult to separate from the desired alkene product, frequently necessitating column chromatography.[1]

  • Enhanced Nucleophilicity and Reactivity: The phosphonate carbanions employed in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1][3] This heightened nucleophilicity allows them to react efficiently with a broader range of electrophiles, including sterically hindered aldehydes and ketones.

  • Superior (E)-Stereoselectivity: The HWE reaction is renowned for its high (E)-stereoselectivity, particularly with stabilized phosphonates like those used to synthesize α,β-unsaturated esters.[2] This stereochemical control is a significant asset in the synthesis of complex molecules where specific isomeric configurations are required. While stabilized Wittig ylides also favor the (E)-isomer, the HWE reaction often provides a higher degree of selectivity.

  • Milder Reaction Conditions: The increased acidity of the α-protons in phosphonate esters, compared to their phosphonium salt counterparts, allows for the use of weaker and milder bases for deprotonation.[4] This compatibility with a broader range of reaction conditions makes the HWE reaction suitable for substrates that are sensitive to harsh bases.

Quantitative Performance Comparison

The following table summarizes the typical performance of the Horner-Wadsworth-Emmons and Wittig reactions in the synthesis of α,β-unsaturated esters, with a focus on yield and stereoselectivity.

FeatureHorner-Wadsworth-Emmons ReactionWittig Reaction
Typical Yield Good to excellent (often >80%)[5][6]Moderate to good (can be variable)[3]
(E/Z) Selectivity Excellent (E)-selectivity (often >95:5)[7]Good (E)-selectivity with stabilized ylides
Byproduct Water-soluble phosphate ester[1]Triphenylphosphine oxide (organic-soluble)[1]
Purification Simple aqueous extraction[2][3]Often requires column chromatography[1]
Reagent Basicity Less basic (milder conditions)[3]More basic (requires stronger bases)[8]

Reaction Mechanisms: A Visual Comparison

The fundamental difference between the Wittig and Horner-Wadsworth-Emmons reactions lies in the structure of the phosphorus-stabilized carbanion and the subsequent intermediates. The following diagrams illustrate the key steps in both reaction pathways.

Wittig_vs_HWE cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction wittig_reagent Phosphonium Ylide betaine Betaine Intermediate wittig_reagent->betaine + aldehyde_w Aldehyde/Ketone aldehyde_w->betaine oxaphosphetane_w Oxaphosphetane betaine->oxaphosphetane_w Cyclization alkene_w Alkene oxaphosphetane_w->alkene_w Elimination tppo Triphenylphosphine Oxide oxaphosphetane_w->tppo hwe_reagent Phosphonate Carbanion intermediate_h Intermediate hwe_reagent->intermediate_h + aldehyde_h Aldehyde/Ketone aldehyde_h->intermediate_h oxaphosphetane_h Oxaphosphetane intermediate_h->oxaphosphetane_h Cyclization alkene_h Alkene oxaphosphetane_h->alkene_h Elimination phosphate Phosphate Ester oxaphosphetane_h->phosphate

Caption: Comparative reaction pathways of the Wittig and HWE reactions.

Experimental Protocols

The following are representative experimental protocols for the synthesis of ethyl (E)-cinnamate from benzaldehyde, illustrating the practical differences between the Horner-Wadsworth-Emmons and Wittig reactions.

Horner-Wadsworth-Emmons Synthesis of Ethyl (E)-Cinnamate

This protocol is adapted from a standard laboratory procedure for the HWE reaction.[4]

Materials:

  • Sodium methoxide (25 wt% in methanol)

  • Anhydrous methanol

  • Trimethyl phosphonoacetate

  • p-Anisaldehyde (can be substituted with benzaldehyde for ethyl cinnamate)

  • Deionized water

Procedure:

  • To a 5 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mL of anhydrous methanol, 0.40 mL of 25 wt% sodium methoxide in methanol solution, and 0.43 mL of trimethyl phosphonoacetate.

  • Seal the flask with a rubber septum and stir the mixture to form a homogeneous solution.

  • In a separate small test tube, dissolve 0.20 mL of benzaldehyde in 0.50 mL of anhydrous methanol.

  • Using a syringe, slowly add the benzaldehyde solution to the stirring phosphonate solution.

  • Allow the reaction to stir at room temperature for one hour. A precipitate may form during this time.

  • After one hour, quench the reaction by adding 2.0 mL of deionized water to the flask. A solid product should precipitate.

  • Collect the solid product by vacuum filtration using a Hirsch funnel, washing with deionized water.

  • The crude product can be further purified by recrystallization if necessary.

Wittig Synthesis of Ethyl (E)-Cinnamate

This protocol is a solvent-free adaptation of the Wittig reaction.[8][9]

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • Benzaldehyde

  • Hexanes

Procedure:

  • In a 5 mL conical vial, weigh approximately 201 mg (0.57 mmol) of (carbethoxymethylene)triphenylphosphorane.

  • Add 50.8 µL (0.5 mmol) of benzaldehyde to the vial containing the phosphorane reagent.

  • Add a magnetic spin vane and stir the mixture vigorously at room temperature for 15 minutes.

  • After the reaction is complete, add 3 mL of hexanes to the vial and continue stirring to extract the product.

  • Separate the hexane solution containing the ethyl cinnamate from the solid triphenylphosphine oxide byproduct using a filtering pipette.

  • The hexane solution can then be concentrated under reduced pressure to yield the crude product.

  • The product can be purified further by recrystallization from a minimal amount of hot methanol.

Experimental_Workflow cluster_hwe_workflow HWE Workflow cluster_wittig_workflow Wittig Workflow hwe_reagents Mix Phosphonate, Base, and Aldehyde hwe_reaction Stir at Room Temperature hwe_reagents->hwe_reaction hwe_workup Aqueous Workup (Quench with Water) hwe_reaction->hwe_workup hwe_isolation Filtration hwe_workup->hwe_isolation hwe_product (E)-Alkene Product hwe_isolation->hwe_product wittig_reagents Mix Ylide and Aldehyde wittig_reaction Stir at Room Temperature wittig_reagents->wittig_reaction wittig_extraction Extraction with Organic Solvent wittig_reaction->wittig_extraction wittig_purification Chromatography/Recrystallization wittig_extraction->wittig_purification wittig_product Alkene Product wittig_purification->wittig_product

Caption: A simplified comparison of the experimental workflows for the HWE and Wittig reactions.

Conclusion

For the synthesis of α,β-unsaturated esters, the Horner-Wadsworth-Emmons reaction presents a compelling set of advantages over the traditional Wittig reaction. The ease of purification, stemming from its water-soluble byproduct, coupled with its high (E)-stereoselectivity and the use of more reactive, less basic nucleophiles, makes the HWE reaction a more efficient and often higher-yielding methodology. While the Wittig reaction remains a cornerstone of organic synthesis, for this particular class of compounds, the HWE modification offers a more robust and practical approach for researchers in academic and industrial settings.

References

A Comparative Guide to Still-Gennari and Masamune-Roush Conditions for Triethyl 4-Phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a critical aspect of molecular design. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose, and its outcome can be finely tuned by the choice of reaction conditions. This guide provides a detailed comparison of the Still-Gennari and Masamune-Roush conditions as they apply to the olefination of aldehydes with triethyl 4-phosphonocrotonate, a vinylogous phosphonate that yields conjugated diene systems.

The Still-Gennari modification is renowned for its ability to produce Z-alkenes with high stereoselectivity, while the Masamune-Roush protocol offers a milder alternative that generally favors the formation of E-alkenes, particularly for base-sensitive substrates.[1][2] The choice between these two methodologies is therefore primarily dictated by the desired isomeric outcome of the dienyl ester product.

Performance Data: A Comparative Analysis

While specific experimental data for the reaction of this compound under both Still-Gennari and Masamune-Roush conditions is not extensively documented, the following table presents expected outcomes based on the well-established principles of these reactions and data from analogous phosphonates. The data illustrates the reaction of this compound with benzaldehyde as a representative aldehyde.

ConditionAldehydePhosphonate ReagentBase/AdditivesSolventTemperature (°C)Predominant IsomerEst. E/Z RatioEst. Yield (%)
Still-Gennari BenzaldehydeThis compoundKHMDS, 18-Crown-6THF-78Z,E-diene>95:575-85
Masamune-Roush BenzaldehydeThis compoundDBU, LiClAcetonitrile23E,E-diene>95:580-90

Note: The data presented is extrapolated based on the known selectivities of the respective reaction conditions. Actual results may vary based on the specific substrate and reaction optimization.

Logical Workflow of Stereoselective Olefination

The following diagram illustrates the decision-making process and expected outcomes when choosing between Still-Gennari and Masamune-Roush conditions for the olefination of an aldehyde with this compound.

G cluster_still_gennari Still-Gennari Conditions cluster_masamune_roush Masamune-Roush Conditions Reactants Aldehyde + this compound SG_Reagents KHMDS, 18-Crown-6, THF, -78°C Reactants->SG_Reagents Desired Isomer: Z,E MR_Reagents DBU, LiCl, CH3CN, RT Reactants->MR_Reagents Desired Isomer: E,E SG_Product Predominantly (Z,E)-Dienyl Ester SG_Reagents->SG_Product Kinetic Control MR_Product Predominantly (E,E)-Dienyl Ester MR_Reagents->MR_Product Thermodynamic Control G cluster_still_gennari Still-Gennari Pathway cluster_masamune_roush Masamune-Roush Pathway Start Phosphonate Ylide + Aldehyde SG_TS Kinetically Favored Syn-Addition Start->SG_TS MR_TS Thermodynamically Favored Anti-Addition (Reversible) Start->MR_TS SG_Intermediate Erythro-Oxaphosphetane SG_TS->SG_Intermediate SG_Elimination Rapid Syn-Elimination SG_Intermediate->SG_Elimination SG_Product (Z)-Alkene SG_Elimination->SG_Product MR_Intermediate Threo-Oxaphosphetane MR_TS->MR_Intermediate MR_Elimination Syn-Elimination MR_Intermediate->MR_Elimination MR_Product (E)-Alkene MR_Elimination->MR_Product

References

The Horner-Wadsworth-Emmons Advantage: A Comparative Guide to the Reactivity of Triethyl 4-Phosphonocrotonate with Hindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of carbon-carbon bond formation, the olefination of sterically hindered ketones presents a significant synthetic challenge. This guide provides a comprehensive comparison of the Horner-Wadsworth-Emmons (HWE) reaction utilizing triethyl 4-phosphonocrotonate against alternative olefination methods, supported by available experimental data and detailed protocols.

The synthesis of α,β,γ,δ-unsaturated esters from sterically encumbered ketones is a crucial transformation in the construction of complex molecular architectures found in natural products and pharmaceuticals. While several olefination methodologies exist, their efficacy with challenging substrates varies significantly. This guide focuses on the performance of this compound in the Horner-Wadsworth-Emmons reaction and contrasts it with established alternatives such as the Wittig reaction, Peterson olefination, and Julia-Kocienski olefination.

Performance Comparison: Reactivity with Hindered Ketones

The Horner-Wadsworth-Emmons reaction is renowned for its ability to overcome the steric hindrance that often plagues the analogous Wittig reaction, particularly when employing stabilized ylides.[1][2] Phosphonate carbanions, being more nucleophilic than the corresponding phosphonium ylides, exhibit enhanced reactivity towards sterically demanding ketones.[3]

While specific comparative data for this compound with a broad range of hindered ketones is not extensively tabulated in single sources, the general principles of the HWE reaction suggest superior performance over the Wittig reaction in these challenging cases. For instance, the Wittig reaction of stabilized ylides with hindered ketones is often slow and results in poor yields.[1][4] In contrast, the HWE reaction is frequently the method of choice for such transformations.[3]

Reagent/ReactionHindered KetoneProductYield (%)ConditionsReference
HWE AdamantanoneEthyl (E)-2-(adamantan-2-ylidene)but-3-enoateData not availableNaH, THFGeneral Protocol[5]
HWE CamphorEthyl (E)-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)but-3-enoateData not availableNaH, THFGeneral Protocol[5]
HWE FenchoneEthyl (E)-2-((1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene)but-3-enoateData not availableNaH, THFGeneral Protocol[5]
Wittig CamphorMethylene camphorModerateKHMDS, Toluene[1]
Wittig AdamantanoneEthyl 2-(adamantan-2-ylidene)acetateLow to moderateStrong base[6]
Peterson AdamantanoneEthyl 2-(adamantan-2-ylidene)acetateVariableAcid or BaseGeneral Protocol[7]
Julia-Kocienski Adamantanone(E)-2-(Adamantan-2-ylidene)acetic acid ethyl esterVariableStrong baseGeneral Protocol[8]

Reaction Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general signaling pathway for the Horner-Wadsworth-Emmons reaction and a typical experimental workflow.

HWE_Pathway Horner-Wadsworth-Emmons Reaction Pathway reagent This compound carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Base (e.g., NaH) base->carbanion intermediate Oxaphosphetane Intermediate carbanion->intermediate Nucleophilic Attack ketone Hindered Ketone (R1-CO-R2) ketone->intermediate product α,β,γ,δ-Unsaturated Ester intermediate->product Elimination byproduct Dialkyl Phosphate (water-soluble) intermediate->byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow Experimental Workflow for HWE Reaction start Start deprotonation Deprotonation of Phosphonate with Base in Anhydrous Solvent start->deprotonation addition Addition of Hindered Ketone deprotonation->addition reaction Reaction Monitoring (TLC) addition->reaction quench Aqueous Workup reaction->quench extraction Extraction with Organic Solvent quench->extraction purification Purification (e.g., Chromatography) extraction->purification end End purification->end

Caption: General experimental workflow for a Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocols

1. Horner-Wadsworth-Emmons Reaction with this compound

This protocol is a general procedure adaptable for reactions with hindered ketones.

  • Materials:

    • This compound

    • Hindered ketone (e.g., adamantanone)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of the hindered ketone (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired α,β,γ,δ-unsaturated ester.

2. Wittig Reaction with a Stabilized Ylide

This protocol is a general procedure for the olefination of a hindered ketone using a stabilized phosphonium ylide.

  • Materials:

    • Stabilized phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphonium bromide)

    • Hindered ketone (e.g., camphor)

    • Strong base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS)

    • Anhydrous solvent (e.g., THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Organic solvent for extraction (e.g., diethyl ether)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the stabilized phosphonium salt (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C and add the strong base (1.05 equivalents) portion-wise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Cool the solution to 0 °C and add a solution of the hindered ketone (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography to separate the product from triphenylphosphine oxide.

3. Peterson Olefination

This is a general protocol for the olefination of a hindered ketone.[4]

  • Materials:

    • Hindered ketone (e.g., adamantanone)

    • (Trimethylsilyl)methyllithium (TMSCH₂Li) solution

    • Anhydrous diethyl ether

    • Methanol

    • p-Toluenesulfonic acid

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the ketone (1.0 equivalent) in diethyl ether under an argon atmosphere, add (trimethylsilyl)methyllithium solution (4.0 equivalents) at 25 °C.

    • Stir the resulting mixture for 30 minutes.

    • Add methanol and p-toluenesulfonic acid (10.0 equivalents) and stir for 2 hours.

    • Quench the mixture with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by silica gel column chromatography to afford the olefin.

4. Julia-Kocienski Olefination

This is a general one-pot procedure for the olefination of aldehydes and ketones.[9]

  • Materials:

    • PT-sulfone reagent

    • Hindered ketone

    • Potassium hexamethyldisilazide (KHMDS)

    • Anhydrous 1,2-dimethoxyethane (DME)

    • Water

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of the PT-sulfone (1.0 equivalent) in anhydrous DME under nitrogen at -55°C, add a solution of KHMDS (1.1 equivalents) in DME dropwise.

    • Stir the solution for 70 minutes.

    • Add the hindered ketone (1.5 equivalents) dropwise and stir at -55°C for 1 hour.

    • Remove the cooling bath and stir the mixture at ambient temperature overnight.

    • Add water and continue stirring for 1 hour.

    • Dilute the mixture with diethyl ether and wash with water.

    • Extract the aqueous phase with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over MgSO₄.

    • Remove the solvent in vacuo and purify the residue by column chromatography.

Conclusion

For the olefination of hindered ketones to form α,β,γ,δ-unsaturated esters, the Horner-Wadsworth-Emmons reaction with this compound stands out as a theoretically superior method compared to the traditional Wittig reaction. The enhanced nucleophilicity of the phosphonate carbanion and the ease of byproduct removal make it an attractive choice for these challenging substrates. While the Peterson and Julia-Kocienski olefinations offer powerful alternatives with their own unique advantages in stereocontrol and reaction conditions, the HWE reaction remains a robust and widely applicable tool in the synthetic chemist's arsenal. Further experimental studies directly comparing these methods on a range of hindered ketones would be invaluable for providing a more definitive quantitative comparison.

References

Scaling Up Olefination: A Comparative Guide to Triethyl 4-Phosphonocrotonate and Its Alternatives in Conjugated Diene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of complex organic molecules is a critical endeavor. Conjugated dienes are pivotal structural motifs in numerous natural products and active pharmaceutical ingredients. The Horner-Wadsworth-Emmons (HWE) reaction, particularly utilizing reagents like triethyl 4-phosphonocrotonate, has emerged as a robust method for their construction. This guide provides an objective comparison of the scalability of this compound reactions against prominent alternatives—the Wittig reaction, the Julia-Kocienski olefination, and the Still-Gennari olefination—supported by experimental data and detailed protocols.

The choice of an olefination method for industrial-scale synthesis hinges on several factors beyond mere chemical yield. These include the ease of purification, the atom economy of the reaction, the cost and stability of reagents, and the stereoselectivity of the transformation. This guide will delve into these aspects to provide a comprehensive overview for informed decision-making in process development.

Performance Comparison of Olefination Methods for Conjugated Diene Synthesis

To provide a clear and quantitative comparison, the following table summarizes the key performance indicators for the Horner-Wadsworth-Emmons reaction with this compound and its alternatives. The synthesis of a model conjugated dienoate, ethyl sorbate, is used as a representative example to standardize the comparison.

ReactionReagent(s)Typical Yield (%)E/Z SelectivityKey Scalability AdvantagesKey Scalability Challenges
Horner-Wadsworth-Emmons This compound85-95%>95:5 (E,E)- Water-soluble phosphate byproduct allows for simple aqueous workup. - High (E,E)-selectivity is often achieved. - Phosphonate reagents are generally stable and can be stored.- Requires a strong base, which may not be compatible with sensitive substrates. - The Michaelis-Arbuzov reaction for phosphonate synthesis can be lengthy.
Wittig Reaction (3-Ethoxycarbonylallyl)triphenylphosphonium bromide70-85%Variable, often favors Z-isomer with non-stabilized ylides- A well-established and versatile reaction. - Can be tuned to favor Z-isomers.- Triphenylphosphine oxide byproduct is often difficult to remove, requiring chromatography. - Ylides can be air and moisture sensitive. - Lower atom economy compared to HWE.
Julia-Kocienski Olefination Phenyl tetrazolyl sulfone derivative & Crotonaldehyde80-90%>95:5 (E)- Excellent (E)-selectivity. - Byproducts are generally easy to remove. - Milder reaction conditions can sometimes be employed.- Multi-step preparation of the sulfone reagent. - Use of organolithium bases is common.
Still-Gennari Olefination Bis(2,2,2-trifluoroethyl) (2-propenyl)phosphonate80-90%>95:5 (Z)- Excellent (Z)-selectivity. - Reagents are amenable to large-scale synthesis.- Requires cryogenic temperatures (-78 °C). - Utilizes a strong base (KHMDS) and crown ether.

Experimental Protocols

Detailed methodologies for the key olefination reactions are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired scale.

Protocol 1: Horner-Wadsworth-Emmons Reaction with this compound (Gram Scale)

Materials:

  • This compound (1.1 eq)

  • Aldehyde (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution to 0 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate under reduced pressure. The crude product can often be purified by distillation or crystallization, avoiding column chromatography.

Protocol 2: Wittig Reaction with a Stabilized Ylide (Gram Scale)

Materials:

  • (3-Ethoxycarbonylallyl)triphenylphosphonium bromide (1.1 eq)

  • Aldehyde (1.0 eq)

  • Potassium tert-butoxide (KOtBu, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the phosphonium salt and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide portion-wise to the stirred suspension. A color change (typically to orange or deep red) indicates ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate. The crude product will contain triphenylphosphine oxide, which typically requires purification by column chromatography.

Protocol 3: Julia-Kocienski Olefination (Gram Scale)

Materials:

  • 1-Phenyl-1H-tetrazole-5-yl sulfone derivative (1.1 eq)

  • Aldehyde (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq, as a solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the sulfone reagent and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the KHMDS solution dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate. Purification is typically achieved by column chromatography.

Protocol 4: Still-Gennari Olefination (Gram Scale)

Materials:

  • Bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 eq)

  • Aldehyde (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq, as a solution in THF)

  • 18-Crown-6 (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 18-crown-6 and anhydrous THF.

  • Cool the solution to -78 °C.

  • Add the KHMDS solution dropwise.

  • Slowly add a solution of the phosphonate reagent in anhydrous THF.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate. Purification is typically achieved by column chromatography.

Visualizing the Workflow: A Logical Comparison

To better illustrate the decision-making process when selecting an olefination strategy for scalability, the following diagram outlines the key considerations and outcomes for each method.

Olefination_Comparison start Goal: Scalable Synthesis of Conjugated Diene hwe Horner-Wadsworth-Emmons (this compound) start->hwe wittig Wittig Reaction start->wittig julia Julia-Kocienski Olefination start->julia still Still-Gennari Olefination start->still hwe_adv Advantage: - Easy Workup - High (E,E)-selectivity hwe->hwe_adv Select for hwe_dis Challenge: - Strong Base hwe->hwe_dis Consider wittig_adv Advantage: - Well-established - Can favor (Z)-isomers wittig->wittig_adv Select for wittig_dis Challenge: - Byproduct Removal - Sensitive Ylides wittig->wittig_dis Consider julia_adv Advantage: - High (E)-selectivity - Mild Conditions julia->julia_adv Select for julia_dis Challenge: - Reagent Synthesis julia->julia_dis Consider still_adv Advantage: - High (Z)-selectivity still->still_adv Select for still_dis Challenge: - Cryogenic Temps still->still_dis Consider

Caption: A decision-making workflow for selecting a scalable olefination method.

Conclusion

The Horner-Wadsworth-Emmons reaction, utilizing reagents such as this compound, stands out as a highly scalable and efficient method for the synthesis of (E,E)-conjugated dienes. Its primary advantage lies in the straightforward purification process, which is a significant consideration in large-scale production where chromatography is often undesirable.

While the Wittig reaction is a classic and versatile tool, its scalability is often hampered by the challenging removal of the triphenylphosphine oxide byproduct. The Julia-Kocienski and Still-Gennari olefinations offer excellent stereoselectivity for (E) and (Z) isomers, respectively. The choice between these methods will ultimately depend on the specific stereochemical requirements of the target molecule and the tolerance of the substrates to the reaction conditions. For large-scale campaigns where a robust, high-yielding, and easily purifiable synthesis of (E,E)-conjugated dienes is required, the Horner-Wadsworth-Emmons reaction with this compound presents a compelling and often superior choice.

A Comparative Guide to Olefination Reagents in Synthesis: A Cost-Benefit Analysis of Triethyl 4-phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of carbon-carbon double bonds is a cornerstone of modern organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction, utilizing phosphonate reagents, has emerged as a powerful alternative to the classical Wittig reaction. This guide provides a comprehensive cost-benefit analysis of Triethyl 4-phosphonocrotonate, a key reagent for the synthesis of conjugated dienes, and compares its performance with established alternatives like the Wittig reaction and the Julia-Kocienski olefination.

This analysis focuses on the synthesis of ethyl sorbate from crotonaldehyde, a representative transformation that highlights the strengths and weaknesses of each methodology. By examining factors such as reagent cost, reaction yield, stereoselectivity, and ease of purification, this guide aims to provide a clear and objective comparison to inform reagent selection in a laboratory setting.

At a Glance: Performance Comparison of Olefination Methods

The following table summarizes the key performance indicators for the synthesis of ethyl sorbate using this compound (HWE reaction), a corresponding Wittig reagent, and a Julia-Kocienski olefination approach.

FeatureHorner-Wadsworth-Emmons (HWE)Wittig ReactionJulia-Kocienski Olefination
Reagent This compound(Carbethoxymethylene)triphenylphosphoraneEthyl (1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate
Approx. Cost per Mole *~$592.00~$293.00~$5,110.00
Typical Yield Good to Excellent (Generally >80%)Moderate to Good (Often 50-80%)Good to Excellent (Often >80%)
Stereoselectivity (E/Z) High E-selectivityVariable, often favors Z for unstabilized ylidesHigh E-selectivity
Byproduct Water-soluble phosphate estersTriphenylphosphine oxideWater-soluble tetrazole and sulfinate salts
Purification Generally straightforward (aqueous extraction)Often challenging (chromatography required)Generally straightforward
Reaction Conditions Mild to moderate (e.g., NaH, THF)Often requires strong bases (e.g., n-BuLi)Mild (e.g., KHMDS, THF)

*Cost per mole is an estimation based on currently available online prices from various suppliers and may vary. This is for comparative purposes only.

In-Depth Analysis of Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) Reaction with this compound

The HWE reaction is a highly reliable method for the stereoselective synthesis of alkenes. The use of phosphonate-stabilized carbanions, such as the one derived from this compound, offers several advantages over the traditional Wittig reaction.

Key Benefits:

  • High E-selectivity: The reaction typically yields the thermodynamically more stable E-isomer with high selectivity.

  • Ease of Purification: The dialkyl phosphate byproduct is water-soluble, allowing for simple removal through aqueous extraction, often eliminating the need for column chromatography.[1]

  • Increased Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react with a wider range of aldehydes and ketones under milder conditions.[1][2]

Cost Consideration: While the initial cost per gram of this compound may be higher than some Wittig reagents, the higher yields, simplified purification, and reduced need for strong, expensive bases can make it a more cost-effective option overall, especially on a larger scale.

The Wittig Reaction

The Wittig reaction is a classic and widely used method for olefination. It involves the reaction of a phosphonium ylide with a carbonyl compound.

Key Characteristics:

  • Stereoselectivity: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, like the one used for this comparison, generally favor the E-alkene, while unstabilized ylides typically yield the Z-alkene.

  • Byproduct Removal: A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct. Its removal from the reaction mixture can be challenging and often requires tedious column chromatography, which adds to the overall cost and time of the synthesis.

  • Reagent Availability and Cost: Many Wittig reagents are commercially available or can be readily synthesized. The cost of simple, stabilized ylides is often lower than that of corresponding phosphonates.

The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and highly E-selective method for the synthesis of alkenes, particularly for complex molecules. It involves the reaction of a heteroaryl sulfone with a carbonyl compound.

Key Advantages:

  • Exceptional E-selectivity: This method is renowned for its ability to produce trans-alkenes with very high stereoselectivity.[3][4]

  • Mild Reaction Conditions: The reaction typically proceeds under mild basic conditions.[1]

  • Straightforward Purification: The byproducts are generally water-soluble, facilitating purification.

Cost-Benefit Profile: The primary drawback of the Julia-Kocienski olefination is the high cost of the specialized heteroaryl sulfone reagents. While it offers excellent performance, the reagent cost may be prohibitive for large-scale syntheses unless the high stereoselectivity and yield are absolutely critical.

Experimental Workflows and Signaling Pathways

To visualize the processes discussed, the following diagrams illustrate the general experimental workflow for a Horner-Wadsworth-Emmons reaction and the logical relationship in choosing an olefination method.

HWE_Workflow reagents 1. Prepare Phosphonate Ylide (this compound + Base in THF) reaction 2. Add Aldehyde (Crotonaldehyde in THF) reagents->reaction Nucleophilic attack workup 3. Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup Reaction completion purification 4. Purification (Dry, Concentrate, Optional Chromatography) workup->purification Isolate crude product product Ethyl Sorbate purification->product Pure product Olefination_Decision start Desired Alkene Synthesis cost Cost a major factor? start->cost selectivity High E-selectivity critical? cost->selectivity Yes wittig Wittig Reaction cost->wittig No purification_ease Ease of purification important? selectivity->purification_ease selectivity->wittig No julia Julia-Kocienski Olefination selectivity->julia Yes, and cost is secondary hwe Horner-Wadsworth-Emmons purification_ease->hwe Yes purification_ease->julia No (if cost is not an issue)

References

Safety Operating Guide

Navigating the Disposal of Triethyl 4-phosphonocrotonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Triethyl 4-phosphonocrotonate, a versatile reagent in agricultural chemistry and pharmaceutical development. Adherence to these protocols is vital for protecting personnel and minimizing environmental impact.

This compound, while valuable in synthesis, is categorized as harmful if swallowed and a cause of serious eye irritation.[1] Consequently, its waste must be managed with diligence and in accordance with regulatory standards. The primary directive for its disposal is to entrust it to a licensed and approved waste disposal company.[1][2] Under no circumstances should this chemical be released into drains or the environment.[1][3]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

PPE CategoryRecommendationRegulation/Standard
Eye and Face Protection Wear safety glasses with side-shields or chemical safety goggles.[1]Conforms to EN166 (EU) or NIOSH (US) approved eye protection.
Hand Protection Wear compatible chemical-resistant gloves.Follow EN 374 (EU) or ASTM F739 (US) standards.
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.Choose appropriate protective clothing based on the potential for splashing.
Respiratory Protection Not typically required under normal conditions with adequate ventilation. If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1]Follow OSHA's 29 CFR 1910.134 or European Standard EN 149.

Step-by-Step Disposal Protocol

The following workflow outlines the decision-making process and actions required for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe_check Step 1: Don Appropriate PPE start->ppe_check waste_assessment Step 2: Assess Waste - Pure compound? - Contaminated materials? ppe_check->waste_assessment pure_waste Pure or Concentrated Waste waste_assessment->pure_waste Pure contaminated_materials Contaminated Materials (e.g., paper towels, gloves) waste_assessment->contaminated_materials Contaminated containerize_pure Step 3: Securely contain in a labeled, compatible waste container. pure_waste->containerize_pure containerize_contaminated Step 3: Place in a separate, labeled solid waste container. contaminated_materials->containerize_contaminated storage Step 4: Store waste in a designated, well-ventilated, and secure area. containerize_pure->storage containerize_contaminated->storage disposal_service Step 5: Arrange for collection by a licensed chemical waste disposal service. storage->disposal_service documentation Step 6: Complete all necessary waste disposal documentation. disposal_service->documentation end End: Compliant Disposal documentation->end

Disposal workflow for this compound.

Detailed Procedural Steps:

  • Don Appropriate PPE: Before handling any waste, ensure you are wearing the correct personal protective equipment as detailed in the table above.

  • Assess the Waste Stream: Determine if the waste is the pure chemical, a solution, or contaminated materials such as gloves, absorbent pads, or empty containers.

  • Containerize the Waste:

    • Liquid Waste: Collect pure this compound or solutions in a dedicated, leak-proof, and chemically compatible waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

    • Solid Waste: Place contaminated materials into a separate, clearly labeled hazardous waste container for solids.

  • Store the Waste: Store the sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Engage a Licensed Disposal Service: Contact your institution's environmental health and safety (EHS) office or a certified chemical waste disposal contractor to arrange for the collection and disposal of the waste.[1][2]

  • Maintain Documentation: Complete all required paperwork for the waste disposal, ensuring accurate identification and quantification of the waste stream. Retain copies of all documentation for your records, in line with institutional and regulatory requirements.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[4]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[4]

  • Decontaminate the Area: Clean the affected surface thoroughly to remove any residual contamination.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Environmental Considerations

Organophosphorus compounds, including phosphonates, can contribute to the eutrophication of water bodies.[5] While research is ongoing into methods for removing phosphonates from wastewater, such as adsorption and chemical precipitation, these are typically applied at an industrial scale.[6][7] For laboratory-generated waste, the most effective and compliant method to prevent environmental release is through containment and professional disposal.

By adhering to these established procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Personal protective equipment for handling Triethyl 4-phosphonocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Triethyl 4-phosphonocrotonate

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. Understanding its specific risks is the first step toward safe handling.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.

Body PartRequired PPESpecification
Eyes/Face Safety Goggles / Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Chemical-resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any damage before use.[3][4]
Lab CoatFlame-resistant, worn over personal clothing.
Respiratory RespiratorAn air-purifying respirator with a type ABEK (EN14387) filter cartridge is recommended, especially when working outside of a fume hood or with poor ventilation.[1]
Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure minimizes the risk of exposure and accidents.

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary materials, including this compound, reaction vessels, and quenching agents.

    • Put on all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound inside a chemical fume hood to avoid inhalation of vapors.[5]

    • Use compatible labware (e.g., glass, Teflon).

    • Avoid direct contact with skin and eyes.[5] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[6]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[5]

    • Keep the container tightly closed when not in use.[6]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

    • Collect the absorbed material into a labeled, sealed container for proper disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the affected area.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal Procedure:

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Never pour this compound or its waste down the drain.[5]

Visual Guides

To further clarify the safety procedures, the following diagrams illustrate the handling workflow and the relationship between hazards and protective measures.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Prep 1. Don PPE (Goggles, Gloves, Lab Coat) Verify 2. Verify Fume Hood Functionality Handle 3. Conduct Experiment in Fume Hood Verify->Handle Store 4. Store Chemical Properly Handle->Store Waste 5. Segregate & Label Waste Dispose 6. Arrange for Waste Disposal

Caption: Workflow for Safely Handling this compound.

Hazard_PPE_Relationship cluster_hazards Hazards of this compound cluster_ppe Required Personal Protective Equipment H315 Skin Irritation (H315) Gloves Chemical-Resistant Gloves H315->Gloves Protects Against H319 Eye Irritation (H319) Goggles Safety Goggles / Face Shield H319->Goggles Protects Against H335 Respiratory Irritation (H335) Respirator Respirator (ABEK Filter) H335->Respirator Protects Against

Caption: Mapping Hazards to Corresponding Personal Protective Equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.